6-Phenyl-2-pyridone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-phenyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11-8-4-7-10(12-11)9-5-2-1-3-6-9/h1-8H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUIDXRFWSPPCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172472 | |
| Record name | 6-Phenyl-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19006-82-7 | |
| Record name | 6-Phenyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19006-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Phenyl-2-pyridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019006827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Phenyl-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-phenyl-2-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 6-PHENYL-2-PYRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H7X2M5BA4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Phenyl-2-pyridone: Core Properties and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 6-phenyl-2-pyridone. It details available spectral data for characterization, outlines a viable synthetic route, and explores the significant biological activities associated with its derivatives, particularly in the realms of oncology and anti-inflammatory research. This document aims to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and visual representations of key biological pathways.
Core Chemical and Physical Properties
This compound, a heterocyclic aromatic organic compound, possesses a molecular structure consisting of a pyridone ring substituted with a phenyl group at the 6th position. Its basic properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO | --INVALID-LINK-- |
| Molecular Weight | 171.19 g/mol | --INVALID-LINK-- |
| IUPAC Name | 6-phenyl-1H-pyridin-2-one | --INVALID-LINK-- |
| CAS Number | 19006-82-7 | --INVALID-LINK-- |
| Physical Form | Solid, powder to crystal | [1] |
| Color | White to Orange to Green | [2] |
| Melting Point | 197 °C | [2] |
| Boiling Point | 417.1±38.0 °C (Predicted) | [2] |
| pKa | 10.82±0.10 (Predicted) | [2] |
| Solubility | Based on the solubility of the structurally similar compound 6-phenyl-4,5-dihydropyridazin-3(2H)-one, it is predicted to be practically insoluble in water; sparingly soluble in ethanol, isopropyl alcohol, ethylene glycol, propylene glycol, 1-butanol, and 2-butanol; soluble in ethyl acetate and polyethylene glycol-400; and very soluble in dimethyl sulfoxide (DMSO) and Transcutol®.[3][4] |
Spectroscopic Data for Characterization
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the expected spectral data based on the analysis of closely related compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following data for a similar compound, 6-tert-butyl-3-phenyl-2-pyridone, is provided as a reference for the expected chemical shifts for this compound.
Table 2.1: ¹H NMR Spectral Data of 6-tert-butyl-3-phenyl-2-pyridone in CDCl₃ [5]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 12.00 | br s | - | NH |
| 7.78 - 7.81 | m | - | Ar-H |
| 7.55 | d | 7.4 | C4-H |
| 7.24 - 7.41 | m | - | Ar-H |
| 6.19 | d | 7.4 | C5-H |
| 1.35 | s | - | (CH₃)₃ |
Table 2.2: ¹³C NMR Spectral Data of 6-tert-butyl-3-phenyl-2-pyridone in CDCl₃ [5]
| Chemical Shift (δ) ppm | Assignment |
| 163.5 | C=O |
| 156.2 | C6 |
| 139.1 | Ar-C |
| 136.6 | C4 |
| 128.3 | Ar-C |
| 127.9 | Ar-C |
| 127.7 | Ar-C |
| 127.2 | Ar-C |
| 101.8 | C5 |
| 34.8 | C(CH₃)₃ |
| 28.9 | C(CH₃)₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
Table 2.3: Expected Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400-3200 | N-H stretching (amide) |
| ~3100-3000 | C-H stretching (aromatic) |
| ~1650-1680 | C=O stretching (pyridone) |
| ~1600, 1480 | C=C stretching (aromatic and pyridone ring) |
| ~770-730, 710-690 | C-H out-of-plane bending (phenyl group) |
Mass Spectrometry (MS)
Electron impact mass spectrometry of 2-pyridones typically shows a prominent molecular ion peak. The fragmentation pattern is characterized by the loss of small neutral molecules.
Table 2.4: Expected Major Fragments in Mass Spectrum
| m/z | Fragment |
| 171 | [M]⁺ (Molecular Ion) |
| 143 | [M - CO]⁺ |
| 142 | [M - CO - H]⁺ |
| 115 | [C₉H₇]⁺ |
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is a one-pot, three-component reaction. This approach offers advantages in terms of atom economy and procedural simplicity.
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from the synthesis of 3,4,6-triaryl-2(1H)-pyridones.[6]
Reaction Scheme:
Materials:
-
Acetophenone
-
Ethyl Benzoate
-
Sodium ethoxide
-
Ethanol
-
Ammonia solution (aqueous or in ethanol)
-
Hydrochloric acid (for neutralization)
-
Apparatus for reflux and distillation
Procedure:
-
To a solution of sodium ethoxide in absolute ethanol, add equimolar amounts of acetophenone and ethyl benzoate.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the initial condensation, cool the reaction mixture and add an excess of an ammonia solution.
-
Reflux the resulting mixture for an additional 8-12 hours.
-
After cooling, neutralize the reaction mixture with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.
Workflow Diagram:
Biological Activities and Signaling Pathways
While this compound itself has limited documented biological activity, its derivatives are a well-established class of compounds with significant therapeutic potential, particularly in cancer and inflammatory diseases.
Anticancer Activity
Derivatives of 2-pyridone have demonstrated potent anticancer effects, primarily through the induction of cell cycle arrest and apoptosis.[1][7]
Signaling Pathway: p53 and JNK Mediated Apoptosis
Certain 2-pyridone derivatives exert their anticancer effects by upregulating the tumor suppressor protein p53 and activating the c-Jun N-terminal kinase (JNK) signaling pathway.[7][8] This cascade leads to cell cycle arrest at the G2/M phase and ultimately triggers programmed cell death (apoptosis).
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay) [9]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 2-pyridone derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Anti-inflammatory Activity
Certain 2-pyridone derivatives exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[10]
Signaling Pathway: Inhibition of the COX Pathway
Inflammation is often mediated by prostaglandins, which are synthesized from arachidonic acid by COX-1 and COX-2 enzymes. Some 2-pyridone derivatives act as dual inhibitors of these enzymes, thereby reducing prostaglandin production and mitigating the inflammatory response.[5]
Experimental Protocol: In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema) [11]
-
Animal Model: Use adult male Wistar rats.
-
Compound Administration: Administer the 2-pyridone derivative intraperitoneally or orally to the test group. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.
-
Induction of Edema: After 30-60 minutes, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
Conclusion
This compound serves as a valuable scaffold in medicinal chemistry. This guide has consolidated its core physicochemical properties, provided expected spectral data for its identification, and outlined a practical synthetic approach. Furthermore, the exploration of the significant anticancer and anti-inflammatory activities of its derivatives, complete with mechanistic pathways and experimental protocols, underscores the therapeutic potential of this class of compounds. The information presented herein is intended to facilitate further research and development of novel 2-pyridone-based therapeutic agents.
References
- 1. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 19006-82-7 [chemicalbook.com]
- 3. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genesandcancer.com [genesandcancer.com]
- 9. benchchem.com [benchchem.com]
- 10. Tumor suppressor p53: Biology, signaling pathways, and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Phenyl-2-pyridone (CAS: 19006-82-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Phenyl-2-pyridone, with the CAS number 19006-82-7, is a heterocyclic organic compound belonging to the pyridone class. Possessing a phenyl group substituent, this molecule has garnered interest within the scientific community for its potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and potential biological evaluation, and an exploration of its putative signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
This compound, also known as 6-phenyl-1H-pyridin-2-one, is a solid at room temperature, typically appearing as a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 19006-82-7 | [2][3] |
| Molecular Formula | C₁₁H₉NO | [2][3] |
| Molecular Weight | 171.19 g/mol | [3][4] |
| IUPAC Name | 6-phenyl-1H-pyridin-2-one | [3] |
| Appearance | White to Orange to Green powder to crystal | [1] |
| Purity | >98.0% (GC) | [1] |
| Melting Point | 197.0 to 201.0 °C | [1] |
| SMILES | C1=CC=C(C=C1)C2=CC=CC(=O)N2 | [5][6] |
| InChI | InChI=1S/C11H9NO/c13-11-8-4-7-10(12-11)9-5-2-1-3-6-9/h1-8H,(H,12,13) | [5][7] |
| InChIKey | ZLUIDXRFWSPPCC-UHFFFAOYSA-N | [5][7] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various organic synthesis routes. A common approach involves the condensation of a β-keto ester with an appropriate nitrogen source. Below is a generalized experimental protocol that can be adapted for its synthesis.
Synthesis of this compound
This protocol is adapted from general methods for the synthesis of 2-pyridone derivatives.
Materials:
-
Ethyl benzoylacetate
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine ethyl benzoylacetate (1 equivalent) and ammonium acetate (3-5 equivalents) in ethanol.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to obtain pure this compound.
Potential Biological Activities and Experimental Protocols
While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of pyridone derivatives has shown significant promise in various therapeutic areas. These include anticancer, anti-inflammatory, and neuroprotective activities. The following are detailed, generalized protocols for evaluating these potential biological effects, which can be applied to this compound.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium. Replace the medium in the wells with fresh medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This model is used to evaluate the acute anti-inflammatory activity of a compound.
Materials:
-
Wistar rats or Swiss albino mice
-
This compound
-
Carrageenan solution (1% in saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.
-
Compound Administration: Administer this compound (at various doses) or the vehicle intraperitoneally or orally to different groups of animals. Administer the positive control to another group.
-
Induction of Edema: After 30-60 minutes of compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
In Vitro Neuroprotective Activity: PC12 Cell-Based Assay
The PC12 cell line, derived from a rat pheochromocytoma, is a common model for neuronal studies.
Materials:
-
PC12 cell line
-
This compound
-
Neurotoxin (e.g., 6-hydroxydopamine, 6-OHDA)
-
Cell culture medium (e.g., RPMI-1640) with horse serum and fetal bovine serum
-
Nerve Growth Factor (NGF) for differentiation
-
MTT assay reagents (as described in 3.1)
-
96-well plates coated with collagen
Procedure:
-
Cell Differentiation: Seed PC12 cells on collagen-coated 96-well plates and differentiate them into a neuronal phenotype by treating with NGF for several days.
-
Compound Pre-treatment: Treat the differentiated PC12 cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin like 6-OHDA for a further 24 hours to induce cell death. Include a control group with no neurotoxin and a group with only the neurotoxin.
-
Assessment of Cell Viability: Perform the MTT assay as described in section 3.1 to determine the viability of the cells in each treatment group.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by this compound by comparing the viability of cells pre-treated with the compound to those treated with the neurotoxin alone.
Putative Signaling Pathways
Based on the known biological activities of related pyridone compounds, this compound may exert its effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these potential mechanisms of action.
Potential Anticancer Signaling Pathway
Pyridone derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells. A plausible mechanism involves the activation of the p53 tumor suppressor pathway and the JNK signaling cascade, leading to cell cycle arrest at the G2/M phase and ultimately, apoptosis.
Potential Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of pyridone analogs are often associated with the inhibition of pro-inflammatory mediators. A potential mechanism for this compound could involve the suppression of the TGF-β1 (Transforming Growth Factor-beta 1) signaling pathway, which plays a crucial role in inflammation and fibrosis.
Experimental Workflow for In Vitro Anticancer Screening
The following diagram outlines the logical workflow for conducting an in vitro anticancer screening of this compound using the MTT assay.
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye irritation.[4][7] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound represents a versatile scaffold with significant potential for the development of novel therapeutic agents. This technical guide has provided a foundational understanding of its properties, synthesis, and potential biological activities, along with detailed experimental protocols for its evaluation. The putative signaling pathways outlined offer a starting point for mechanistic studies. Further research into this compound and its derivatives is warranted to fully elucidate its therapeutic potential and explore its applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 3. TGF_beta_signaling_pathway [bionity.com]
- 4. researchgate.net [researchgate.net]
- 5. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Phenyl-2-pyridone: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Phenyl-2-pyridone, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, provides a synthesized experimental protocol for its preparation, and explores its potential biological activities and associated signaling pathways, supported by key experimental workflows.
Physicochemical and Spectroscopic Data
This compound is a solid organic compound with the chemical formula C₁₁H₉NO.[1] Its molecular weight is approximately 171.20 g/mol .[2] A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO | [1][2][3][4] |
| Molecular Weight | 171.2 g/mol | [1][2][3] |
| Monoisotopic Mass | 171.068413911 Da | [4] |
| CAS Number | 19006-82-7 | [2][3] |
| Physical Form | Solid | [2] |
| Hydrogen Bond Donor Count | 1 | [4] |
| XLogP3-AA | 1.8 | [4] |
Experimental Protocols
Synthesized Protocol for this compound Preparation:
This protocol outlines a potential multi-step synthesis, which is a common approach for preparing substituted 2-pyridones.
Step 1: Condensation to form a chalcone derivative.
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide while stirring vigorously at room temperature.
-
Continue stirring for 2-3 hours, during which a solid precipitate should form.
-
Filter the solid, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the resulting chalcone derivative.
Step 2: Michael addition and cyclization.
-
To the dried chalcone derivative from Step 1, add ethyl cyanoacetate (1 equivalent) and a catalytic amount of a base such as sodium ethoxide in ethanol.
-
Reflux the mixture for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., hydrochloric acid).
-
The precipitated solid is filtered, washed with water, and dried. This product is the corresponding dihydropyridone.
Step 3: Dehydrogenation to this compound.
-
The dihydropyridone from Step 2 is dissolved in a suitable solvent like acetic acid.
-
A dehydrogenating agent, such as nitric acid or chromium trioxide, is added cautiously while maintaining the temperature.
-
The mixture is heated for a specified time to effect dehydrogenation.
-
After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration.
-
The crude this compound is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Characterization: The final product should be characterized by spectroscopic methods to confirm its identity and purity. This includes:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.[4]
-
Infrared (IR) Spectroscopy: To identify functional groups.[4]
-
Melting Point Determination: To assess purity.
Biological Activity and Signaling Pathways
The 2-pyridone scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. While the specific biological targets of this compound are not extensively documented, research on related 2-pyridone derivatives provides strong indications of its potential mechanisms of action.
Potential Anti-Inflammatory and Neuroprotective Signaling Pathway:
Studies on 2-pyridone derivatives suggest they may exert anti-neuroinflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway. This pathway is a key player in the innate immune response and, when dysregulated, contributes to neuroinflammation. The diagram below illustrates a potential mechanism.
Caption: Potential anti-neuroinflammatory action of this compound via TLR4 signaling.
Potential Anticancer Signaling Pathway:
Several 2-pyridone derivatives have been identified as inhibitors of protein kinases, which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is one such pathway implicated in cancer.
Caption: Potential anticancer activity of this compound through p38 MAPK pathway inhibition.
Experimental Workflow for Drug Discovery
A typical research workflow for evaluating a novel compound like this compound in a drug discovery context is outlined below. This workflow progresses from initial synthesis and characterization to in-depth biological evaluation.
Caption: A standard experimental workflow for the evaluation of a new chemical entity.
This guide serves as a foundational resource for researchers interested in this compound. The provided information on its properties, synthesis, and potential biological roles highlights its promise as a scaffold for the development of novel therapeutics. Further investigation into its specific molecular targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.
References
Spectroscopic Analysis of 6-Phenyl-2-pyridone: A Technical Guide
Introduction
6-Phenyl-2-pyridone is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a pyridone ring conjugated with a phenyl group, gives rise to characteristic spectroscopic signatures. Understanding these signatures is crucial for researchers in synthesis, characterization, and application of this and related molecules. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy of the pyridone core structure, with detailed predictions for this compound.
Experimental Protocols
The data presented for analysis are typically acquired using standard high-resolution spectroscopic techniques. The following protocols are representative of the methods used to obtain such data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring NMR spectra involves dissolving a small amount of the analyte (typically 2-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) to a final volume of approximately 0.5-0.7 mL.[1] The solution is then transferred to an NMR tube.
-
¹H NMR: Spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.[2][3] Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm). Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR: Spectra are acquired on the same instrument, often at a corresponding frequency (e.g., 75 MHz or 101 MHz).[2][3] Due to the low natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is typically used to simplify the spectrum to a series of single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
For solid samples, a common preparation method is the Nujol mull.[4] A small amount of the solid is ground to a fine powder and mixed with a drop of Nujol (mineral oil) to form a paste.[4] This mull is then pressed between two salt plates (e.g., KBr or NaCl) for analysis.[4] Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr powder and pressing it into a transparent disk. The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrophotometer, typically over the range of 4000-400 cm⁻¹.[3]
Spectroscopic Data Workflow
Caption: General workflow for spectroscopic analysis.
Spectroscopic Data of 2-Pyridone
2-Pyridone exists in tautomeric equilibrium with 2-hydroxypyridine, with the pyridone form predominating in the solid state and in polar solvents.[2] The data below corresponds to the 2-pyridone tautomer.
Table 1: ¹H NMR Data of 2-Pyridone
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-3 | 7.98 | dd | ³J = 4.0, ³J = 2.0 |
| H-4 | 7.21 | dd | ³J = 4.0, ⁴J = 1.0 |
| H-5 | 7.23 | dd | ³J = 2.5, ³J = 2.0 |
| H-6 | 8.07 | dd | ³J = 2.5, ⁴J = 1.1 |
| Solvent: CD₃OD, Frequency: 400 MHz[2] |
Table 2: ¹³C NMR Data of 2-Pyridone
| Carbon | Chemical Shift (δ, ppm) |
| C-2 (C=O) | 155.9 |
| C-3 | 125.8 |
| C-4 | 140.8 |
| C-5 | 124.4 |
| C-6 | 138.3 |
| Solvent: CD₃OD, Frequency: 100.57 MHz[2] |
Table 3: Key IR Absorption Bands of 2-Pyridone
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | ~3400 | Broad, associated with H-bonding |
| C=O Stretch | 1685 - 1650 | Strong, characteristic of amide carbonyl |
| C=C/C=N Stretch | 1615 - 1580 | Ring stretching vibrations |
| Data compiled from chloroform solution spectra.[5][6] |
Predicted Spectroscopic Data for this compound
The introduction of a phenyl group at the C-6 position significantly influences the electronic environment of the pyridone ring, leading to predictable changes in the NMR and IR spectra.
Predicted ¹H NMR Spectrum
-
Pyridone Ring Protons (H-3, H-4, H-5): The phenyl group is electron-withdrawing via an inductive effect and can participate in conjugation. This will likely cause a downfield shift (to a higher ppm value) for the remaining protons on the pyridone ring (H-3, H-4, and H-5) compared to the parent 2-pyridone. The coupling patterns (doublet of doublets) should remain, but the specific J-values may be slightly altered.
-
Phenyl Group Protons: The protons of the phenyl ring will appear in the aromatic region, typically between 7.0 and 8.0 ppm. The exact chemical shifts and multiplicities will depend on the rotational dynamics of the phenyl group and its electronic interaction with the pyridone ring. One would expect a complex multiplet pattern.
-
N-H Proton: The N-H proton signal is expected to be a broad singlet, with its chemical shift highly dependent on solvent and concentration due to hydrogen bonding.
Predicted ¹³C NMR Spectrum
-
C-6: The most significant change will be at C-6, which is directly attached to the phenyl group. Its chemical shift will move significantly downfield.
-
C-2 (C=O): The carbonyl carbon may experience a slight downfield shift due to conjugation with the extended π-system.
-
Other Pyridone Carbons (C-3, C-4, C-5): These carbons will also likely experience downfield shifts of varying magnitudes due to the electronic influence of the C6-substituent.
-
Phenyl Carbons: Four signals are expected for the phenyl group: one for the ipso-carbon (attached to the pyridone ring), one each for the ortho, meta, and para carbons. The ipso-carbon will be the most deshielded of the phenyl carbons.
Predicted IR Spectrum
-
C=O Stretch: The carbonyl stretching frequency may shift to a slightly lower wavenumber (e.g., 1640-1660 cm⁻¹) compared to 2-pyridone. This is due to the extended conjugation with the phenyl ring, which weakens the C=O double bond character.
-
Aromatic C-H Stretch: New bands will appear above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the phenyl ring.
-
Aromatic C=C Stretch: Characteristic bands for the phenyl ring will appear in the 1600-1450 cm⁻¹ region, potentially overlapping with the pyridone ring stretches.
-
C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region will be indicative of the substitution pattern on the phenyl ring.
References
- 1. 2-Hydroxypyridine(142-08-5) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation [scielo.org.mx]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
Tautomerism in 6-Phenyl-2-pyridone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tautomeric equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms of 2-pyridone derivatives is a critical parameter in medicinal chemistry and drug design. This equilibrium influences a molecule's physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity, which in turn dictate its pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth analysis of tautomerism in 6-phenyl-2-pyridone derivatives, a scaffold of significant pharmacological interest. We present quantitative data on tautomeric equilibria, detail the experimental and computational methodologies used for their determination, and discuss the biological implications of this phenomenon.
Introduction: The Lactam-Lactim Tautomerism
2-Pyridone and its derivatives exist in a dynamic equilibrium between two tautomeric forms: the 2-pyridone (lactam) form and the 2-hydroxypyridine (lactim) form. This prototropic tautomerism involves the migration of a proton between the nitrogen and oxygen atoms of the amide group.[1]
The position of this equilibrium is highly sensitive to the molecular environment and structure. Key influencing factors include:
-
Solvent Polarity : Polar solvents generally favor the more polar lactam tautomer, which possesses a larger dipole moment. Non-polar solvents tend to favor the less polar, aromatic lactim form.[2]
-
Substituent Effects : Electron-donating or electron-withdrawing groups on the pyridone ring can significantly shift the equilibrium by altering the acidity of the N-H and O-H bonds.
-
Physical State : In the solid state, the lactam form is typically predominant due to favorable intermolecular hydrogen bonding.[1] In the gas phase, the lactim form is often more stable.[3]
For drug development professionals, understanding and controlling this tautomeric balance is crucial, as one tautomer may exhibit significantly higher binding affinity for a biological target than the other.[4][5]
Quantitative Analysis of Tautomeric Equilibria
The tautomeric equilibrium is quantified by the equilibrium constant, KT, defined as the ratio of the concentration of the lactim form to the lactam form (KT = [Lactim]/[Lactam]). A KT > 1 indicates a preference for the lactim form, while a KT < 1 indicates the lactam form is dominant.
A study on 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridones provides valuable quantitative data on how both solvent and phenyl-ring substituents affect the equilibrium. The percentage of the pyridone (lactam) form was determined in various solvents using UV/Vis spectroscopy.[6]
Table 1: Percentage of the 2-Pyridone (Lactam) Tautomer for Substituted this compound Derivatives in Various Solvents [6]
| Solvent | 4-H | 4-OCH₃ | 4-Cl | 4-NO₂ | 3-OCH₃ | 3-Cl | 3-NO₂ | 2-OCH₃ | 2-Cl | 2-NO₂ |
| 1,4-Dioxane | 78.4 | 77.2 | 79.1 | 82.3 | 78.7 | 80.0 | 81.9 | 78.0 | 79.8 | 81.3 |
| Acetonitrile | 87.0 | 86.1 | 87.5 | 89.9 | 87.2 | 88.2 | 89.6 | 86.6 | 88.0 | 89.1 |
| Methanol | 90.1 | 89.3 | 90.5 | 92.4 | 90.3 | 91.1 | 92.2 | 89.8 | 90.9 | 91.9 |
| Dimethylformamide | 91.2 | 90.5 | 91.6 | 93.3 | 91.4 | 92.1 | 93.1 | 91.0 | 91.9 | 92.8 |
Data extracted from a study on 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridones. The substituent listed is on the 4-phenyl ring.
Observations from the data:
-
Solvent Effect : There is a clear trend of increasing preference for the lactam (pyridone) form with increasing solvent polarity (Dioxane < Acetonitrile < Methanol < DMF). This is consistent with the higher dipole moment of the lactam tautomer being stabilized by polar environments.[2]
-
Substituent Effect : The electronic nature of the substituent on the 4-phenyl ring has a discernible, albeit smaller, influence. Electron-withdrawing groups (e.g., -NO₂, -Cl) slightly increase the population of the lactam form compared to the unsubstituted (-H) or electron-donating (-OCH₃) groups. This transmission of electronic effects can be analyzed using the Hammett equation.[6][7]
Experimental and Computational Protocols
A combination of spectroscopic and computational methods is employed to accurately determine the tautomeric ratios of this compound derivatives.
UV-Vis Spectroscopy
This is a primary experimental technique for quantifying tautomeric equilibria in solution.[8][9] The lactam and lactim forms have distinct electronic structures and thus exhibit different absorption maxima (λmax).
Detailed Protocol:
-
Sample Preparation : Prepare dilute solutions (~10⁻⁵ M) of the this compound derivative in a range of spectral-grade solvents with varying polarities.
-
Spectral Acquisition : Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.
-
Data Analysis : The observed spectrum is a superposition of the spectra of the two tautomers.
-
The tautomeric equilibrium constant (KT) is calculated from the ratio of the areas of the resolved bands corresponding to each tautomer.
-
Solvent Effect Analysis : To understand the nature of the solvent-solute interactions, the logarithm of the tautomeric constant (log KT) can be correlated with empirical solvent parameters like the Kamlet-Taft parameters (α for hydrogen bond acidity, β for hydrogen bond basicity, and π* for dipolarity/polarizability).[11][12][13] This provides insight into which specific interactions are most influential in shifting the equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for obtaining structural information and can unequivocally identify the predominant tautomer in solution.[14]
Detailed Protocol:
-
Sample Preparation : Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Spectral Acquisition : Acquire high-resolution ¹H and ¹³C NMR spectra. If available, ¹⁵N and ¹⁷O NMR can provide even more direct evidence.[15]
-
Data Analysis :
-
¹H NMR : The presence of a broad signal for an N-H proton is characteristic of the lactam form, while a sharper O-H signal (if observable) indicates the lactim form. The chemical shifts of the ring protons will also differ significantly between the two forms.
-
¹³C NMR : The chemical shift of the carbonyl carbon (C=O) in the lactam form is typically found at a much lower field (e.g., >160 ppm) compared to the corresponding C-O carbon in the lactim form.
-
Quantitative Analysis : The ratio of the two tautomers can be determined by integrating the signals that are unique to each form. For slow interconversion on the NMR timescale, distinct sets of signals will be observed for each tautomer.[6]
-
Computational Chemistry
Quantum chemical calculations are essential for complementing experimental data, predicting tautomer stabilities, and understanding the underlying electronic factors.[16][17][18]
Detailed Protocol:
-
Geometry Optimization : The molecular geometries of both the lactam and lactim tautomers are optimized using a suitable level of theory, commonly Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p).[6]
-
Frequency Calculation : Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculation : Single-point energy calculations are often performed at a higher level of theory (e.g., coupled-cluster methods like CCSD(T)) to obtain more accurate electronic energies.[18]
-
Solvent Modeling : To simulate solution-phase behavior, solvent effects are incorporated using implicit solvent models like the Polarizable Continuum Model (PCM).[6]
-
Data Analysis : The relative free energies (ΔG) of the two tautomers are calculated by combining the electronic energies with ZPVE and thermal corrections. The equilibrium constant is then predicted using the equation: ΔG = -RT ln(KT) . The results can be compared directly with experimental findings.
Visualizations
Tautomeric Equilibrium of this compound
Caption: Prototropic tautomerism in this compound derivatives.
Experimental Workflow for Tautomer Analysis via UV-Vis
Caption: Workflow for determining tautomeric equilibrium using UV-Vis spectroscopy.
Biological Relevance of Tautomerism in Drug Design
Caption: Influence of tautomeric form on drug-target interaction.
Biological Significance and Drug Development Implications
The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[19][20][21] The specific tautomeric form present under physiological conditions can drastically alter a compound's activity.
For instance, the lactam form has distinct hydrogen bond donor (N-H) and acceptor (C=O) sites compared to the lactim form (O-H as donor, ring N as acceptor). This difference is critical for molecular recognition at a target's binding site. A drug designed to interact with a specific set of amino acid residues may only be active in one tautomeric form. Therefore, controlling the tautomeric equilibrium—through strategic placement of substituents or formulation in appropriate delivery vehicles—is a key strategy in modern drug design to enhance efficacy and reduce off-target effects.[4][5]
References
- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Kamlet-Taft solvent parameters [stenutz.eu]
- 12. Kamlet-Taft solvent parameters [stenutz.eu]
- 13. goldbook.iupac.org [goldbook.iupac.org]
- 14. researchgate.net [researchgate.net]
- 15. squ.elsevierpure.com [squ.elsevierpure.com]
- 16. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of 6-Phenyl-2-Pyridone: A Comprehensive Technical Guide
An In-depth Exploration of the Discovery, History, and Core Synthetic Methodologies for a Key Heterocyclic Scaffold
The 6-phenyl-2-pyridone moiety is a foundational heterocyclic structure prevalent in a wide array of biologically active molecules and serves as a critical building block in medicinal chemistry and materials science. Its synthesis has been a subject of extensive research, leading to the development of diverse and elegant chemical strategies. This technical guide provides a detailed overview of the discovery and historical evolution of this compound synthesis, with a focus on core methodologies, experimental protocols, and mechanistic pathways.
Historical Perspective and Discovery
The exploration of pyridone synthesis dates back to the late 19th century with the pioneering work on cyclocondensation reactions. While the precise first synthesis of the unsubstituted this compound is not definitively documented in a single seminal paper, its preparation is rooted in the broader development of pyridone synthesis, most notably the Guareschi-Thorpe reaction , first reported in 1896. This reaction, involving the condensation of a β-dicarbonyl compound with cyanoacetamide in the presence of a base, laid the groundwork for accessing a variety of substituted 2-pyridones.
Early methodologies were often characterized by harsh reaction conditions and limited substrate scope. However, these foundational studies were crucial in establishing the fundamental bond-forming strategies that are still employed and refined today. Modern advancements have introduced milder reagents, catalytic systems, and more efficient one-pot procedures, significantly expanding the accessibility and diversity of this compound derivatives.
Core Synthetic Methodologies
The synthesis of the this compound core primarily relies on the construction of the pyridine ring through cyclocondensation reactions. These methods typically involve the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a nitrogen-containing component.
Cyclocondensation of 1,3-Dicarbonyl Compounds with Amide Derivatives
A prevalent and historically significant approach involves the reaction of a phenyl-substituted 1,3-dicarbonyl compound, such as benzoylacetone or ethyl benzoylacetate, with an amide derivative, most commonly cyanoacetamide. This method is a variation of the Guareschi-Thorpe synthesis.
The general workflow for this synthetic approach is outlined below:
Figure 1: General experimental workflow for the synthesis of this compound derivatives via cyclocondensation.
The reaction proceeds through a series of steps initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization. The mechanism for the formation of a 4,6-diphenyl-3-cyano-2-pyridone, a close analog of the target molecule, is depicted below:
Figure 2: Simplified mechanistic pathway for the formation of a substituted this compound derivative.
Experimental Protocol: Synthesis of 4,6-Diphenyl-3-cyano-2-pyridone
This protocol is adapted from the work of Marinković et al. and describes a conventional synthesis method.
-
Materials:
-
Ethyl 2-cyano-3-phenylacrylate (1 mmol)
-
Acetophenone (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (as solvent)
-
-
Procedure:
-
A mixture of ethyl 2-cyano-3-phenylacrylate, acetophenone, and ammonium acetate is prepared in ethanol.
-
The reaction mixture is heated under reflux for 1 hour.
-
After cooling, the precipitated product is collected by filtration.
-
The crude product is washed with diethyl ether and purified by recrystallization from a mixture of DMF and ethanol (1:1 v/v).
-
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various 4-(substituted phenyl)-6-phenyl-3-cyano-2-pyridones using the conventional method described above.
| Entry | Substituent at 4-position | Yield (%) |
| 1 | H | 35 |
| 2 | 4-CH₃ | 40 |
| 3 | 4-OCH₃ | 30 |
| 4 | 4-Cl | 32 |
Data adapted from Marinković, A., et al. (2014). A microwave approach to the synthesis of certain 4-(substituted phenyl)-6-phenyl-3-cyano-2-pyridones. Journal of the Serbian Chemical Society.
Synthesis from Chalcones
An alternative and widely used strategy employs chalcones (1,3-diaryl-2-propen-1-ones) as precursors. The chalcone is reacted with a compound containing an active methylene group and an amide functionality, such as cyanoacetamide, in the presence of a base.
The logical relationship for this synthesis is as follows:
Figure 3: Logical flow for the synthesis of a this compound derivative starting from a chalcone.
Experimental Protocol: Synthesis of 4,6-Diphenyl-3-cyano-2-pyridone from Chalcone
This is a generalized procedure based on established methodologies.
-
Materials:
-
1,3-Diphenyl-2-propen-1-one (Chalcone) (10 mmol)
-
Cyanoacetamide (10 mmol)
-
Sodium ethoxide (12 mmol)
-
Absolute ethanol (50 mL)
-
-
Procedure:
-
Dissolve the chalcone and cyanoacetamide in absolute ethanol in a round-bottom flask.
-
Add the sodium ethoxide solution to the mixture.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid).
-
Quantitative Data for Chalcone-based Synthesis
Yields for this type of reaction are typically in the range of 60-80%, depending on the specific substrates and reaction conditions.
| Precursors | Product | Typical Yield (%) |
| Chalcone + Cyanoacetamide | 4,6-Diphenyl-3-cyano-2-pyridone | 60-80 |
Conclusion
The synthesis of this compound has evolved from classical condensation reactions to more sophisticated and efficient modern methodologies. The core synthetic strategies, primarily based on the cyclocondensation of 1,3-dicarbonyl compounds or their equivalents with amide-containing nucleophiles, remain central to the construction of this important heterocyclic scaffold. The continued development of novel catalysts and reaction conditions is expected to further enhance the efficiency, sustainability, and scope of this compound synthesis, ensuring its continued importance in the fields of drug discovery and materials science. This guide provides a foundational understanding of the key synthetic routes, offering valuable insights for researchers and scientists working in these areas.
An In-depth Technical Guide to 6-Phenyl-2-Pyridone: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phenyl-2-pyridone is a heterocyclic organic compound that features a pyridone ring substituted with a phenyl group. The pyridone scaffold is a prevalent motif in a wide array of biologically active compounds and natural products, exhibiting diverse pharmacological activities. This structural unit is of significant interest to medicinal chemists and drug development professionals due to its synthetic tractability and its ability to serve as a versatile pharmacophore. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of the biological activities of related structures.
Physicochemical Properties
A thorough review of available scientific literature indicates that while data for many substituted pyridones is abundant, specific experimentally determined physical constants for the parent this compound are not consistently reported. The data presented below is a compilation of information from various sources, including computational predictions and data from closely related analogs.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉NO | [PubChem, CID 87889][1][2] |
| Molecular Weight | 171.19 g/mol | [PubChem, CID 87889][1] |
| IUPAC Name | 6-phenyl-1H-pyridin-2-one | [PubChem, CID 87889][1] |
| CAS Number | 19006-82-7 | [PubChem, CID 87889][1] |
| Physical State | Solid (predicted) | |
| Melting Point | Not explicitly reported in search results. | |
| Boiling Point | Not explicitly reported in search results. | |
| Solubility | Not quantitatively reported. Expected to have low solubility in water and higher solubility in organic solvents like DMSO, ethanol, and methanol. | [A similar compound, 6-phenyl-pyridazin-3(2H)-one, shows this trend.][3] |
| pKa | Not explicitly reported in search results. | |
| XLogP3 (Predicted) | 1.8 | [PubChem, CID 87889][1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridone and phenyl rings. The protons on the phenyl ring would typically appear in the aromatic region (δ 7.0-8.0 ppm). The protons on the pyridone ring would also be in the downfield region, with their specific chemical shifts and coupling patterns dependent on the electronic environment. The N-H proton of the pyridone ring is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display 11 distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the pyridone ring is expected to have a chemical shift in the range of δ 160-180 ppm. The carbons of the phenyl and pyridone rings would appear in the aromatic/olefinic region (δ 100-150 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorption bands:
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the amide group in the pyridone ring.
-
C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ due to the carbonyl (amide I) stretching vibration.
-
C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the stretching vibrations of the C=C bonds in the phenyl and pyridone rings, as well as the C=N bond.
-
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹.
UV-Vis Spectroscopy
The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of conjugated systems. The presence of the phenyl group in conjugation with the pyridone ring would likely result in π → π* transitions in the UV region, potentially extending towards the visible spectrum depending on the solvent.
Experimental Protocols
Synthesis of this compound
While a specific, detailed protocol for this compound was not found, a general and robust method for the synthesis of substituted 2-pyridones involves the multi-component reaction of an aldehyde, a compound with an active methylene group, and an ammonium salt. A plausible synthetic route starting from benzaldehyde and an appropriate C5 synthon is outlined below. Another approach could involve the cyclization of a δ-keto ester with ammonia.
A one-pot synthesis of 4-substituted phenyl-6-phenyl-3-cyano-2-pyridones has been described using a microwave-assisted approach, reacting 2-cyano-3-phenylsubstituted acrylates with acetophenone and ammonium acetate[4]. This suggests a viable strategy for synthesizing the this compound core.
Purification by Recrystallization
Recrystallization is a standard and effective method for the purification of solid organic compounds like this compound. The choice of solvent is crucial for successful purification.
Experimental Protocol: Recrystallization
-
Solvent Selection: Screen various solvents to find one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to test include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to completely dissolve the solid with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are not extensively reported, the pyridone nucleus is a key component in numerous compounds with significant pharmacological effects.
-
Enzyme Inhibition: Derivatives of 6-phenyl-pyridin-2-ylamines have been synthesized and shown to be potent and selective inhibitors of neuronal nitric oxide synthase (nNOS)[5]. Furthermore, the 2-pyridone moiety is a crucial "warhead" in a class of potent and selective catalytic inhibitors of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase implicated in cancer[6].
-
Antiproliferative Activity: A series of 1,6-diaryl pyridin-2(1H)-one analogs have been synthesized and evaluated for their antiproliferative activity against tumor cell lines, with some compounds showing cytotoxicity comparable to taxol and inducing cell cycle arrest[7].
-
Antifibrotic and Anti-inflammatory Activity: Pirfenidone, which is 5-methyl-1-phenyl-2(1H)-pyridone, is an approved drug for idiopathic pulmonary fibrosis and is known to possess anti-inflammatory and antifibrotic properties[8][9]. Its mechanisms of action involve the modulation of fibrogenic growth factors like TGF-β1 and reduction of inflammatory cytokine production[8][9].
The prevalence of the 2-pyridone scaffold in these and other bioactive molecules underscores the potential of this compound as a valuable starting point or fragment for the design and synthesis of novel therapeutic agents.
Conclusion
This compound is a foundational molecule in medicinal chemistry with significant potential for the development of novel therapeutics. While a comprehensive experimental dataset for its physicochemical properties is not fully available in the public literature, its structural similarity to a vast number of biologically active compounds provides a strong rationale for its continued investigation. The synthetic and purification methodologies outlined in this guide offer a practical framework for researchers to access this valuable chemical entity for further study and derivatization in drug discovery programs.
References
- 1. This compound | C11H9NO | CID 87889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel 1,6-diaryl pyridin-2(1H)-one analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
The 6-Phenyl-2-Pyridone Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Concept of Privileged Scaffolds
In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple, unrelated biological targets.[1] These structures represent a validated starting point for the design of novel therapeutic agents, offering a higher probability of identifying biologically active compounds.[1] The pyridin-2(1H)-one, or 2-pyridone, nucleus is a prominent example of such a scaffold, recognized for its presence in numerous natural products and clinically approved pharmaceuticals.[2] The unique physicochemical properties of the 2-pyridone ring, including its ability to act as both a hydrogen bond donor and acceptor and its capacity to serve as a versatile bioisostere for amides and various ring systems, contribute to its broad pharmacological significance.[2][3][4] When substituted with a phenyl group at the 6-position, the resulting 6-phenyl-2-pyridone core combines the advantageous features of the pyridone ring with the diverse interaction possibilities of the phenyl group, creating a highly versatile scaffold for drug development.
Derivatives of the 2-pyridone scaffold have demonstrated a wide array of biological activities, including potent anticancer, antiviral, antimicrobial, and anti-inflammatory effects, making it a focal point for modern drug discovery.[2][5][6] This guide provides a comprehensive overview of the this compound core and its derivatives, supported by quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways.
Biological Activities and Therapeutic Targets
The this compound scaffold has been successfully employed to develop inhibitors for various enzyme families and modulators of critical signaling pathways. The following sections highlight key therapeutic areas where this privileged core has shown significant promise.
Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology and immunology. The 2-pyridone scaffold is adept at forming key interactions within the ATP-binding pocket of many kinases.[3]
Janus Kinase (JAK) Inhibition: The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is implicated in autoimmune diseases and cancers.[7] Pyridone 6, a tetracyclic pyridone derivative, is a potent pan-JAK inhibitor, demonstrating low nanomolar efficacy against multiple JAK isoforms.[8] This compound effectively inhibits the growth of multiple myeloma cells and serves as a more specific inhibitor of JAK-STAT3 activity compared to other known inhibitors like AG490.[7]
p38 MAP Kinase Inhibition: The p38 mitogen-activated protein (MAP) kinase pathway is central to the production of inflammatory cytokines.[9] Inhibition of p38 MAPK is a promising strategy for treating chronic inflammatory diseases.[9] PH-797804, an N-phenyl pyridinone, is a potent and selective ATP-competitive inhibitor of p38α MAP kinase.[9] It effectively blocks the production of pro-inflammatory mediators in cellular and animal models and has demonstrated anti-inflammatory activity in clinical studies.[9]
DNA-Dependent Protein Kinase (DNA-PK) Inhibition: DNA-PK is a key enzyme in the non-homologous end-joining pathway for repairing DNA double-strand breaks, making it an attractive target for developing cancer radiosensitizers.[10] A class of 6-anilino imidazo[4,5-c]pyridin-2-ones has been identified as potent and selective DNA-PK inhibitors, with structure-activity relationship studies leading to nanomolar potency.[10]
Anticancer Activity
Beyond specific kinase targets, this compound derivatives have demonstrated broad anticancer activity through various mechanisms.
Induction of Apoptosis and Cell Cycle Arrest: A novel 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one compound was found to be a potent inhibitor of liver and breast cancer cell proliferation, with an IC50 value of 4.5 µM in HepG2 cells.[11][12] Its mechanism of action involves the induction of G2/M cell cycle arrest and apoptosis, mediated by the upregulation of p53 and JNK.[11][12] Another series of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas showed potent apoptosis-inducing activity in colon cancer cells, with the most active compound exhibiting an IC50 of 2.71 µM.[13]
Cytotoxicity in Various Cancer Cell Lines: The versatility of the scaffold is evident in its activity against a range of cancer cell lines. Pyridone derivatives have shown inhibitory effects against non-small cell lung cancer (A549), colon cancer (HCT-116, COLO 205, HT29, SW-620), renal cancer (ACHN, TK-10), and breast cancer (MCF-7, T-47D, MDA-MB-468) cell lines.[13][14] A novel 3,4-dihydro-6-methyl-2-pyridone derivative exhibited potent and selective cytotoxicity against liver cancer cells (HepG-2) with an IC50 of 1.2 µM, comparable to doxorubicin, but with significantly lower toxicity to normal cells.[15]
Anti-inflammatory and Other Activities
The anti-inflammatory properties of this compound derivatives are not limited to p38 MAPK inhibition. Various derivatives have shown efficacy in models of acute inflammation. Additionally, the pyridone scaffold has been explored for the development of inhibitors for other important enzyme classes, such as phosphodiesterases (PDEs), which are involved in inflammatory and neurological disorders.
Quantitative Data Summary
The following tables summarize the biological activity data for representative compounds containing the this compound or a closely related pyridone scaffold.
Table 1: Kinase Inhibitory Activity
| Compound | Target Kinase(s) | IC50 / Ki | Cell Line / Assay System |
| Pyridone 6 | JAK1 | 15 nM (IC50) | In vitro kinase assay |
| JAK2 | 1 nM (IC50) | In vitro kinase assay | |
| JAK3 | 5 nM (IC50) | In vitro kinase assay | |
| TYK2 | 1 nM (IC50) | In vitro kinase assay | |
| PH-797804 | p38α MAP Kinase | 5.8 nM (Ki) | In vitro kinase assay |
| 6-anilino imidazopyridone 6 | DNA-PK | 4 µM (IC50) | Biochemical assay |
Data compiled from references[8][9][10].
Table 2: Anticancer Activity
| Compound | Cancer Cell Line | IC50 / GI50 |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1 ) | HepG2 (Liver) | 4.5 ± 0.3 µM |
| MCF-7 (Breast) | > 10 µM | |
| 1-(2-methyl-6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)-3-(4-chlorophenyl)urea (5l ) | A549 (Lung) | 3.22 ± 0.2 µM |
| HCT-116 (Colon) | 2.71 ± 0.16 µM | |
| 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone | HepG-2 (Liver) | 1.2 µM |
| MDA-MB-231 (Breast) | 26.8 µM | |
| PBMC (Normal) | > 30 µM |
Data compiled from references[11][12][13][15].
Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives are exerted through their modulation of specific intracellular signaling pathways. The following diagrams, rendered in DOT language, illustrate these pathways and a general workflow for inhibitor screening.
Caption: JAK-STAT signaling pathway and its inhibition by this compound derivatives.
Caption: p38 MAP Kinase signaling cascade and its point of inhibition.
References
- 1. Synthesis of 2-pyridones [bristol.ac.uk]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guareschi-Thorpe Condensation [drugfuture.com]
- 7. One-Pot Synthesis of Substituted Δ1-Pyrrolines through the Michael Addition of Nitroalkanes to Chalcones and Subsequent Reductive Cyclization in Aqueous Media [organic-chemistry.org]
- 8. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 9. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. jetir.org [jetir.org]
- 12. chemtube3d.com [chemtube3d.com]
- 13. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guareschi-Thorpe Condensation [drugfuture.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Biological Activity of Novel 6-Phenyl-2-Pyridone Derivatives
The 2-pyridone core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This is due to its ability to act as both a hydrogen bond donor and acceptor, and its role as a versatile bioisostere for amides, phenyl groups, and other heterocycles.[3] This guide focuses on the diverse biological activities of novel this compound derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. These compounds have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[2][4][5]
Anticancer Activity
Novel this compound derivatives have emerged as promising candidates for cancer therapy, exhibiting potent cytotoxic effects against various human cancer cell lines.[5][6][7] Their mechanisms of action often involve the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.[6][7]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. Lower IC₅₀ values indicate greater potency.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone | HepG-2 (Liver) | 1.2[6] | Doxorubicin | 1.1[6] |
| 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone | MDA-MB-231 (Breast) | 26.8[6] | Doxorubicin | Not Specified[6] |
| 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone | PBMC (Normal) | > 30[6] | Doxorubicin | 2.0[6] |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1) | HepG2 (Liver) | 4.5 ± 0.3[7] | - | - |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1) | MCF-7 (Breast) | > 4.5[7] | - | - |
| Pyridine-Urea Derivative 8e | MCF-7 (Breast) | 0.11 (72h)[8] | Doxorubicin | 1.93 (48h)[8] |
| Pyridine-Urea Derivative 8n | MCF-7 (Breast) | 0.80 (72h)[8] | Doxorubicin | 1.93 (48h)[8] |
Table 1: Comparative in vitro cytotoxicity (IC₅₀) of selected this compound derivatives against various cancer cell lines.
Notably, the derivative 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone shows cytotoxicity against the HepG-2 liver cancer cell line comparable to the established drug doxorubicin, but with significantly lower toxicity towards normal peripheral blood mononuclear cells (PBMCs), indicating a favorable selectivity index.[6]
Signaling Pathways in Cancer
The anticancer effects of this compound derivatives are linked to their ability to interfere with critical cellular signaling pathways.
A. EZH2-Mediated Gene Silencing: Many 2-pyridone derivatives act as potent and selective catalytic inhibitors of the Enhancer of Zeste Homolog 2 (EZH2).[9] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which silences tumor suppressor genes by methylating histone H3 at lysine 27 (H3K27).[9] The 2-pyridone moiety is crucial for this inhibition as it competitively binds to the pocket for the co-substrate S-adenosyl methionine (SAM), thereby preventing the methylation process.[9] This leads to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation.[9]
Caption: Postulated EZH2 inhibition pathway by this compound derivatives.
B. Induction of Apoptosis via p53 and JNK: Certain derivatives induce G2/M cell cycle arrest and apoptosis by upregulating key signaling proteins like p53 and JNK (c-Jun N-terminal kinase).[7] The upregulation of the tumor suppressor p53 can halt the cell cycle and initiate programmed cell death in response to cellular stress.
Caption: Apoptosis induction via p53 and JNK pathways.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[10]
Caption: Standard workflow for an MTT cell viability assay.
Methodology:
-
Cell Plating: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1,000-2,000 cells/well) and allowed to attach overnight in a humidified atmosphere at 37°C with 5% CO₂.[10]
-
Compound Treatment: The following day, cells are treated with various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.[10]
-
Incubation: The plates are incubated for a specified duration, typically 72 hours.[10]
-
MTT Addition: After incubation, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent like DMSO.[10]
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a wavelength of 550 nm.[10] Cell viability is expressed as a percentage relative to the vehicle-treated control cells, and IC₅₀ values are determined through non-linear regression analysis.[10]
Antimicrobial Activity
The 2-pyridone scaffold is present in many compounds exhibiting broad-spectrum antimicrobial activity against various bacterial and fungal strains.[1][2][11]
Quantitative Data: Antimicrobial Efficacy
The antimicrobial activity is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class/ID | Microorganism | MIC (µg/mL) | Reference Drug |
| N-alkylated pyridine-based salt 66 | S. aureus | 56 ± 0.5% | - |
| N-alkylated pyridine-based salt 65, 61 | E. coli | 55 ± 0.5% | - |
| Pyridone derivative (66) | S. pneumoniae, B. subtilis, P. aeruginosa, E. coli | Sensitive | Ampicillin |
| Pyridone derivative (66) | A. fumigatus, C. albicans | Sensitive | Amphotericin B |
| Mannich base 3c, 3g | C. albicans | Active | - |
| Pyridine-2,6-dicarboxamide 8 | S. aureus | 75 | - |
| Pyridine-2,6-dicarboxamide 8 | P. aeruginosa | 150 | - |
Table 2: Antimicrobial activity of selected pyridone and pyridine derivatives. Note: Some data is qualitative ("Sensitive", "Active") or presented as % inhibition.[1][12][13][14]
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Serial Dilution: The test compound is serially diluted in the broth medium across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe, no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Enzyme Inhibition
Beyond broad cytotoxicity, this compound derivatives have been designed as specific inhibitors for various enzymes implicated in disease.
Target-Specific Inhibition Data
| Compound Class | Target Enzyme(s) | IC₅₀ Value (µM) |
| Substituted 6-phenyl-pyridin-2-ylamines | Neuronal Nitric Oxide Synthase (nNOS) | Potent inhibitors[15] |
| 3-phenyl substituted pyridine derivative I7 | Xanthine Oxidoreductase (XOR) | 0.037 ± 0.001[16] |
| 3-phenyl substituted pyridine derivative I7 | Uric Acid Transporter 1 (URAT1) | 546.70 ± 32.60[16] |
| 3-phenyl substituted pyridine derivative II15 | Xanthine Oxidoreductase (XOR) | 0.006 ± 0.000[16] |
| 3-phenyl substituted pyridine derivative II15 | Uric Acid Transporter 1 (URAT1) | 12.90 ± 2.30[16] |
Table 3: Enzyme inhibitory activity of specific this compound derivatives.
Derivatives have been developed as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme involved in neurotransmission.[15] More recently, dual inhibitors targeting both Xanthine Oxidoreductase (XOR) and Uric Acid Transporter 1 (URAT1) have been designed for the treatment of hyperuricemia.[16] Compound II15 , for instance, shows superior inhibition of both targets compared to the marketed drugs febuxostat and benzbromarone, respectively.[16]
General Synthesis Approach
The synthesis of this compound derivatives often involves multi-component reactions, which allow for the efficient construction of complex molecules in a single step.
Experimental Protocol: Multi-Component Synthesis
A common route involves a Knoevenagel condensation followed by a Michael addition.[1]
Methodology:
-
Knoevenagel Condensation: An aromatic aldehyde is reacted with an active methylene compound like malononitrile in the presence of a basic catalyst (e.g., piperidine) to form a benzylidene intermediate.[1]
-
Michael Addition & Cyclization: This intermediate then undergoes a Michael addition with a cyanoacetamide derivative. The resulting adduct cyclizes to form the final 2-pyridone product.[1]
Caption: A general workflow for the multi-component synthesis of 2-pyridone derivatives.
Conclusion
Novel this compound derivatives represent a highly versatile and pharmacologically significant class of compounds. Their diverse biological activities, including potent anticancer, antimicrobial, and specific enzyme-inhibiting properties, underscore their potential in drug discovery and development. The data and protocols presented in this guide highlight the promising therapeutic applications of this chemical scaffold and provide a foundation for further research into optimizing their efficacy, selectivity, and pharmacokinetic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Six Years (2012-2018) of Researches on Catalytic EZH2 Inhibitors: The Boom of the 2-Pyridone Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Substituted 6-phenyl-pyridin-2-ylamines: selective and potent inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Substituted 6-Phenyl-2-pyridones from Acetophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications as antiviral, anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing highly functionalized pyridone derivatives.[2][3] This document provides a detailed protocol for the synthesis of 4,6-disubstituted-3-cyano-2-pyridones, where the essential 6-phenyl group is derived from acetophenone. The primary method described is a one-pot, four-component reaction involving an aromatic aldehyde, acetophenone, ethyl cyanoacetate, and an ammonium source.
Reaction Pathway and Mechanism
The synthesis proceeds via a one-pot condensation reaction. The reaction of an aromatic aldehyde, a ketone (acetophenone), ethyl cyanoacetate, and ammonium acetate is a well-established method for preparing 3-cyano-2-pyridone derivatives.[1][4] The process involves a cascade of reactions including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to yield the stable pyridone ring. Catalysts such as L-proline can be used, and environmentally benign solvents like polyethylene glycol (PEG) have been shown to be effective.[1][4]
Caption: One-pot, four-component synthesis of 4,6-diphenyl-3-cyano-2-pyridone.
Experimental Workflow
The general workflow for the synthesis is straightforward, involving the combination of reactants followed by heating, isolation of the crude product, and subsequent purification. The one-pot nature of this synthesis simplifies the procedure, making it an attractive method for library synthesis and rapid analogue generation.
Caption: General experimental workflow for the synthesis and isolation of 2-pyridones.
Experimental Protocols
Protocol 1: L-Proline Catalyzed Synthesis in Ethanol
This protocol details a four-component condensation using L-proline as an organocatalyst under reflux conditions in ethanol.[4]
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde): 1.0 mmol
-
Ketone (e.g., Acetophenone): 1.0 mmol
-
Ethyl Cyanoacetate: 1.0 mmol
-
Ammonium Acetate: 1.5 mmol
-
L-Proline: 0.1 mmol (10 mol%)
-
Ethanol (Absolute)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the aromatic aldehyde (1.0 mmol), acetophenone (1.0 mmol), ethyl cyanoacetate (1.0 mmol), ammonium acetate (1.5 mmol), and L-proline (0.1 mmol).
-
Add ethanol (10-15 mL) to the flask.
-
Heat the mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion (typically several hours), cool the reaction mixture to room temperature.
-
A solid precipitate will form. If precipitation is slow, the flask can be cooled further in an ice bath.
-
Collect the solid product by suction filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid if necessary.
Protocol 2: Catalyst-Free Synthesis in Polyethylene Glycol (PEG)
This protocol utilizes polyethylene glycol (PEG-600) as a green, recyclable solvent and proceeds without an external catalyst.[1]
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde): 1.0 mmol
-
Ketone (e.g., Acetophenone): 1.0 mmol
-
Ethyl Cyanoacetate: 1.0 mmol
-
Ammonium Acetate: 1.5 mmol
-
Polyethylene Glycol (PEG-600): 5 mL
Procedure:
-
In a round-bottom flask, mix the aldehyde (1.0 mmol), acetophenone (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and ammonium acetate (1.5 mmol) in PEG-600 (5 mL).
-
Heat the mixture in an oil bath at 110 °C with stirring.[1] Reaction times are typically around 3 hours.[1]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add cold water to the flask and stir vigorously. The product will precipitate out of the aqueous solution.
-
Collect the solid product by suction filtration.
-
Wash the product thoroughly with water to remove PEG and then with a small amount of cold ethanol.
-
Dry the purified product. The PEG-containing filtrate can be concentrated under vacuum to recover the solvent for reuse.
Data Presentation
The one-pot synthesis is versatile and can be used to generate a library of substituted 2-pyridones. The yields are generally moderate to high, depending on the specific substrates and reaction conditions used.
| Entry | Aldehyde | Ketone | Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | Acetophenone | PEG-600, 110 °C, 3h | 80 | [1] |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | PEG-600, 110 °C, 3h | 82 | [1] |
| 3 | 4-Methoxybenzaldehyde | Acetophenone | PEG-600, 110 °C, 3h | 85 | [1] |
| 4 | Benzaldehyde | Cyclohexanone | PEG-600, 110 °C, 5h | 75 | [1] |
| 5 | Benzaldehyde | Acetophenone | L-proline, Ethanol, Reflux | Good to Excellent | [4] |
| 6 | 4-Chlorobenzaldehyde | 4-Bromoacetophenone | Microwave, 5 min | 32 | [5] |
Note: The product of the reactions listed above (Entries 1, 2, 3, 5, 6) is a 4,6-disubstituted-3-cyano-2-pyridone. For Entry 4, the product is a tetrahydroquinoline derivative. The table illustrates the versatility of the reaction with various aldehydes and ketones.
Product Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
-
Melting Point (m.p.): To determine the purity of the crystalline solid.
-
FT-IR Spectroscopy: To identify characteristic functional groups, such as the nitrile (C≡N, ~2220 cm⁻¹) and the pyridone carbonyl (C=O, ~1650 cm⁻¹) groups.[6]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of 6-Phenyl-2-pyridone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of 6-phenyl-2-pyridone derivatives using microwave-assisted organic synthesis (MAOS). This modern technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and alignment with the principles of green chemistry.[1][2][3] The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[4][5][6]
Introduction to Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes microwave radiation to heat a reaction mixture.[7] Unlike conventional heating, which relies on thermal conduction, microwaves directly couple with polar molecules in the reaction, leading to rapid and uniform heating throughout the sample.[2][8] This efficient energy transfer can accelerate reaction rates, often leading to cleaner reactions with fewer byproducts.[9] The primary mechanisms of microwave heating are dipolar polarization and ionic conduction.[3][10]
General Synthetic Approach
A common and efficient method for synthesizing substituted this compound derivatives is a one-pot, multi-component reaction. For instance, the synthesis of 4,6-diaryl-3-cyano-2(1H)-pyridones can be achieved by reacting substituted benzaldehydes, acetophenones, ethyl cyanoacetate, and ammonium acetate under microwave irradiation.[11] This approach is highly convergent, allowing for the rapid generation of a library of compounds with diverse substitutions.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 4-Aryl-6-phenyl-3-cyano-2(1H)-pyridones
This protocol describes a microwave-assisted, one-pot, four-component reaction for the synthesis of various 4-aryl-6-phenyl-3-cyano-2(1H)-pyridone derivatives.[11][12]
Materials:
-
Substituted benzaldehyde (1 mmol)
-
Acetophenone (1 mmol)
-
Ethyl cyanoacetate (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a microwave process vial, combine the substituted benzaldehyde (1 mmol), acetophenone (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (1.5 mmol).
-
Add ethanol (10 mL) to the reaction mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a specified power and time (see Table 1 for examples). Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Characterization: The synthesized compounds can be characterized by various spectroscopic methods, including FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[2][3][13]
-
FT-IR: Look for characteristic absorption bands for N-H stretching (around 2800–3100 cm⁻¹), C≡N stretching (around 2217–2218 cm⁻¹), and C=O stretching (around 1636–1639 cm⁻¹).[2]
-
¹H-NMR: Expect a singlet for the H-5 proton of the pyridone ring (around δ 6.79–6.84 ppm) and a broad singlet for the exchangeable NH proton (around δ 11.65–12.88 ppm).[2]
Protocol 2: Microwave-Assisted Synthesis of N-Alkylated 2-Pyridone Derivatives
This protocol outlines a one-pot synthesis of N-substituted 2-pyridone derivatives under microwave irradiation.[10][14]
Materials:
-
Acetophenone (0.01 mol)
-
Benzaldehyde (0.01 mol)
-
Methyl cyanoacetate (0.01 mol)
-
2-Aminoethanol (0.01 mol)
-
Ethanol (for crystallization)
Procedure:
-
Combine acetophenone (0.01 mol), benzaldehyde (0.01 mol), methyl cyanoacetate (0.01 mol), and 2-aminoethanol (0.01 mol) in a microwave-safe vessel.[10][14]
-
Irradiate the reaction mixture at 250 watts for approximately 10 minutes. The reaction progress should be monitored by TLC.[10][14]
-
After cooling, the solid product is collected by filtration.[10][14]
-
Wash the solid with ethanol and crystallize from a suitable solvent to yield the pure N-alkylated 2-pyridone derivative.[10][14]
Data Presentation
The following tables summarize the reaction conditions and yields for the microwave-assisted synthesis of various this compound derivatives as reported in the literature.
Table 1: Microwave Synthesis of 4-Aryl-6-phenyl-3-cyano-2-pyridones [12][15]
| Entry | Ar (Substituent on Phenyl at C4) | Microwave Power (W) | Time (min) | Yield (%) |
| 1 | Phenyl | Not Specified | 2-7 | 82-94 |
| 2 | 4-Chlorophenyl | Not Specified | 2-7 | 82-94 |
| 3 | 4-Methoxyphenyl | 300 | 5 | 34 |
| 4 | 4-Nitrophenyl | 300 | 5 | 23 |
| 5 | 4-Bromophenyl | 300 | 5 | 20 |
| 6 | 3-Nitrophenyl | 300 | 5 | 40 |
| 7 | 3-Chlorophenyl | 300 | 5 | 29 |
| 8 | 2-Nitrophenyl | 300 | 5 | 16 |
Table 2: Comparison of Conventional vs. Microwave Synthesis of Pyridine Derivatives [12]
| Entry | Ar (Substituent) | Conventional Method Yield (%) | Conventional Method Time (h) | Microwave Method Yield (%) | Microwave Method Time (min) |
| 1 | Phenyl | 71-88 | 6-9 | 82-94 | 2-7 |
| 2 | 4-Chlorophenyl | 71-88 | 6-9 | 82-94 | 2-7 |
Biological Applications and Signaling Pathways
Derivatives of this compound are of significant interest to drug development professionals due to their potential therapeutic applications.
Anticancer Activity
Several studies have demonstrated the anticancer properties of 2-pyridone derivatives.[16] For instance, certain compounds have shown potent activity against human breast (MCF-7) and liver (HepG2) cancer cell lines.[16] The mechanism of action for some of these compounds involves the induction of cell cycle arrest at the G2/M phase and apoptosis.[16][17] This is mediated through the upregulation of the p53 and p21 proteins and the activation of the JNK signaling pathway.[16] Some heterocyclic compounds with similar structures have also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth and survival in many cancers.[18]
Caption: Proposed anticancer signaling pathway.
Antimicrobial Activity
Substituted pyridine derivatives have also been reported to possess significant antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[4][19] The exact mechanisms of action are still under investigation and represent an active area of research for the development of new antimicrobial agents.
Experimental Workflows
The following diagram illustrates the general workflow for the microwave-assisted synthesis and subsequent biological evaluation of this compound derivatives.
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method? | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, antitumor activity, and mechanism of action of 6-acrylic phenethyl ester-2-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The N-alkylated 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its derivatives exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][3] The development of efficient and selective methods for the synthesis of these compounds is therefore of significant interest to the drug discovery and development community. This document provides detailed application notes and experimental protocols for the one-pot synthesis of N-alkylated 2-pyridone derivatives, focusing on modern, efficient methodologies.
The direct N-alkylation of 2-pyridones presents a challenge due to the ambident nucleophilic nature of the pyridone ring, which can lead to a mixture of N- and O-alkylated products.[4][5] However, several one-pot methodologies have been developed to overcome this challenge and provide selective access to the desired N-alkylated derivatives. These methods often employ techniques such as microwave irradiation or catalyst- and base-free conditions to achieve high yields and selectivity.[4][6]
Key Synthetic Methodologies
Several effective one-pot strategies for the synthesis of N-alkylated 2-pyridone derivatives have been reported. Below is a summary of some prominent methods with their key features:
-
Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[4] It has been successfully applied to the one-pot, multi-component synthesis of N-substituted 2-pyridones.[4]
-
Catalyst- and Base-Free Synthesis: This approach offers a green and simplified procedure by avoiding the need for catalysts and bases, which can be difficult to remove from the final product.[6][7] Specific N-alkylation of hydroxypyridines has been achieved with organohalides under these conditions, reportedly yielding greater than 99% N-selectivity.[6]
-
Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as tetrabutylammonium iodide, can facilitate the N-alkylation of 2-pyridones under mild, anhydrous conditions.[8]
-
Micellar Catalysis: Performing the reaction in water with the aid of a surfactant like Tween 20 can create a micellar system that enhances the solubility of reactants and promotes regioselective N-alkylation.[9][10] This method is environmentally friendly and has shown good to excellent yields with high regioselectivity.[9][10]
Quantitative Data Summary
The following tables summarize the quantitative data from selected one-pot syntheses of N-alkylated 2-pyridone derivatives, providing a comparative overview of different methodologies.
Table 1: Microwave-Assisted One-Pot Synthesis of N-Substituted 2-Pyridone Derivatives [9]
| Product | R1 | R2 | R3 | Time (min) | Yield (%) |
| 1 | -C2H5O | -C6H5 | -C6H5 | 10 | 15 |
| 2 | NH2 | -C6H5 | -C6H5 | 15 | 20 |
| 3 | NH2 | -C6H5 | -C8H7 | 15 | 40 |
Table 2: Mild and Regioselective N-Alkylation of 2-Pyridones in Water [9][10]
| Alkylating Agent | Yield Range (%) | Regioselectivity (N:O) |
| Benzyl halides | 40-94 | >5:1 |
| Primary alkyl halides | 40-94 | >6:1 |
| Secondary alkyl halides | 40-94 | >2.4:1 |
Experimental Protocols
This section provides detailed experimental protocols for key one-pot synthesis methodologies.
Protocol 1: Microwave-Assisted One-Pot Synthesis of N-Substituted 2-Pyridone Derivatives[4]
This protocol is based on a multi-component reaction under microwave irradiation.
Materials:
-
Appropriate acetophenone derivative (0.01 mol)
-
Appropriate benzaldehyde derivative (0.01 mol)
-
Methyl cyanoacetate or cyanoacetic acid hydrazide (0.01 mol)
-
2-Aminoethanol (0.01 mol)
-
Ethanol
-
Microwave reactor
Procedure:
-
In a suitable microwave reaction vessel, combine the acetophenone derivative (0.01 mol), benzaldehyde derivative (0.01 mol), active methylene compound (0.01 mol), and 2-aminoethanol (0.01 mol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 250 watts for 10-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Collect the solid product by filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to afford the pure N-substituted 2-pyridone derivative.
Protocol 2: General Procedure for the Preparation of N-Alkenyl-2-Pyridones[11][12]
This protocol describes an experimentally simple one-pot preparation of N-alkenyl-2-pyridones from 2-halopyridinium salts and aldehydes.
Materials:
-
2-Halopyridinium salt (40 mg)
-
Aldehyde (1 equivalent)
-
Toluene (1.2 mL)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Argon atmosphere
-
Ice water bath
Procedure:
-
Combine the 2-halopyridinium salt (40 mg) and the aldehyde (1 equiv.) in an oven-dried two-neck flask equipped with a stir bar under an argon atmosphere.
-
Add toluene (1.2 mL) to the flask.
-
Cool the heterogeneous mixture to approximately 0 °C in an ice water bath for 20-30 minutes.
-
Add DBU via syringe to the cooled mixture.
-
Maintain the reaction at 0 °C and monitor its progress.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Visualizations
Diagram 1: General Workflow for One-Pot Synthesis of N-Alkylated 2-Pyridones
Caption: General experimental workflow for the one-pot synthesis of N-alkylated 2-pyridones.
Diagram 2: Signaling Pathway of Ambident Reactivity in 2-Pyridone Alkylation
Caption: Competing N- and O-alkylation pathways for 2-pyridone.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 6-phenyl-2(1H)-pyridone via Suzuki-Miyaura Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[2][3] Its significance in the synthesis of biaryl compounds has been recognized with the 2010 Nobel Prize in Chemistry.[1]
One of the key applications of the Suzuki-Miyaura coupling is in the synthesis of heteroaromatic compounds, which are prevalent scaffolds in pharmaceuticals and agrochemicals. The synthesis of 6-phenyl-2(1H)-pyridone is of particular interest as the pyridone motif is a common core in many biologically active molecules. These application notes provide a detailed protocol and summary of reaction conditions for the synthesis of 6-phenyl-2(1H)-pyridone from 6-halo-2(1H)-pyridone and phenylboronic acid.
Reaction Scheme
The general reaction for the Suzuki-Miyaura synthesis of 6-phenyl-2(1H)-pyridone is depicted below:
Figure 1: General reaction scheme for the Suzuki-Miyaura coupling of 6-bromo-2(1H)-pyridone with phenylboronic acid.
Catalytic Cycle Overview
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The main steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 6-halo-2(1H)-pyridone.[2]
-
Transmetalation: The phenyl group is transferred from the boronic acid to the palladium(II) center, a step that is facilitated by the base.[3]
-
Reductive Elimination: The desired 6-phenyl-2(1H)-pyridone is formed, and the palladium(0) catalyst is regenerated.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Summary of Reaction Conditions
The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki-Miyaura coupling, especially with heteroaromatic substrates which can sometimes inhibit the catalyst. The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of pyridyl and related heterocyclic halides with arylboronic acids.
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-chloro-5-dialkylaminopyridazinone | Arylboronic acid | Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ (3) | Dioxane/H₂O | 135-140 (MW) | 0.5 | 60-85 | [4] |
| 5-bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | - | Moderate to Good | [5] |
| 9-benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ (2.5-5) | PPh₃ | K₂CO₃ | Toluene | 100 | - | Good | [6] |
| Aryl bromide | 4-pyridylboronic acid | Pd₂(dba)₃ (2.5) | Cy₃P·HBF₄ | K₃PO₄ (1.7) | Dioxane/H₂O (2:1) | - | - | ~80 | [7] |
| 5-iodovanillin | Phenylboronic acid | Pd(OAc)₂ (1) | None | Amberlite IRA-400(OH) | H₂O/Ethanol | 60 | 1-2 | - | [2] |
| Aryl bromide | 2-pyridylboronate | Pd₂(dba)₃ | Phosphite/Phosphine oxide | KF (3) | Dioxane | 110 | - | Good to Excellent | [8] |
Experimental Protocol: Synthesis of 6-phenyl-2(1H)-pyridone
This protocol is a representative procedure based on commonly employed conditions for the Suzuki-Miyaura coupling of heterocyclic halides.
Materials:
-
6-Bromo-2(1H)-pyridone (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv, if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane or Toluene
-
Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Caption: Experimental workflow for the synthesis of 6-phenyl-2(1H)-pyridone.
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add 6-bromo-2(1H)-pyridone (1.0 mmol, 174 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
If using Pd(OAc)₂/PPh₃, add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg). If using Pd(PPh₃)₄, add it directly (0.03 mmol, 34.7 mg).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the solvents by bubbling argon or nitrogen through them for 15-20 minutes.
-
Add the degassed solvent mixture (e.g., 5 mL) to the Schlenk flask via a syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 2-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (6-bromo-2(1H)-pyridone) is consumed.
-
-
Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-phenyl-2(1H)-pyridone.
-
Characterization:
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Optimization:
-
Low Yield: If the yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. The presence of the NH group in the pyridone can sometimes interfere with the catalyst, and a stronger base or a more robust ligand may be required.[7]
-
Protodeboronation: The hydrolysis of the boronic acid can be a significant side reaction. Ensure that the phenylboronic acid is of good quality and consider using anhydrous solvents if this becomes a major issue.
-
Catalyst Deactivation: The nitrogen atom in the pyridone ring can coordinate to the palladium catalyst, leading to deactivation. Using more electron-rich and sterically hindered phosphine ligands can sometimes mitigate this problem.
References
- 1. benchchem.com [benchchem.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. reddit.com [reddit.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Multicomponent Reactions in 2-Pyridone Synthesis
Introduction
2-Pyridone heterocycles are recognized as "privileged scaffolds" in medicinal chemistry and drug discovery.[1][2][3] This is attributed to their structural ability to act as both hydrogen bond donors and acceptors, their metabolic stability, and favorable solubility properties.[1][2][3] Many FDA-approved drugs, including kinase inhibitors like Palbociclib and Ripretinib, feature the 2-pyridone core, highlighting its therapeutic significance.[1][2] Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for synthesizing these valuable compounds.[1] MCRs are convergent reactions where three or more reactants combine in a single pot to form a product that incorporates all or most of the starting materials, offering advantages in terms of operational simplicity, time and energy savings, and the rapid generation of molecular diversity.[1][3]
These notes provide detailed protocols and data for the synthesis of bioactive 2-pyridone derivatives using three- and four-component reactions, intended for researchers and professionals in organic synthesis and drug development.
Application Note 1: Three-Component Synthesis of 3,4,6-Triaryl-2(1H)-pyridones
This protocol describes a one-pot, three-component reaction for synthesizing 3,4,6-triaryl-2(1H)-pyridones, which have shown potential as anticancer agents. The reaction combines aromatic aldehydes, substituted acetophenones, and phenyl acetamides.[2]
Reaction Scheme:
An aromatic aldehyde, a substituted acetophenone, and a phenyl acetamide react in the presence of a strong base at elevated temperatures to yield the corresponding 3,4,6-triaryl-2(1H)-pyridone.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 3,4,6-triaryl-2(1H)-pyridone derivatives.
| Entry | Aromatic Aldehyde (1) | Acetophenone (7) | Phenyl Acetamide (12) | Conditions | Yield (%) |
| 13a | Benzaldehyde | Acetophenone | Phenylacetamide | NaH, DMSO, 130 °C | 82 |
| 13b | 4-Methoxybenzaldehyde | Acetophenone | Phenylacetamide | NaH, DMSO, 130 °C | 75 |
| 13c | 4-Chlorobenzaldehyde | Acetophenone | Phenylacetamide | NaH, DMSO, 130 °C | 78 |
| 13d | Benzaldehyde | 4-Methoxyacetophenone | Phenylacetamide | NaH, DMSO, 130 °C | 71 |
| 13e | Benzaldehyde | Acetophenone | 4-Methoxyphenylacetamide | NaH, DMSO, 130 °C | 68 |
| 13p | 4-(2-(piperidin-1-yl)ethoxy)benzaldehyde | 3,4-Dimethoxyacetophenone | Phenylacetamide | NaH, DMSO, 130 °C | 58 |
Data extracted from a study by Hurtado-Rodríguez et al., where compounds were evaluated for anticancer activity.[2]
Experimental Protocol
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Substituted acetophenone (e.g., Acetophenone)
-
Phenyl acetamide (e.g., Phenylacetamide)
-
Sodium Hydride (NaH)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the aromatic aldehyde (1.0 mmol), substituted acetophenone (1.0 mmol), and phenyl acetamide (1.0 mmol) in anhydrous DMSO (5 mL), add sodium hydride (NaH) (1.2 mmol) portion-wise at room temperature.
-
Heat the reaction mixture to 130 °C and stir for the time required for the reaction to complete (monitor by TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 3,4,6-triaryl-2(1H)-pyridone.
Plausible Reaction Mechanism
The reaction likely proceeds through an initial aldol condensation between the aldehyde and acetophenone, followed by a Michael addition of the enolate from phenyl acetamide, and subsequent intramolecular cyclization and dehydration to form the 2-pyridone ring.
Caption: Plausible mechanism for the three-component synthesis of 2-pyridones.
Application Note 2: Four-Component Synthesis of Chromene-Based 2(1H)-pyridones
This section details a solvent-free, four-component reaction to synthesize 4-aryl-6-[benzo[f]coumarin-3-yl]-3-cyano-2(1H)-pyridones.[1] This eco-friendly approach demonstrates high efficiency and leads to complex heterocyclic structures with potential biological activities.[1]
Reaction Scheme:
This reaction involves the condensation of an aromatic aldehyde, malononitrile, 2-acetyl-3H-benzo[f]chromen-3-one, and a base catalyst under solvent-free heating conditions.
Quantitative Data Summary
The table below presents the reactants, conditions, and yields for the synthesis of chromene-based 2(1H)-pyridone derivatives.
| Entry | Aromatic Aldehyde (1) | Reactant 2 | Reactant 3 | Conditions | Yield (%) |
| 11a | Benzaldehyde | Malononitrile | 2-acetyl-3H-benzo[f]chromen-3-one | NaOH (1.5 mmol), 75 °C, 45 min | 87 |
| 11b | 4-Chlorobenzaldehyde | Malononitrile | 2-acetyl-3H-benzo[f]chromen-3-one | NaOH (1.5 mmol), 75 °C, 45 min | 82 |
| 11c | 4-Methoxybenzaldehyde | Malononitrile | 2-acetyl-3H-benzo[f]chromen-3-one | NaOH (1.5 mmol), 75 °C, 45 min | 78 |
| 11d | 4-Hydroxybenzaldehyde | Malononitrile | 2-acetyl-3H-benzo[f]chromen-3-one | NaOH (1.5 mmol), 75 °C, 45 min | 71 |
Data extracted from a review citing the solventless synthesis of these compounds.[1]
Experimental Protocol
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
Malononitrile (1.5 mmol)
-
2-acetyl-3H-benzo[f]chromen-3-one (1.0 mmol)
-
Sodium Hydroxide (NaOH, 1.5 mmol)
-
Ethanol (for recrystallization)
-
Water
Procedure:
-
Grind a mixture of the aromatic aldehyde (1.0 mmol), malononitrile (1.5 mmol), 2-acetyl-3H-benzo[f]chromen-3-one (1.0 mmol), and sodium hydroxide (1.5 mmol) in a mortar.
-
Transfer the mixture to a reaction vessel and heat at 75 °C for 45 minutes under solvent-free conditions.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Pour the solid reaction mixture into water.
-
Filter the resulting precipitate, wash it thoroughly with water, and then dry it.
-
Recrystallize the crude product from ethanol to yield the pure chromene-based 2(1H)-pyridone.[1]
General Experimental and Drug Discovery Workflow
The use of MCRs for synthesizing 2-pyridones fits seamlessly into the modern drug discovery paradigm, which emphasizes speed and the generation of chemical diversity. The general workflow from synthesis to biological evaluation is outlined below.
Caption: General workflow from MCR synthesis to drug discovery applications.
This integrated approach allows for the rapid creation of a library of structurally diverse 2-pyridone derivatives. These libraries can then be subjected to high-throughput screening against various biological targets (e.g., kinases, cancer cell lines) to identify "hit" compounds.[1] Subsequent structure-activity relationship (SAR) studies can then guide the synthesis of more potent and selective "lead" compounds for further drug development.
References
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Phenyl-2-pyridone as a Versatile Intermediate in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-phenyl-2-pyridone and its derivatives as key intermediates in the synthesis of pharmacologically active compounds. The protocols and data presented are intended to serve as a practical resource for researchers engaged in drug discovery and development, with a focus on anti-fibrotic and anti-inflammatory agents.
Introduction: The Significance of the this compound Scaffold
The 2-pyridone ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2][3] Its ability to act as both a hydrogen bond donor and acceptor, along with its metabolic stability, makes it an attractive moiety for drug design.[3] The presence of a phenyl group at the 6-position of the pyridone ring creates a core structure, this compound, which serves as a versatile starting point for the synthesis of a diverse range of therapeutic agents. This scaffold is particularly prominent in the development of anti-fibrotic drugs, such as Pirfenidone and its derivatives, as well as in the synthesis of compounds with anti-inflammatory and cardiotonic properties.[4][5]
Synthesis of Bioactive Molecules from this compound Derivatives
This section details the synthesis of novel derivatives of Pirfenidone, an anti-fibrotic agent, starting from a functionalized N-phenyl-2-pyridone scaffold. While the initial starting material for Pirfenidone itself is 5-methyl-2(1H)-pyridinone, the following protocols for the synthesis of N-phenyl-2-pyridone derivatives are directly applicable to a this compound core, demonstrating how this scaffold can be elaborated to produce potent bioactive molecules.
General Synthesis of N-Phenyl-2-pyridone Derivatives
A common strategy to synthesize the N-phenyl-2-pyridone core involves the diazotization of an aminopyridine followed by the introduction of the phenyl group. The subsequent functionalization of the pyridone ring allows for the generation of a library of derivatives with diverse pharmacological activities.
A representative workflow for the synthesis of pirfenidone derivatives is depicted below.
References
- 1. Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Antimicrobial and Antifungal Activity of 2-Pyridone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction The 2-pyridone scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities.[1][2] Its unique structure, capable of acting as both a hydrogen bond donor and acceptor, makes it a privileged scaffold in medicinal chemistry.[1][3] Among its diverse therapeutic properties, the antimicrobial and antifungal activities of 2-pyridone derivatives have garnered significant attention, positioning them as promising candidates for the development of new anti-infective agents to combat the growing challenge of drug resistance.[4][5] These compounds have shown efficacy against a broad spectrum of pathogens, including multidrug-resistant bacteria and clinically relevant fungi.[6][7] This document provides a summary of their activity, key experimental protocols, and workflows relevant to their synthesis and evaluation.
Application Notes
Summary of Antimicrobial and Antifungal Activity
The biological evaluation of various 2-pyridone derivatives has demonstrated significant inhibitory activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of efficacy.
Data Presentation
Quantitative data from various studies are summarized below for comparative analysis.
Table 1: Antibacterial Activity of Selected 2-Pyridone Derivatives (MIC)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |
|---|---|---|---|---|
| Compound 3i (2-pyridone quinoline hybrid) | Escherichia coli | 12.5 | - | |
| Pseudomonas aeruginosa | 12.5 | - | ||
| Staphylococcus aureus | 12.5 | - | ||
| Ciprofloxacin (Standard) | Escherichia coli | 25 | - | |
| Pseudomonas aeruginosa | 25 | - | ||
| Staphylococcus aureus | 50 | - | ||
| Compound 6b | Staphylococcus aureus | 6.25 | - | [8] |
| Bacillus subtilis | 12.5 | - | [8] | |
| Micrococcus luteus | 25 | - | [8] | |
| Escherichia coli | 12.5 | - | [8] | |
| Ampicillin (Standard) | Staphylococcus aureus | 6.25 | - | [8] |
| Escherichia coli | 6.25 | - | [8] | |
| Furanpydone A (1) | Staphylococcus aureus | - | 12.5 | [9] |
| Methicillin-resistant S. aureus | - | 12.5 | [9] | |
| Apiosporamide (4) | Staphylococcus aureus | - | 1.56 | [9] |
| Methicillin-resistant S. aureus | - | 1.56 | [9] | |
| Bacillus subtilis | - | 6.25 | [9] | |
| Cordypyridone H (4) | Bacillus subtilis | Low | - | [10] |
| Staphylococcus aureus | Low | - | [10] | |
| Escherichia coli | Low | - | [10] |
| PS757 (Ring-fused 2-pyridone) | Enterococcus faecalis | - | 3-24 |[7] |
Table 2: Antifungal Activity of Selected 2-Pyridone Derivatives (MIC)
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 3e (2-pyridone quinoline hybrid) | Aspergillus niger | 12.5 | |
| Aspergillus clavatus | 25 | ||
| Candida albicans | 50 | ||
| Griseofulvin (Standard) | Aspergillus niger | 50 | |
| Compound 6b | Candida albicans | 12.5 | [8] |
| Clotrimazole (Standard) | Candida albicans | 6.25 | [8] |
| Compound 3 | Cryptococcus neoformans | 3.13 | [6] |
| Candida albicans | 12.5 | [6] | |
| Cordypyridone H (4) | Candida albicans | Low | [10] |
| PYR | Candida albicans | 12.5 | [11] |
| 2-(Pyridin-4-yl)quinoline (9) | Candida albicans | - (Best MIC₅₀) | [12] |
| 6-ethyl-2-(pyridin-2-yl)quinoline (6) | Cryptococcus neoformans | - (Best properties) |[12] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of 2-pyridone derivatives are crucial for reproducible research.
Protocol 1: Generalized Synthesis of 2-Pyridone Derivatives via Multicomponent Reaction (MCR)
This protocol describes a common one-pot, three-component synthesis, which is an efficient method for generating molecular diversity.[1][2]
Objective: To synthesize functionalized 2-pyridone derivatives.
Materials:
-
An aromatic aldehyde
-
Malononitrile or Ethyl Cyanoacetate
-
An active methylene compound (e.g., cynaoacetamide derivative)
-
Catalyst (e.g., Piperidine or Sodium Hydroxide)
-
Solvent (e.g., Ethanol or Dioxane)
-
Standard laboratory glassware for reflux and workup
-
TLC plates for reaction monitoring
-
Recrystallization solvent (e.g., Ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1.5 mmol), and the active methylene compound (1 mmol) in the chosen solvent (e.g., 20 mL Ethanol).
-
Catalyst Addition: Add a catalytic amount of piperidine (or an alternative base like NaOH) to the mixture.[1][2]
-
Reflux: Heat the reaction mixture to reflux (typically 75-80°C) and maintain for the required time (e.g., 45 minutes to 8 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).[1][13]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.[1]
-
Isolation: A precipitate will typically form. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with water and then recrystallize from a suitable solvent like ethanol to obtain the purified 2-pyridone derivative.[1]
-
Characterization: Confirm the structure of the synthesized compound using standard spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Workflow for the synthesis of 2-pyridone derivatives.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing by Broth Microdilution
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial and fungal strains.[8]
Objective: To quantify the antimicrobial and antifungal activity of 2-pyridone derivatives.
Materials:
-
Synthesized 2-pyridone derivatives
-
Standard antibiotics (e.g., Ampicillin, Ciprofloxacin) and antifungals (e.g., Clotrimazole)
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)
-
Growth media: Mueller-Hinton Broth (MHB) for bacteria, Sabouraud Liquid Medium (SLM) for fungi.[8]
-
DMSO (for preparing stock solutions)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the test compounds and standard drugs in DMSO (e.g., at 800 µg/mL).[8]
-
Inoculum Preparation: Culture the microbial strains overnight. Dilute the cultures in the appropriate fresh broth to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Serial Dilution:
-
Add 100 µL of sterile broth to each well of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a range of concentrations.
-
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) for sterility. A DMSO control should also be run to ensure the solvent has no inhibitory effect at the concentrations used.[8]
-
Incubation: Seal the plates and incubate at 37°C. Incubation time is typically 24 hours for bacteria and 48-72 hours for fungi.[8]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action: DNA Gyrase Inhibition
While various mechanisms may be at play, some 2-pyridone derivatives are proposed to function similarly to fluoroquinolone antibiotics by targeting bacterial DNA gyrase.[13][14] This enzyme is essential for DNA replication, and its inhibition leads to the cessation of cellular processes and eventual cell death.
Caption: Proposed mechanism of action via DNA gyrase inhibition.
References
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Cordypyridones E–J: Antibiofilm 2‑Pyridone Alkaloids from the Nematode Antagonistic Fungus Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antifungal activity of diverse C-2 pyridinyl and pyridinylvinyl substituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Anticancer Properties of 6-Phenyl-2-pyridone Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer properties of 6-phenyl-2-pyridone analogs, detailing their mechanism of action and providing standardized protocols for their evaluation. The information presented herein is intended to guide researchers in the systematic investigation of this promising class of compounds for cancer therapy.
Introduction
This compound analogs have emerged as a significant class of heterocyclic compounds with promising anticancer activities. These compounds have been shown to exert their effects through various mechanisms, including the induction of cell cycle arrest and apoptosis in a variety of cancer cell lines. This document outlines the key biological activities, relevant signaling pathways, and detailed experimental protocols to assess the anticancer potential of novel this compound derivatives.
Quantitative Data Summary
The in vitro cytotoxic activity of various this compound analogs has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of compound potency, are summarized in the table below.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (Compound 1) | HepG2 (Liver) | 4.5 ± 0.3 | [1] |
| Compound 1 | MCF-7 (Breast) | >15 | [1] |
| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (Compound 2) | HepG2 (Liver) | >15 | [1] |
| Compound 2 | MCF-7 (Breast) | >15 | [1] |
| 1-(4-bromophenyl)pyridin-2(1H)-one based inhibitor (14q) | KM12 (Colorectal) | 0.0021 | [2] |
| Bithiophene thienopyridine derivative | MCF-7 (Breast) | 0.7 - 1.0 | [3] |
| Bithiophene thienopyridine derivative | NCI-H460 (Lung) | 0.7 - 1.0 | [3] |
| o-Aniline thienopyridine derivative | MCF-7 (Breast) | 2.5 - 4.2 | [3] |
| o-Aniline thienopyridine derivative | A375-C5 (Melanoma) | 2.5 - 4.2 | [3] |
| o-Aniline thienopyridine derivative | NCI-H460 (Lung) | 2.5 - 4.2 | [3] |
Mechanism of Action: G2/M Arrest and Apoptosis Induction
A key mechanism by which this compound analogs exert their anticancer effects is through the induction of cell cycle arrest at the G2/M phase and the subsequent triggering of apoptosis. This process is often mediated by the upregulation of tumor suppressor proteins and the activation of stress-related signaling pathways.
Signaling Pathway
Treatment of cancer cells with active this compound analogs has been shown to upregulate the tumor suppressor protein p53 and the cell cycle inhibitor p21.[1] Concurrently, these compounds activate the c-Jun N-terminal kinase (JNK) signaling pathway, a critical component of the cellular response to stress.[1] This cascade of events leads to the downregulation of cyclin D1, a key regulator of cell cycle progression, ultimately resulting in G2/M phase arrest and apoptosis.[1]
References
- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 6-Phenyl-2-pyridone in the Preparation of Human Neutrophil Elastase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of the 6-phenyl-2-pyridone scaffold in the synthesis and evaluation of potent human neutrophil elastase (HNE) inhibitors. HNE is a serine protease implicated in a variety of inflammatory diseases, making it a critical target for therapeutic intervention. The this compound core has emerged as a promising starting point for the development of non-peptidic HNE inhibitors.
Introduction
Human neutrophil elastase (HNE) is a key enzyme released by neutrophils during an inflammatory response. While crucial for host defense, unregulated HNE activity can lead to the degradation of extracellular matrix proteins, contributing to the pathology of diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome. Consequently, the development of small molecule inhibitors of HNE is of significant therapeutic interest. The this compound scaffold serves as a versatile platform for designing such inhibitors, allowing for substitutions that can optimize potency, selectivity, and pharmacokinetic properties.
Data Presentation
The inhibitory activities of this compound derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes the inhibitory potency of a series of pyridopyrimidine trifluoromethyl ketones, which are derivatives based on the pyridone scaffold, against HNE.
| Compound ID | R Group on Phenyl Ring | HNE Ki (nM) |
| 1a | H | ≤ 10 |
| 1b | 4-F | ≤ 10 |
| 1c | 4-Cl | ≤ 10 |
| 1d | 4-CH3 | ≤ 10 |
| 1e | 3-F | ≤ 10 |
| 1f | 3-Cl | ≤ 10 |
| 1g | 3-CH3 | ≤ 10 |
Experimental Protocols
General Synthesis of 6-Phenyl-2(1H)-pyridone Derivatives
A general synthetic route to 6-phenyl-2(1H)-pyridone derivatives involves a multi-step process. The following is an illustrative protocol adapted from known synthetic methodologies for pyridone compounds.
Materials:
-
Substituted benzaldehyde
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
Sodium ethoxide
-
Diethyl ether
-
Hydrochloric acid
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of 3-cyano-6-phenyl-2(1H)-pyridone:
-
A mixture of a substituted benzaldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and ammonium acetate (1.2 eq) in ethanol is refluxed for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the 3-cyano-6-phenyl-2(1H)-pyridone derivative.
-
-
Hydrolysis of the Cyano Group:
-
The 3-cyano-6-phenyl-2(1H)-pyridone is heated in a mixture of concentrated sulfuric acid and water to hydrolyze the cyano group to a carboxylic acid.
-
The reaction mixture is cooled and neutralized with a base (e.g., NaOH) to precipitate the 6-phenyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.
-
-
Further Modifications (Example: Amide Formation):
-
The carboxylic acid can be converted to an acid chloride using thionyl chloride.
-
The resulting acid chloride is then reacted with a desired amine in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to form the corresponding amide derivative.
-
-
Purification:
-
The final product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
The structure of the purified compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
-
Human Neutrophil Elastase Inhibition Assay
The following protocol outlines a general procedure for assessing the inhibitory activity of synthesized this compound derivatives against HNE using a chromogenic substrate.
Materials:
-
Human Neutrophil Elastase (HNE), lyophilized
-
Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5
-
Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)
-
Inhibitor compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of HNE in the assay buffer.
-
Prepare a stock solution of the substrate in DMSO.
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay buffer only.
-
Control wells (no inhibitor): HNE solution and assay buffer.
-
Inhibitor wells: HNE solution and inhibitor solution at various concentrations.
-
-
Pre-incubation:
-
Add the HNE solution to the control and inhibitor wells.
-
Add the inhibitor solutions to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add the substrate solution to all wells to initiate the reaction.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 20-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.
-
Mandatory Visualizations
Experimental Workflow for HNE Inhibitor Synthesis and Evaluation
Caption: A generalized workflow for the synthesis and evaluation of this compound based HNE inhibitors.
Proposed Mechanism of HNE Inhibition by this compound Derivatives
Caption: Key interactions between a this compound inhibitor and the HNE active site.
Application Notes and Protocols for the Phytotoxic Activity of Pyridone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the phytotoxic properties of various pyridone derivatives, detailing their synthesis, mechanisms of action, and herbicidal efficacy. The information is intended to guide researchers in the discovery and development of new herbicidal compounds.
Introduction to Phytotoxic Pyridone Derivatives
Pyridone-containing molecules represent a versatile class of heterocyclic compounds that have garnered significant interest in agrochemical research due to their potent phytotoxic and herbicidal activities. Their efficacy stems from various mechanisms of action, most notably the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthetic pathways in plants. Disruption of this pathway leads to the accumulation of phototoxic intermediates, causing rapid cellular damage and plant death. Other pyridone derivatives may exhibit alternative modes of action, highlighting the chemical diversity and broad potential of this scaffold in developing novel herbicides.
Data Presentation: Phytotoxic Activity of Pyridone Derivatives
The following tables summarize the quantitative phytotoxic activity of representative pyridone derivatives against various plant species.
Table 1: Herbicidal Activity of Pyrido[2,3-d]pyrimidine-2,4-dione-Benzoxazinone Hybrids Against Tobacco Protoporphyrinogen Oxidase (mtPPO)
| Compound | Kᵢ (μM) |
| 11q | 0.0074 |
| Flumioxazin (Reference) | 0.046 |
Table 2: Herbicidal Activity of Pyrido[2,3-d]pyrimidine-2,4-dione-Benzoxazinone Hybrid 11q
| Application Rate (g a.i./ha) | Weed Control Spectrum | Crop Safety |
| 37.5 - 150 | Strong and broad-spectrum (post- and pre-emergence) | Safe for maize, soybean, peanut, and cotton at 150 g a.i./ha; Selective for rice and wheat at 75 g a.i./ha (pre-emergence) |
Table 3: Phytotoxicity of (Amino)imidazo[1,2-a]pyridine Derivatives on Wheat Coleoptiles
| Compound | IC₅₀ (μM) |
| 4c | 44.60 |
| 4d | 96.69 |
| 4l | 122.2 |
| Diuron (Reference) | 617.2 |
| Glyphosate (Reference) | 835.8 |
Table 4: Phytotoxic Effects of Pyridones Derived from 4-Hydroxy-6-methylpyridin-2(1H)-one on Various Plant Species
| Compound | Plant Species | Effect | Inhibition (%) |
| 4a | Ipomoea grandifolia | Aerial Part Inhibition | 64.4 |
| 4c | Ipomoea grandifolia | Aerial Part Inhibition | 68.4 |
| 4g' | Ipomoea grandifolia | Aerial Part Inhibition | 56.8 |
| 4c | Ipomoea grandifolia | Root Inhibition | 72.8 |
| 4g' | Ipomoea grandifolia | Root Inhibition | 58.2 |
| 4h' | Ipomoea grandifolia | Root Inhibition | 55.3 |
| 4b | Cucumis sativus | Aerial Part Inhibition | 63.7 |
| 4c | Cucumis sativus | Aerial Part Inhibition | 63.5 |
| 4b | Cucumis sativus | Root Inhibition | 80.8 |
| 4g' | Cucumis sativus | Root Inhibition | 74.5 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key pyridone derivatives and for assessing their phytotoxic activity.
Synthesis Protocols
Protocol 3.1.1: Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one Derivatives [1][2]
This protocol describes a two-step synthesis starting from dehydroacetic acid.
Step 1: Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one (2)
-
Place dehydroacetic acid (1 mmol) and a 92% sulfuric acid aqueous solution (5 mmol) in a 25 mL flask.
-
Heat the mixture to 130 °C for 10 minutes.
-
While still warm, pour the mixture into a beaker containing chopped ice.
-
Filter the resulting precipitate and wash it with cold water to isolate 4-hydroxy-6-methylpyran-2-one (2) as a white solid.
Step 2: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one (3)
-
Add 4-hydroxy-6-methylpyran-2-one (2) (1 mmol) and 28% ammonium hydroxide (5 mmol) to a 25 mL flask with stirring.
-
Heat the mixture to 60 °C for 3 hours.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the precipitate and wash with cold water to obtain 4-hydroxy-6-methylpyridin-2(1H)-one (3).
Step 3: General method for the preparation of bis(pyridyl)methanes (4a-h)
-
To a 100 mL round-bottomed flask, add 95% ethanol (20 mL), methanol (20 mL), 4-hydroxy-6-methylpyridin-2-one (3) (1.5 mmol), piperidine (15 μL), and pyridine (45 μL).
-
Stir the reaction mixture for 5 minutes at 25 °C.
-
Add the corresponding aldehyde (1 mmol) and heat the mixture to reflux.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, reduce the solvent volume under reduced pressure.
-
Filter the precipitate and wash with methanol, followed by ethyl ether to yield the final product.
Protocol 3.1.2: General Synthesis of N-(Pyridin-3-yl)-benzenesulfonamide [3] This protocol outlines a one-pot synthesis method.
-
Gently introduce a mixture of 3-aminopyridine (0.032 mol) and benzenesulfonyl chloride (0.032 mol) into a round-bottom flask containing 25.0 mL of a 2.0 M aqueous Na₂CO₃ solution.
-
Stir the mixture for 2 hours, maintaining the pH between 8 and 10.
-
After the reaction, slowly add 2.0 M HCl (25.0 mL) to adjust the pH to 2.
-
Filter the resulting brown precipitate.
-
Recrystallize the precipitate from hot ethanol to obtain the purified N-pyridin-3-yl-benzenesulfonamide.
Phytotoxicity Bioassay Protocols
Protocol 3.2.1: In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This assay measures the ability of a compound to inhibit the PPO enzyme, a common target for pyridone-based herbicides.
-
Enzyme Extraction: Homogenize plant tissue (e.g., etiolated seedlings) in an extraction buffer and isolate the mitochondrial fraction, which contains the PPO enzyme, through differential centrifugation.
-
Assay Reaction: In a microplate, combine the enzyme extract with a reaction buffer containing the substrate protoporphyrinogen IX and the test compound at various concentrations.
-
Measurement: Monitor the fluorescence increase resulting from the oxidation of protoporphyrinogen IX to protoporphyrin IX. The rate of this increase is proportional to PPO activity.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits PPO activity by 50%.
Protocol 3.2.2: Seed Germination and Seedling Growth Assay
This whole-plant assay evaluates the effect of pyridone derivatives on seed germination and early plant development.
-
Preparation: Prepare various concentrations of the test compound in a suitable solvent.
-
Treatment: Place seeds of the target plant species (e.g., Arabidopsis thaliana, cress, lettuce) on filter paper in petri dishes and moisten with the test solutions. Include a solvent-only control.
-
Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C, 16h light/8h dark cycle).
-
Assessment: After a set period (e.g., 7 days), measure the germination rate, root length, and shoot length of the seedlings.
-
Data Analysis: Calculate the percentage of inhibition for each parameter compared to the control and determine the IC₅₀ values.
Protocol 3.2.3: Greenhouse Pot Assay for Herbicidal Efficacy
This assay assesses the pre- and post-emergence herbicidal activity of pyridone derivatives under more realistic growing conditions.
-
Planting: Sow seeds of target weed and crop species in pots containing a suitable soil mix.
-
Treatment:
-
Pre-emergence: Apply the test compound at various rates to the soil surface immediately after sowing.
-
Post-emergence: Apply the test compound to the foliage of the plants at a specific growth stage (e.g., two- to four-leaf stage).
-
-
Growth Conditions: Maintain the pots in a greenhouse with controlled temperature, humidity, and light conditions.
-
Evaluation: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of weed control and crop injury using a rating scale (0% = no effect, 100% = complete death).
-
Data Collection: At the end of the experiment, harvest the above-ground biomass, determine the dry weight, and calculate the percent growth reduction compared to untreated control plants.
Mechanisms of Action and Signaling Pathways
The primary mode of action for many phytotoxic pyridone derivatives is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme.
Caption: Mechanism of action of PPO-inhibiting pyridone herbicides.
Beyond PPO inhibition, some pyridone derivatives may exert their phytotoxic effects through other mechanisms, such as the inhibition of DNA gyrase, which is essential for DNA replication and repair. This suggests that the pyridone scaffold can be modified to target different essential processes in plants, offering opportunities for the development of herbicides with novel modes of action.
Caption: A logical workflow for the discovery of novel pyridone-based herbicides.
Structure-Activity Relationships (SAR)
The phytotoxic activity of pyridone derivatives is highly dependent on their chemical structure. Key structural modifications that influence activity include:
-
Substituents on the Pyridone Ring: The nature and position of substituents on the pyridone core can significantly impact herbicidal efficacy and crop selectivity.
-
Linker Moiety: The type of linker connecting the pyridone ring to other aromatic or heterocyclic systems plays a crucial role in binding to the target enzyme.
-
Lipophilicity: The overall lipophilicity of the molecule affects its uptake, translocation, and interaction with the target site within the plant.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to mathematically model the relationship between the physicochemical properties of pyridone derivatives and their biological activity, aiding in the rational design of more potent and selective herbicides.
Conclusion
Pyridone derivatives represent a promising class of compounds for the development of novel herbicides. Their diverse mechanisms of action, coupled with the potential for chemical modification to optimize activity and selectivity, make them a valuable scaffold for future agrochemical research. The protocols and data presented in these application notes provide a foundation for researchers to explore the phytotoxic potential of this important class of molecules.
References
Application Notes and Protocols for N-arylation of 2-Pyridones using Copper Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of N-aryl-2-pyridones, a critical structural motif in medicinal chemistry and materials science. Copper-catalyzed cross-coupling reactions offer a versatile and efficient means to achieve this transformation. This document covers three primary copper-catalyzed methodologies: the use of diaryliodonium salts, the classic Ullmann-type condensation with aryl halides, and the Chan-Lam coupling with arylboronic acids.
Introduction
N-aryl-2-pyridones are prevalent scaffolds in a wide array of biologically active compounds and functional materials. The development of robust synthetic methods to access these compounds is of significant interest. Copper-catalyzed N-arylation has emerged as a powerful tool, offering milder reaction conditions and broader functional group tolerance compared to other methods. This document outlines optimized protocols and presents key data to aid in the selection and implementation of the most suitable method for your research needs.
Methodological Approaches
Three principal copper-catalyzed methods for the N-arylation of 2-pyridones are presented, each with distinct advantages and substrate scope.
-
Using Diaryliodonium Salts: This modern approach offers exceptionally mild reaction conditions, often proceeding at room temperature with short reaction times. It is highly efficient for a wide range of electronically and sterically diverse substrates.[1]
-
Ullmann-Type Reaction with Aryl Halides: A traditional and well-established method, the Ullmann condensation has been significantly improved with the use of ligands, allowing for lower reaction temperatures and broader applicability. This method is particularly useful for large-scale synthesis.
Data Presentation
The following tables summarize the quantitative data for the N-arylation of 2-pyridones using the three distinct copper-catalyzed methods.
Table 1: N-arylation of 2-Pyridones with Diaryliodonium Salts
| 2-Pyridone Substrate | Diaryliodonium Salt | Aryl Group Transferred | Time (min) | Yield (%) |
| 2(1H)-Pyridinone | Diphenyliodonium hexafluorophosphate | Phenyl | 30 | 98[1] |
| 5-Methyl-2(1H)-pyridinone | Diphenyliodonium hexafluorophosphate | Phenyl | 30 | 99[1] |
| 3,4-Dimethyl-2(1H)-pyridinone | Diphenyliodonium hexafluorophosphate | Phenyl | 30 | 95 |
| 5-Bromo-2(1H)-pyridinone | Diphenyliodonium hexafluorophosphate | Phenyl | 60 | 92 |
| 2(1H)-Pyridinone | Bis(4-methoxyphenyl)iodonium triflate | 4-Methoxyphenyl | 30 | 96 |
| 2(1H)-Pyridinone | Bis(4-chlorophenyl)iodonium triflate | 4-Chlorophenyl | 60 | 94 |
Table 2: Ullmann-Type N-arylation of 2-Pyridones with Aryl Halides
| 2-Pyridone Substrate | Aryl Halide | Ligand | Base | Temperature (°C) | Yield (%) |
| 2(1H)-Pyridinone | Iodobenzene | DMCDA | K₂CO₃ | 110 | 95 |
| 5-Methyl-2(1H)-pyridinone | Bromobenzene | DMCDA | K₂CO₃ | 110 | 88 |
| 2(1H)-Pyridinone | 4-Iodotoluene | DMCDA | K₂CO₃ | 110 | 92 |
| 2(1H)-Pyridinone | 1-Bromo-4-methoxybenzene | DMCDA | K₂CO₃ | 110 | 85 |
| 3-Bromo-2(1H)-pyridinone | Iodobenzene | DMCDA | K₂CO₃ | 110 | 78 |
DMCDA = trans-N,N'-dimethylcyclohexane-1,2-diamine
Table 3: Chan-Lam N-arylation of 2-Pyridones with Arylboronic Acids
| 2-Pyridone Substrate | Arylboronic Acid | Base | Solvent | Temperature | Yield (%) |
| Pyranoquinolinone derivative | Phenylboronic acid | Et₃N | DMSO | Room Temp | 80[2] |
| Pyranoquinolinone derivative | 4-Methylphenylboronic acid | Et₃N | DMSO | Room Temp | 75[2] |
| Pyranoquinolinone derivative | 4-Methoxyphenylboronic acid | Et₃N | DMSO | Room Temp | 78[2] |
| Pyranoquinolinone derivative | 4-Chlorophenylboronic acid | Et₃N | DMSO | Room Temp | 72[2] |
| Pyranoquinolinone derivative | 3-Thienylboronic acid | Et₃N | DMSO | Room Temp | 65[2] |
Experimental Protocols
Protocol 1: N-arylation of 2-Pyridones with Diaryliodonium Salts
This protocol is adapted from the work of Kim et al.[1]
Materials:
-
2-Pyridone (1.0 equiv)
-
Diaryliodonium salt (1.2 equiv)
-
Copper(I) chloride (CuCl, 0.1 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Toluene (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the 2-pyridone (1.0 equiv), diaryliodonium salt (1.2 equiv), and copper(I) chloride (0.1 equiv).
-
Add toluene to the flask to achieve a substrate concentration of 0.2 M.
-
Add triethylamine (2.0 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-pyridone.
Protocol 2: Ullmann-Type N-arylation of 2-Pyridones with Aryl Halides
This protocol is based on improved Ullmann-Ukita-Buchwald-Li conditions.
Materials:
-
2-Pyridone (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
trans-N,N'-dimethylcyclohexane-1,2-diamine (DMCDA, 0.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene (solvent)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer with heating
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk tube, add the 2-pyridone (1.0 equiv), aryl halide (1.2 equiv), copper(I) iodide (0.1 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and trans-N,N'-dimethylcyclohexane-1,2-diamine (0.2 equiv) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Chan-Lam N-arylation of 2-Pyridones with Arylboronic Acids
This ligand-free protocol is adapted from the work of Gao et al.[2]
Materials:
-
2-Pyridone derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Copper(I) iodide (CuI, 0.2 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Dimethyl sulfoxide (DMSO, solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the 2-pyridone derivative (1.0 equiv), arylboronic acid (1.2 equiv), and copper(I) iodide (0.2 equiv).
-
Add DMSO to achieve a substrate concentration of 0.1 M.
-
Add triethylamine (2.0 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature under an air atmosphere. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Synthesis of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, a class of heterocyclic compounds with significant pharmacological interest. These derivatives have demonstrated a broad spectrum of biological activities, including cardiotonic, anti-inflammatory, analgesic, and anticancer effects.[1][2][3] The core structure is a key pharmacophore, and its derivatization allows for the fine-tuning of its biological properties.
The primary synthetic route involves the cyclocondensation of a γ-keto acid with a hydrazine derivative.[4][5][6] A common and efficient method is the reaction of β-aroylpropionic acids with hydrazine hydrate or substituted hydrazines.[4][5] This approach allows for the introduction of various substituents on both the phenyl ring and the pyridazinone nitrogen, enabling the exploration of structure-activity relationships (SAR).
I. General Synthetic Workflow
The synthesis of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives typically follows a two-step process, which can often be performed in a one-pot reaction. The initial step is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride to form a β-aroylpropionic acid. This intermediate is then cyclized with a hydrazine derivative to yield the final pyridazinone product.
II. Experimental Protocols
Protocol 1: Synthesis of 6-(4-aminophenyl)-4,5-dihydropyridazin-3(2H)-one
This protocol details the synthesis of a key intermediate, 6-(4-aminophenyl)-4,5-dihydropyridazin-3(2H)-one, which can be further functionalized. The synthesis starts from 4-(4-aminophenyl)-4-oxobutanoic acid.
Materials:
-
4-(4-Aminophenyl)-4-oxobutanoic acid
-
Hydrazine hydrate (85%)
-
Ethanol
-
1-Propanol
-
Water
Procedure: [7]
-
Dissolve 10.0 g (51.8 mmol) of 4-(4-aminophenyl)-4-oxobutanoic acid in 100 ml of ethanol in a round-bottom flask.
-
Add 7.0 ml of 85% hydrazine hydrate to the solution.
-
Heat the reaction mixture under reflux for 3 hours.
-
After 3 hours, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash the residue with water and then with 1-propanol.
-
Dry the solid to obtain 6-(4-aminophenyl)-4,5-dihydropyridazin-3(2H)-one.
Expected Yield: 76.6%[7] Melting Point: 240–241 °C[7]
Protocol 2: Synthesis of 2-Substituted-6-(4-acylaminophenyl)-4,5-dihydropyridazin-3(2H)-ones
This protocol describes a general method for synthesizing N-substituted pyridazinone derivatives, which often exhibit potent biological activities.[8]
Step A: Synthesis of β-(4-Acylaminobenzoyl)propionic Acid
-
To a stirred solution of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add the appropriate acyl anilide.
-
Add succinic anhydride portion-wise while maintaining the temperature.
-
Stir the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent to obtain the intermediate keto acid.
Step B: Synthesis of 2-Substituted-6-(4-acylaminophenyl)-4,5-dihydropyridazin-3(2H)-one [8]
-
A mixture of the β-(4-acylaminobenzoyl)propionic acid and a substituted hydrazine (e.g., phenylhydrazine) in ethanol is refluxed for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product that precipitates out of the solution is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
III. Quantitative Data Summary
The following tables summarize the reported yields and biological activities of selected 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives.
Table 1: Synthesis and Physical Properties of Selected Derivatives
| Compound | R1 | R2 | Yield (%) | Melting Point (°C) | Reference |
| 6-Phenyl-2-(p-sulfamylphenyl)-4,5-dihydropyridazine-3(2H)-one | H | SO₂NH₂ | 63 | 178 | [3] |
| 6-(4-Methylphenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazine-3(2H)-one | CH₃ | SO₂NH₂ | 66 | 192 | [3] |
| 6-(4-Chlorophenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazine-3(2H)-one | Cl | SO₂NH₂ | 70 | 220-222 | [3] |
| 6-(4-Hydroxy-3-methylphenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazine-3(2H)-one | OH, 3-CH₃ | SO₂NH₂ | 54 | 240 | [3] |
Table 2: Vasorelaxant Activity of Selected Derivatives
| Compound | IC₅₀ (µmol/L) | Reference |
| 6-(4-Methanesulfonamidophenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one | 0.08 ± 0.01 | [8] |
| Hydralazine (Standard) | 18.210 | [9] |
| Acid Derivative 5 | 0.339 | [9] |
| Ester Analog 4 | 1.225 | [9] |
| 4-Methoxyphenylhydrazide Derivative 10c | 1.204 | [9] |
IV. Mechanism of Action: PDE III Inhibition Signaling Pathway
Many 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives exert their cardiotonic effects through the selective inhibition of phosphodiesterase III (PDE III), an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[7] Inhibition of PDE III leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in increased cardiac contractility and vasodilation.
References
- 1. sarpublication.com [sarpublication.com]
- 2. scispace.com [scispace.com]
- 3. tandfonline.com [tandfonline.com]
- 4. iglobaljournal.com [iglobaljournal.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 8. Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Phenyl-2-pyridone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 6-Phenyl-2-pyridone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Hantzsch-type reaction/Multicomponent Reaction: This is a one-pot condensation reaction involving a β-ketoester (like ethyl benzoylacetate), an aldehyde (such as acetaldehyde or its equivalent), and a nitrogen source (commonly ammonium acetate). This method is often favored for its efficiency.
-
Synthesis from Chalcones: This route involves the reaction of a chalcone (1,3-diphenyl-2-propen-1-one) with a reagent that provides the nitrogen and carbonyl group of the pyridone ring, such as cyanoacetamide, in the presence of a base.
-
Microwave-assisted Synthesis: This approach utilizes microwave irradiation to accelerate the reaction, often leading to significantly reduced reaction times and potentially higher yields compared to conventional heating.[1]
Q2: I am getting a low yield in my this compound synthesis. What are the common causes?
A2: Low yields are a frequent challenge and can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. Each synthetic route has an optimal set of conditions that must be carefully controlled.
-
Purity of Reagents: Impurities in starting materials, such as the β-ketoester, aldehyde, or chalcone, can lead to side reactions and lower the yield of the desired product.
-
Inefficient Cyclization: The final ring-closing step to form the pyridone can be a bottleneck. This can be influenced by the choice of catalyst and solvent.
-
Side Reactions: Competing reactions, such as Michael additions or polymerization of starting materials, can consume reactants and reduce the yield.[2]
-
Product Loss During Workup and Purification: The purification method, whether recrystallization or column chromatography, can lead to product loss if not optimized.
Q3: What are the typical side products I might encounter, and how can I minimize them?
A3: Common side products can include:
-
Michael Adducts: In reactions involving chalcones or α,β-unsaturated intermediates, nucleophiles can undergo a Michael addition without subsequent cyclization. Optimizing stoichiometry and reaction temperature can minimize this.
-
Polymerization Products: Aldehydes, in particular, can be prone to self-condensation or polymerization, especially under harsh acidic or basic conditions.[2]
-
Dihydropyridine Intermediates: In Hantzsch-type syntheses, the initial product is a dihydropyridine which must be oxidized to the pyridone. Incomplete oxidation will result in this as a major impurity.
-
Alternative Cyclization Products: Depending on the reactants and conditions, other heterocyclic systems may form.
To minimize side products, it is crucial to maintain optimal reaction conditions, use pure reagents, and consider the order of reagent addition.
Q4: How do I best purify the crude this compound?
A4: The primary methods for purification are:
-
Recrystallization: This is an effective method for purifying solid products. A suitable solvent system (e.g., ethanol/water) should be chosen where the pyridone has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.
-
Silica Gel Column Chromatography: This is useful for separating the desired product from impurities with different polarities. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) needs to be determined by thin-layer chromatography (TLC).
Troubleshooting Guides
Guide 1: Low Yield in Multicomponent Synthesis
This guide addresses low yields in the one-pot synthesis of this compound from a β-ketoester, an aldehyde, and ammonium acetate.
| Observation | Potential Cause | Troubleshooting Steps |
| Low conversion of starting materials (observed by TLC/LC-MS) | Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or reactants/products may decompose at higher temperatures. | Systematically screen a range of temperatures (e.g., 60°C, 80°C, 100°C) to find the optimal condition. |
| Inefficient Catalyst: The chosen catalyst may not be active enough, or the catalyst loading may be too low. | Screen different catalysts (e.g., piperidine, L-proline, or a Lewis acid). Optimize the catalyst loading (e.g., 10 mol%, 20 mol%). | |
| Incorrect Solvent: The solvent affects reactant solubility and reaction kinetics. | Test a variety of solvents such as ethanol, methanol, DMF, or even solvent-free conditions.[3] | |
| Multiple spots on TLC, indicating side products | Formation of Michael Adducts or other byproducts: Sub-optimal stoichiometry or reaction conditions can favor side reactions. | - Ensure accurate stoichiometry of reactants. - Try adding the aldehyde slowly to the reaction mixture. |
| Product precipitates but yield is low after purification | Product Loss During Workup: The product might be partially soluble in the wash solutions. | - Minimize the volume of solvent used for washing the precipitate. - Use ice-cold solvent for washing. |
| Inefficient Crystallization: The product may not be fully precipitating from the solution. | - After cooling to room temperature, place the reaction mixture in an ice bath to maximize precipitation. - If an oil is obtained, try trituration with a non-polar solvent to induce crystallization. |
Troubleshooting Workflow for Low Yield
Caption: A logical flowchart for troubleshooting low yields in this compound synthesis.
Data Presentation
Table 1: Effect of Solvent on the Yield of 4-Aryl-3-cyano-2-pyridone Synthesis
The following data is representative of the effect of solvents on the yield of similar pyridone syntheses and can be used as a starting point for optimizing the synthesis of this compound.[3]
| Entry | Solvent | Yield (%) |
| 1 | Dichloromethane | Low |
| 2 | THF | Low |
| 3 | Acetonitrile | Moderate |
| 4 | Dioxane | Moderate |
| 5 | Water | Moderate-High |
| 6 | Ethanol | High |
Yields are qualitative and will vary based on specific substrates and reaction conditions.
Table 2: Comparison of Reaction Conditions for 4,6-disubstituted-3-cyano-2-pyridone Synthesis
This table summarizes the impact of different bases and solvents on the synthesis of a related pyridone, providing insights for optimization.
| Base | Solvent | Reaction Time (min) | Yield (%) |
| K₂CO₃ | Water | 60 | Good |
| KOH | Water | 60 | Good |
| NaOH | Hexane | 60 | Very Good |
| K₂CO₃ | Ethanol | 60 | Poor |
Experimental Protocols
Protocol 1: Multicomponent Synthesis of this compound
This protocol describes a general procedure for a one-pot synthesis of this compound.
Materials:
-
Ethyl benzoylacetate (1 equivalent)
-
Acetaldehyde (1 equivalent)
-
Ammonium acetate (1.5 - 2 equivalents)
-
Ethanol (as solvent)
-
Catalyst (e.g., Piperidine or L-proline, 10-20 mol%)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl benzoylacetate, ammonium acetate, and the catalyst.
-
Add ethanol as the solvent.
-
Slowly add acetaldehyde to the mixture while stirring.
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove impurities.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.
Experimental Workflow: Multicomponent Synthesis
Caption: A general experimental workflow for the multicomponent synthesis of this compound.
References
Technical Support Center: Column Chromatography for 2-Pyridone Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of 2-pyridone derivatives using column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of 2-pyridone derivatives in a question-and-answer format.
Question: My 2-pyridone derivative is streaking or tailing on the silica gel column, leading to poor separation. What can I do?
Answer: Peak tailing is a common issue when purifying nitrogen-containing heterocyles like 2-pyridones on silica gel. This is often due to strong interactions between the basic nitrogen of the pyridone and acidic silanol groups on the silica surface. Here are several strategies to mitigate this problem:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into your mobile phase can help to neutralize the acidic sites on the silica gel, reducing the strong interactions with your compound. A typical concentration is 0.1-1% (v/v) of TEA in your eluent.
-
Use of Polar Protic Solvents: Sometimes, using a more polar protic solvent like methanol in your mobile phase can help to reduce tailing by competing for the active sites on the silica.
-
-
Stationary Phase Selection:
-
Deactivated Silica: Using a deactivated silica gel, which has fewer acidic silanol groups, can significantly improve peak shape.
-
Alternative Stationary Phases: For particularly challenging separations, consider using alternative stationary phases like alumina (neutral or basic) or a bonded phase column (e.g., amino- or cyano-functionalized silica).
-
Question: I am observing a low yield of my purified 2-pyridone derivative after column chromatography. What are the potential causes and solutions?
Answer: Low recovery of your compound can be frustrating. Several factors could be contributing to this issue:
-
Compound Instability on Silica: Some 2-pyridone derivatives may be unstable on silica gel and can decompose during the purification process.
-
Check for Stability: Before running a column, spot your crude material on a TLC plate, let it sit for a few hours, and then develop it to see if any new spots appear, which would indicate decomposition.
-
Minimize Contact Time: If your compound is sensitive, use flash chromatography with a higher flow rate to reduce the time it spends on the column.
-
Use Deactivated Silica or Alternative Phases: As mentioned for peak tailing, using a less acidic stationary phase can prevent decomposition.
-
-
Irreversible Adsorption: Your compound may be binding too strongly to the silica gel and not eluting completely.
-
Increase Mobile Phase Polarity: Gradually increase the polarity of your mobile phase. For very polar 2-pyridones, a mobile phase containing methanol or even a small percentage of acetic acid (if your compound is stable) may be necessary.
-
-
Poor Solubility: The compound may be precipitating on the column if it is not sufficiently soluble in the mobile phase.
-
Dry Loading: If your compound has poor solubility in the initial mobile phase, consider using a dry loading technique. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then load the dry powder onto the column.
-
Question: The separation between my desired 2-pyridone and impurities is poor, even though they have different Rf values on TLC. How can I improve the resolution?
Answer: Achieving good resolution is key to obtaining a pure product. If your TLC shows good separation but the column does not, consider the following:
-
Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure your silica gel is packed uniformly and without any air bubbles.
-
Sample Loading: Overloading the column with too much crude material is a common cause of poor resolution. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. Also, ensure the initial band of your sample on the column is as narrow as possible.
-
Mobile Phase Selection:
-
Optimize the Solvent System: The ideal mobile phase for your column should result in an Rf value of 0.2-0.4 for your target compound on a TLC plate.[1]
-
Use a Gradient Elution: A shallow gradient of increasing polarity can often improve the separation of closely eluting compounds. For example, starting with a low polarity mobile phase like 95:5 hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate.[1]
-
Frequently Asked Questions (FAQs)
What is a typical stationary phase and mobile phase for purifying 2-pyridone derivatives?
For the purification of 2-pyridone derivatives, the most commonly used stationary phase is silica gel (60 Å, 230-400 mesh) . A widely used mobile phase system is a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate . The ratio of these solvents is typically optimized using Thin Layer Chromatography (TLC) and often run as a gradient during the column chromatography.
How do I choose the right solvent system for my column?
The ideal solvent system is determined by running a TLC of your crude reaction mixture in various solvent systems. The goal is to find a solvent mixture where your desired compound has an Rf value between 0.2 and 0.4 .[1] This generally provides the best separation on a column. If the spots are too high on the TLC plate (high Rf), the solvent system is too polar. If the spots remain at the baseline (low Rf), the solvent system is not polar enough.
What is "dry loading" and when should I use it?
Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column. This is particularly useful when your compound has poor solubility in the initial, less polar mobile phase. By dry loading, you can introduce your sample to the column in a concentrated band without using a strong solvent that would compromise the separation.
My 2-pyridone derivative seems to be insoluble in the recommended mobile phases. What should I do?
Poor solubility can be a challenge. In some cases, purification by column chromatography may be unsuccessful due to the poor solubility of the 2-pyridone derivatives.[2] If your compound is not soluble in common chromatography solvents like hexane/ethyl acetate, you might need to consider alternative purification methods such as recrystallization. If column chromatography is necessary, you may need to explore more polar solvent systems, but this can also lead to difficulties in separating polar impurities.
Experimental Protocols
Below is a detailed methodology for the purification of a 2-pyridone derivative using flash column chromatography.
1. Thin Layer Chromatography (TLC) Analysis:
-
Prepare several TLC chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1).
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Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the crude mixture on the baseline of the TLC plates.
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Develop the plates in the prepared chambers.
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Visualize the spots under a UV lamp and/or by staining.
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Select the solvent system that gives your target compound an Rf value of approximately 0.2-0.4.[1]
2. Column Preparation:
-
Select an appropriate size glass column based on the amount of crude material to be purified.
-
Secure the column in a vertical position.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.
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Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform packing without air bubbles. Gently tap the column to aid in packing.
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Add a layer of sand on top of the silica gel to prevent disturbance during sample and solvent addition.
3. Sample Loading:
-
Wet Loading: Dissolve the crude 2-pyridone derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel column.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the initial mobile phase.
-
If a gradient elution is used, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Collect the eluate in fractions (e.g., in test tubes).
-
Monitor the separation by collecting small spots from the fractions and running TLCs.
5. Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified 2-pyridone derivative.
Data Presentation
The following tables summarize typical data obtained during the purification of 2-pyridone derivatives by column chromatography. Note that specific values will vary depending on the exact structure of the derivative and the experimental conditions.
Table 1: TLC Data for a Hypothetical 2-Pyridone Derivative
| Mobile Phase (Hexane:Ethyl Acetate) | Rf Value of 2-Pyridone Derivative | Observations |
| 9:1 | 0.10 | Spot is too low, solvent is not polar enough. |
| 4:1 | 0.25 | Good separation from less polar impurities. |
| 2:1 | 0.45 | Good separation, but close to a more polar impurity. |
| 1:1 | 0.65 | Spot is too high, solvent is too polar. |
Table 2: Column Chromatography Purification Summary
| Compound | Stationary Phase | Mobile Phase (Gradient) | Yield (%) | Purity (%) |
| 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles | Silica Gel | Not specified | 62-92[3] | Not specified |
| 3,4,6-triaryl-2(1H)-pyridones | Silica Gel | Not specified | 58-82[3] | Not specified |
Note: The literature often provides a range of yields for a series of synthesized compounds without specifying the exact chromatographic conditions for each derivative.
Mandatory Visualization
Experimental Workflow for Purifying 2-Pyridone Derivatives
Caption: A flowchart illustrating the key steps in the purification of 2-pyridone derivatives by column chromatography.
References
Troubleshooting low yields in Bohlmann-Rahtz pyridone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing yields in the Bohlmann-Rahtz pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: My Bohlmann-Rahtz synthesis is resulting in a very low yield or no product at all. What are the common causes?
A1: Low or no yield in a Bohlmann-Rahtz synthesis can stem from several factors, primarily related to the reaction conditions required for the crucial cyclodehydration step. The traditional method often requires high temperatures, which can lead to the decomposition of starting materials or intermediates.[1] Modern approaches mitigate this by incorporating catalysts to lower the required reaction temperature.[1]
Common causes include:
-
Insufficient Temperature: The cyclodehydration step may not be proceeding if the temperature is too low.[1]
-
Decomposition of Starting Materials: High temperatures or strong acid catalysts can cause degradation of sensitive enamines or the aminodiene intermediate.[1][2] This is particularly problematic for substrates with acid-sensitive functional groups like tert-butyl esters.[2]
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Poor Quality Reagents: Impurities in the enamine or ethynyl ketone can interfere with the reaction.
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Suboptimal Solvent Choice: The solvent can significantly influence the reaction's efficiency. Protic solvents like ethanol have been shown to improve the efficiency of the process in some cases.[3]
Q2: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?
A2: Side reactions are often a consequence of the harsh conditions of the traditional Bohlmann-Rahtz synthesis. The formation of byproducts consumes starting materials and reduces the yield of the desired pyridine.[1] To improve selectivity:
-
Utilize a Catalyst: Employing a Brønsted acid (e.g., acetic acid) or a Lewis acid (e.g., Yb(OTf)₃ or ZnBr₂) can promote the desired Michael addition and cyclodehydration at lower temperatures, minimizing decomposition pathways.[2][4]
-
Consider a Milder Catalyst: For acid-sensitive substrates, a solid-supported acid catalyst like Amberlyst-15 can be a milder alternative that is also easily removed during workup.[2][5]
-
One-Pot Procedures: Modern one-pot procedures, often assisted by microwave irradiation, can improve yields and reduce side reactions by quickly converting the intermediate to the final product.[6][7]
Q3: My enamine substrate has an acid-sensitive functional group. What modifications to the standard protocol should I consider?
A3: Acid-sensitive functional groups are a known challenge in the Bohlmann-Rahtz synthesis due to the acidic conditions often employed. To circumvent this issue:
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Use a Mild, Solid-Supported Catalyst: Amberlyst-15 ion exchange resin is an effective alternative to strong acids, allowing the reaction to proceed under milder conditions and is compatible with groups like tert-butyl esters.[2]
-
Lewis Acid Catalysis: While still acidic, certain Lewis acids may be more compatible with your substrate than Brønsted acids. Screening different Lewis acid catalysts could be beneficial.[4]
-
Acid-Free Conditions: For highly sensitive substrates, newer methods have been developed that proceed under milder, acid-free conditions, often using ethanol as the solvent.[2]
-
Protecting Groups: If other methods fail, consider using a protecting group for the sensitive functionality that can be removed under neutral or basic conditions post-synthesis.
Q4: Can I run the Bohlmann-Rahtz synthesis as a one-pot reaction?
A4: Yes, several one-pot modifications of the Bohlmann-Rahtz synthesis have been developed to improve efficiency and yield.[2][6] These procedures combine the initial Michael addition and the subsequent cyclodehydration into a single step, avoiding the need to isolate the aminodiene intermediate.[3] One-pot methods are often facilitated by:
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Acid Catalysis: Brønsted or Lewis acids can catalyze both steps of the reaction in a single pot.[2]
-
Microwave Irradiation: Microwave-assisted synthesis has proven highly effective for one-pot Bohlmann-Rahtz reactions, significantly reducing reaction times and often improving yields compared to conventional heating.[6][7]
-
Continuous Flow Reactors: For scalability, continuous flow microwave reactors offer an efficient one-step process.[3][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Yield | Incomplete cyclodehydration due to insufficient temperature. | 1. Increase reaction temperature if using a thermal, uncatalyzed protocol.2. Add a Brønsted acid catalyst (e.g., acetic acid) or a Lewis acid catalyst (e.g., ZnBr₂, Yb(OTf)₃) to lower the required temperature.[1][5]3. Consider using microwave irradiation to achieve higher temperatures more efficiently.[6] |
| Decomposition of acid-sensitive starting materials or intermediates. | 1. Replace strong acids with a milder, solid-supported catalyst like Amberlyst-15.[2]2. For highly sensitive substrates, explore recently developed acid-free conditions using ethanol as a solvent.[2]3. Lower the reaction temperature and carefully monitor the reaction progress. | |
| Multiple Spots on TLC / Byproduct Formation | High reaction temperatures leading to decomposition and side reactions. | 1. Employ a catalyst to enable the reaction to proceed at a lower temperature.[2]2. Utilize a one-pot, microwave-assisted procedure to minimize reaction time and potential for side reactions.[6] |
| Poor regioselectivity. | The Bohlmann-Rahtz synthesis generally offers excellent regiocontrol, leading to a single regioisomer.[3] If multiple isomers are observed, re-verify the structure of your starting enamine and ethynyl ketone. | |
| Difficulty Isolating the Aminodiene Intermediate (in the two-step procedure) | The aminodiene intermediate can have poor solubility. | Consider a one-pot procedure to bypass the isolation of the intermediate.[3] |
| Reaction Stalls or is Sluggish | Inefficient reaction conditions. | 1. Switch to a more efficient solvent system. A mixture of toluene and acetic acid (5:1) or ethanol and acetic acid (5:1) has been shown to be effective.[2][3]2. Introduce a catalyst (Brønsted or Lewis acid) to accelerate the reaction.[2]3. Employ microwave irradiation, which can dramatically reduce reaction times from hours to minutes.[6][7] |
Data Presentation: Comparison of Reaction Conditions
Table 1: Effect of Catalyst on Yield in a One-Pot Bohlmann-Rahtz Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| None | Toluene | Reflux | 5.5 h | Low/No Reaction |
| Acetic Acid | Toluene | 50 | 6 h | 85 |
| ZnBr₂ (15 mol%) | Toluene | Reflux | 5.5 h | 86 |
| Yb(OTf)₃ (20 mol%) | Toluene | Reflux | - | High |
| Amberlyst-15 | Toluene | 50 | 2-6 h | Good |
Data synthesized from multiple sources.[1][2][3]
Table 2: Microwave-Assisted One-Pot Synthesis of Ethyl 2,4-dimethyl-6-phenylpyridine-3-carboxylate
| Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
| DMSO | None | 170 | 20 | 91 |
| DMSO | Acetic Acid | 170 | 10 | 98 |
| DMSO | ZnBr₂ | 170 | 10 | 98 |
| None | None | 170 | 20 | 85 |
Data adapted from Bagley, M. C., Lunn, R., & Xiong, X. (2002).[6]
Experimental Protocols
Protocol 1: One-Pot Acetic Acid-Catalyzed Synthesis
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To a solution of the enamine (1.0 equiv) in a 5:1 mixture of toluene and acetic acid, add the ethynyl ketone (1.1 equiv).
-
Heat the reaction mixture to 50°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-6 hours), cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the substituted pyridine.[2]
Protocol 2: One-Pot Amberlyst-15-Catalyzed Synthesis
-
In a round-bottom flask, combine the enamine (1.0 equiv), the ethynyl ketone (1.1 equiv), and Amberlyst-15 ion exchange resin in toluene.
-
Stir the mixture at 50°C.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 2-6 hours).[1]
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the Amberlyst-15 resin.
-
Wash the resin with a small amount of an appropriate solvent like chloroform or toluene.[1]
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel.[1]
Protocol 3: Microwave-Assisted Synthesis
-
In a microwave-safe vessel, combine the enamine (1.0 equiv) and the ethynyl ketone (1.2 equiv) in a suitable solvent (e.g., DMSO). An acid catalyst like acetic acid or ZnBr₂ can be added to accelerate the reaction.[6]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 170°C for 10-20 minutes.[6]
-
After the reaction is complete, cool the vessel to room temperature.
-
Perform an appropriate aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography.
Visualizations
Caption: Reaction mechanism of the Bohlmann-Rahtz pyridine synthesis.
Caption: General experimental workflow for a one-pot Bohlmann-Rahtz synthesis.
Caption: Decision tree for troubleshooting low yields in Bohlmann-Rahtz synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 3. cem.de [cem.de]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 7. youngin.com [youngin.com]
- 8. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
Technical Support Center: Guareschi-Thorpe Pyridone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Guareschi-Thorpe pyridone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Guareschi-Thorpe pyridone synthesis?
The Guareschi-Thorpe synthesis is a chemical reaction that produces substituted 2-pyridones. The classical approach involves the condensation of a β-ketoester with cyanoacetamide in the presence of a base, such as ammonia or an amine. Modern variations of this reaction offer improved yields and milder reaction conditions.
Q2: What are the primary applications of the pyridone products from this synthesis?
The resulting pyridone structures are valuable intermediates in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. They are key building blocks in medicinal chemistry for the development of new drugs.
Q3: What are the main challenges associated with the classical Guareschi-Thorpe synthesis?
The classical Guareschi-Thorpe reaction can be associated with low yields and the need for harsh reaction conditions.[1] Side product formation can also be a significant issue, complicating the purification of the desired pyridone.
Q4: Are there more efficient and environmentally friendly versions of this synthesis?
Yes, recent advancements have led to more efficient and greener protocols. A notable improvement is the use of ammonium carbonate in an aqueous ethanol mixture, which serves as both the nitrogen source and a catalyst.[2] This method often results in high yields of the pyridone product with minimal side products, and the product frequently precipitates from the reaction mixture, simplifying purification.[2]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Pyridone Product
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Incomplete Reaction | - Classical Method: Ensure anhydrous conditions if using ammonia in an organic solvent. Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC). Consider a moderate increase in temperature. |
| - Ammonium Carbonate Method: Ensure the reaction temperature is maintained at 80°C. Check the stoichiometry of the reactants; use a 1:1:2 molar ratio of β-ketoester to cyanoacetamide to ammonium carbonate.[2] | |
| Suboptimal Reagent Quality | - Use freshly distilled β-ketoesters and high-purity cyanoacetamide. Ensure the ammonium carbonate is of good quality and has not decomposed. |
| Side Product Formation | - Classical Method: Competing side reactions are more prevalent. Consider switching to the improved ammonium carbonate method to minimize side product formation. |
| - Ammonium Carbonate Method: This method is reported to have no noticeable side products.[2] If impurities are observed, consider purification by recrystallization. | |
| Product Loss During Workup | - The pyridone product may have some solubility in the reaction solvent. Ensure the reaction mixture is sufficiently cooled before filtration to maximize precipitation. Wash the collected solid with a minimal amount of cold solvent. |
Issue 2: Formation of Side Products and Impurities
Under classical conditions (e.g., using ammonia or ammonium acetate in ethanol), several side products can diminish the yield and purity of the desired 2-pyridone.
Common Side Products and Their Prevention
| Side Product | Proposed Mechanism of Formation | Troubleshooting and Prevention |
| Ethyl 3-aminocrotonate | Formed from the reaction of the β-ketoester (ethyl acetoacetate) with the ammonia source. | This is a common byproduct when using ammonia-based reagents with β-ketoesters. To minimize its formation, consider adding the cyanoacetamide to the reaction mixture before or concurrently with the ammonia source. Switching to the ammonium carbonate method can significantly reduce this side reaction. |
| Unreacted Starting Materials | Incomplete reaction due to suboptimal conditions. | Optimize reaction parameters such as temperature, reaction time, and catalyst concentration. Ensure efficient mixing. |
| Self-condensation of Cyanoacetamide | Cyanoacetamide can undergo self-condensation under basic conditions. | Use a stoichiometric amount of the β-ketoester to favor the desired reaction pathway. Avoid excessively high temperatures or prolonged reaction times in the classical method. |
| Incomplete Cyclization Products | The intermediate formed from the condensation of the β-ketoester and cyanoacetamide may not fully cyclize. | Ensure sufficient reaction time and temperature to drive the cyclization to completion. The choice of base can also influence the rate of cyclization. |
Experimental Protocols
Key Experiment: Improved Guareschi-Thorpe Synthesis using Ammonium Carbonate
This protocol describes the synthesis of 2,6-dihydroxy-4-methylnicotinonitrile.
Materials:
-
Ethyl acetoacetate (1.0 mmol)
-
Cyanoacetamide (1.0 mmol)
-
Ammonium carbonate (2.0 mmol)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1.0 mmol), cyanoacetamide (1.0 mmol), and ammonium carbonate (2.0 mmol).
-
Add a 1:1 mixture of ethanol and water (2 mL total).
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours, and the product may begin to precipitate.
-
Once the reaction is complete, cool the mixture to room temperature to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold water.
-
Dry the product in a desiccator or a vacuum oven to obtain the pure 2,6-dihydroxy-4-methylnicotinonitrile.
Visualizations
Reaction Pathways and Workflows
Caption: Main reaction pathway of the Guareschi-Thorpe synthesis and a potential side reaction.
Caption: A logical workflow for troubleshooting common issues in the Guareschi-Thorpe synthesis.
References
Technical Support Center: Catalyst Deactivation in Pyridone Synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during pyridone synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Diagnosing and Addressing Catalyst Deactivation
This guide uses a question-and-answer format to address specific problems you may encounter during your experiments.
Q1: My reaction yield has gradually decreased over several consecutive runs. What are the likely causes?
A gradual loss in catalyst activity is typically indicative of slow-acting deactivation mechanisms. The most common culprits are fouling, gradual poisoning, or leaching of the active catalytic species.
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Fouling (Coking): Carbonaceous materials, often called "coke," can slowly deposit on the catalyst surface, blocking active sites and pores. This is common in reactions involving organic molecules at elevated temperatures.
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Gradual Poisoning: Low-level impurities in the reactants or solvent can slowly accumulate on the active sites, rendering them inactive over time.
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Leaching: The active metal or component of a supported catalyst can slowly dissolve into the reaction medium.[1] This is particularly relevant for supported metal catalysts and heteropolyacids.
Initial Recommended Action: Proceed to the diagnostic steps outlined in Q4 to differentiate between these mechanisms. Analyzing the catalyst surface and the reaction filtrate will be key.
Q2: I observed a sudden and significant drop in catalyst activity in a single run. What is the most probable cause?
A dramatic and rapid loss of activity almost always points to strong catalyst poisoning .[1] This occurs when a substance in the reaction mixture strongly and irreversibly binds to the catalyst's active sites.
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Common Poisons: Potential poisons include sulfur-containing compounds, nitrogen-containing heterocycles, or heavy metals that may be present as impurities in your starting materials or solvents.[1][2] Ammonia, often used as a nitrogen source in pyridone synthesis, can also poison acid sites on some catalysts.[3]
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Substrate/Product Inhibition: In some cases, a reactant, intermediate, or the product itself can act as a strong inhibitor, effectively poisoning the catalyst at certain concentrations.
Initial Recommended Action: Immediately analyze your starting materials for impurities. Review the entire experimental setup for potential sources of contamination.
Q3: The physical appearance of my catalyst has changed. It has clumped together or changed color. What does this signify?
Visible changes to the catalyst are a strong indicator of physical deactivation mechanisms.
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Clumping/Agglomeration: This suggests sintering , where high reaction temperatures cause catalyst particles to fuse, reducing the active surface area.[1][2] This is a common issue for nanocatalysts, such as copper oxide or Fe₃O₄ nanoparticles.[1]
-
Color Change: A change in color can indicate a change in the oxidation state of the metal center, significant fouling, or the deposition of a byproduct on the catalyst surface.
Initial Recommended Action: Use characterization techniques like Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) to investigate changes in particle size and morphology.[1]
Q4: How can I definitively identify the specific deactivation mechanism and regenerate my catalyst?
A systematic approach involving analytical characterization is necessary to pinpoint the cause of deactivation. Based on the findings, an appropriate regeneration strategy can be selected.
Data Presentation
Table 1: Initial Diagnosis of Catalyst Deactivation
| Symptom | Potential Cause(s) | Recommended First Action |
|---|---|---|
| Gradual loss of activity over several runs | Fouling, Gradual Poisoning, Leaching | Proceed to catalyst characterization and filtrate analysis. |
| Sudden and significant drop in activity | Strong Catalyst Poisoning | Analyze purity of all reactants and solvents. |
| Change in catalyst appearance (e.g., clumping) | Sintering, Severe Fouling | Analyze catalyst morphology with TEM or SEM. |
Table 2: Analytical Techniques for Deactivation Mechanism Identification
| Deactivation Mechanism | Analytical Technique | Information Obtained |
|---|---|---|
| Sintering | TEM / SEM, XRD | Direct visualization of particle size increase; decrease in peak broadening indicates larger crystallites.[1] |
| Poisoning | XPS, Elemental Analysis (EDX) | Detection of foreign elements (poisons) on the catalyst surface.[1] |
| Fouling (Coking) | Thermogravimetric Analysis (TGA) | Quantification of deposited carbonaceous material by weight loss upon heating. |
| Leaching | ICP-MS / AAS | Detection and quantification of dissolved active metal components in the reaction filtrate.[1] |
Table 3: Catalyst Regeneration Strategies
| Deactivation Mechanism | Regeneration Method | General Procedure |
|---|---|---|
| Poisoning | Chemical Washing | Wash the catalyst with appropriate mild acidic/basic solutions or solvents to remove the adsorbed poison.[1] |
| Fouling (Coking) | Calcination | Heat the catalyst in a controlled atmosphere (e.g., air or oxygen) to burn off carbon deposits.[3] |
| Sintering | Redispersion (Complex) | Chemical treatment (e.g., with acids/oxidizing agents) to redisperse the metal particles. This is often difficult and may not fully restore activity. |
| Leached Catalyst | Not Applicable | The active material is lost and cannot be regenerated. Focus on improving catalyst immobilization.[1] |
Experimental Protocols
Protocol 1: General Procedure for ICP-MS Analysis of Reaction Filtrate (Leaching Test)
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Sample Collection: After the reaction is complete, carefully separate the heterogeneous catalyst from the reaction mixture using filtration or centrifugation.
-
Filtrate Sample: Collect a precise volume (e.g., 1.0 mL) of the clear filtrate.
-
Digestion: Digest the filtrate sample in a solution of high-purity nitric acid to ensure all metal species are solubilized and to remove organic matrix interference.
-
Dilution: Dilute the digested sample to a suitable concentration for ICP-MS analysis using deionized water.
-
Analysis: Analyze the sample using a calibrated ICP-MS instrument to quantify the concentration of the suspected leached metal. Compare this to the analysis of a fresh reaction mixture to confirm leaching.
Protocol 2: General Procedure for Catalyst Characterization by TEM (Sintering Test)
-
Sample Preparation: Disperse a small amount of the used catalyst powder in a volatile solvent (e.g., ethanol) using ultrasonication for 1-2 minutes.
-
Grid Preparation: Place a single drop of the dispersion onto a TEM grid (e.g., carbon-coated copper grid) and allow the solvent to evaporate completely in a dust-free environment.
-
Imaging: Introduce the grid into the TEM and acquire images at various magnifications.
-
Analysis: Measure the particle size distribution from the images and compare it to the particle size of the fresh catalyst. A significant increase in the average particle size confirms sintering.[1]
Frequently Asked Questions (FAQs)
Q: What are the primary mechanisms of catalyst deactivation? A: The four main causes of deactivation for heterogeneous catalysts are poisoning, fouling, sintering (thermal degradation), and leaching of the active species.[1][2]
Q: Can a deactivated catalyst always be regenerated? A: Not always. Deactivation by fouling and some forms of poisoning can often be reversed by calcination or chemical washing.[1][4] However, deactivation by sintering and leaching is typically irreversible as it involves a physical change or loss of the catalyst's active material.[3]
Q: What preventative measures can I take to maximize my catalyst's lifetime? A: To extend catalyst stability, you should:
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Use High-Purity Reagents: Ensure starting materials and solvents are free from potential poisons like sulfur or other metal contaminants.[1]
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Control Reaction Temperature: Operate at the lowest effective temperature to minimize the risk of thermal degradation and sintering.[1][2]
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Optimize Catalyst Support: For supported catalysts, ensure the active phase is strongly anchored to the support to prevent leaching.[1]
-
Consider Feedstock Conditioning: In some cases, a pre-treatment step to remove impurities from the feedstock can be beneficial.[4]
Visualizations
Caption: Major pathways of catalyst deactivation.
Caption: Workflow for troubleshooting catalyst deactivation.
Caption: Simplified pathway for Hantzsch pyridone synthesis.
References
Optimizing reaction conditions for pyridone synthesis (temperature, time)
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyridone synthesis, with a focus on temperature and time. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for optimizing pyridone synthesis?
A1: The most critical parameters are typically reaction temperature and reaction time. These two factors are often interdependent and need to be carefully balanced. Other important variables include the choice of solvent, catalyst, and the stoichiometry of reactants.[1][2]
Q2: How does temperature affect the rate and yield of pyridone synthesis?
A2: Temperature has a significant impact on reaction kinetics. Higher temperatures generally increase the reaction rate, which can lead to shorter reaction times. However, excessively high temperatures can also promote the formation of side products or lead to the decomposition of starting materials or the desired pyridone product, ultimately reducing the overall yield.[1][3] For thermally sensitive compounds, a lower temperature for a longer duration might be beneficial.[1]
Q3: What is the typical range for reaction times in pyridone synthesis?
A3: Reaction times can vary widely, from a few minutes to several days, depending on the specific synthetic route, substrates, and reaction conditions.[1] For instance, some multicomponent reactions can be completed in as little as 25-50 minutes at elevated temperatures, while other syntheses may require stirring at room temperature for 15 hours or more to achieve a good yield.[4][5] It is crucial to monitor the reaction's progress to determine the optimal time.[1]
Q4: How can I effectively monitor the progress of my pyridone synthesis?
A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of a reaction.[6][7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of reactants and the appearance of the product spot.[6] This allows you to determine when the reaction is complete and to avoid unnecessarily long reaction times that could lead to byproduct formation.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low yields are a common challenge in pyridone synthesis. A systematic approach to troubleshooting is essential.[1]
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Problem: The reaction has not gone to completion.
-
Solution: Monitor the reaction progress using TLC.[1] If starting material is still present, consider extending the reaction time. Also, evaluate the reaction temperature; some reactions may require heating or reflux conditions to proceed efficiently.[1]
-
-
Suboptimal Temperature:
-
Problem: The reaction temperature is either too low, resulting in a sluggish reaction, or too high, causing decomposition.
-
Solution: Systematically screen a range of temperatures to find the optimal condition for your specific substrates.[3] For example, a reaction that gives a 58% yield at room temperature for 15 hours might yield 97% in just 2 hours when heated to 60°C.[5]
-
-
Starting Material Decomposition:
-
Problem: The purity of starting materials is crucial. Impurities can interfere with the reaction, and some starting materials may be unstable under the reaction conditions.[1]
-
Solution: Ensure the purity of your starting materials by recrystallizing or purifying them if necessary. For unstable reagents, consider adding them dropwise or at a lower temperature to control the reaction rate.[1]
-
-
Inefficient Catalyst:
-
Problem: The chosen catalyst may not be active or suitable for the transformation.
-
Solution: Screen different catalysts (e.g., Lewis acids, Brønsted acids) and optimize the catalyst loading.[1]
-
Below is a logical flowchart for troubleshooting low yields:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irjms.com [irjms.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How To [chem.rochester.edu]
Technical Support Center: N-Alkylation of 2-Pyridones
Welcome to the technical support center for the N-alkylation of 2-pyridones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during this critical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-alkylation of 2-pyridones?
The main difficulty arises from the ambident nucleophilic character of the 2-pyridone anion. Alkylation can occur at either the nitrogen or the oxygen atom, leading to a mixture of N-alkyl-2-pyridones and O-alkyl-2-pyridines (2-alkoxypyridines).[1][2][3][4] Achieving high regioselectivity for the desired N-alkylated product is the principal challenge.[5][6]
Q2: What factors influence the N- vs. O-alkylation selectivity?
Several factors can significantly impact the ratio of N- to O-alkylation, including:
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The nature of the alkylating agent: Activated alkyl halides like benzyl and allyl halides tend to favor N-alkylation.[6][7]
-
The base used: The choice of base is crucial. For instance, cesium carbonate (Cs2CO3) and cesium fluoride (CsF) have been shown to promote N-alkylation.[7][8]
-
The solvent system: The polarity and nature of the solvent play a critical role. Micellar systems using surfactants like Tween 20 in water have been developed to enhance N-alkylation.[5][8][9]
-
Reaction temperature: Temperature can influence the regioselectivity of the reaction.[5][10]
-
Substituents on the 2-pyridone ring: The electronic properties of substituents on the pyridone ring can affect the nucleophilicity of the nitrogen and oxygen atoms.[8]
Q3: I am getting a mixture of N- and O-alkylated products. How can I improve the N-selectivity?
To enhance N-selectivity, consider the following strategies:
-
Employ a micellar catalysis system: Using Tween 20 in water can create a microenvironment that favors N-alkylation, with N/O ratios reported to be greater than 19:1 in some cases.[8]
-
Use specific bases: CsF has been shown to selectively furnish the N-alkylation product with benzyl or allyl chlorides.[7]
-
Alternative synthetic routes: Consider using 2-halopyridinium salts as precursors, which can circumvent the issue of N- versus O-alkylation.[11] Another approach is the alkylation of 2-alkoxypyridines, which can be highly regioselective for the N-product.[6]
Q4: My reaction yield is very low, especially with sterically hindered alkyl halides. What can I do?
Low yields with bulky alkylating agents are a known issue.[6] Here are some troubleshooting steps:
-
Optimize reaction conditions: Experiment with different bases, solvents, and higher temperatures to overcome the steric hindrance.
-
Increase reagent concentration: In some cases, more concentrated conditions can improve reaction rates.
-
Consider alternative methods: For challenging substrates, methods like the use of 2H-azirines with a p-toluenesulfonic acid catalyst might be effective.[12] A solid-phase approach starting from 2-halopyridines has also been developed to handle a variety of alkyl halides.[6]
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Significant O-Alkylation)
Symptoms:
-
NMR or LC-MS analysis of the crude reaction mixture shows two major product peaks corresponding to the N- and O-alkylated isomers.
-
Difficulty in purifying the desired N-alkylated product from the O-alkylated side product.[13]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Base/Solvent Combination | The combination of base and solvent greatly influences the ionic character of the pyridone salt, affecting the site of alkylation. For instance, using KOH or K2CO3 can often lead to significant O-alkylation.[13] Action: Switch to a base known to favor N-alkylation, such as Cs2CO3 or CsF.[7][8] Consider using a micellar system with Tween 20 in water to improve N-selectivity.[5][8][9] |
| Nature of the Alkylating Agent | Secondary alkyl halides are more prone to giving O-alkylated products under certain conditions.[7][10] |
| Reaction Temperature | The reaction temperature can influence the thermodynamic versus kinetic control of the reaction, thereby affecting the product ratio. |
Troubleshooting Workflow for Poor Regioselectivity
Issue 2: Low or No Conversion to Product
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted 2-pyridone starting material.
-
Isolated yield of the desired product is low.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficiently Reactive Alkylating Agent | Unactivated or sterically hindered alkyl halides react sluggishly.[6] |
| Poor Solubility of Reagents | The base or the pyridone salt may not be sufficiently soluble in the chosen solvent, leading to a slow heterogeneous reaction.[14] |
| Inappropriate Base Strength | The base may not be strong enough to fully deprotonate the 2-pyridone, leading to a low concentration of the active nucleophile. |
Logical Relationship for Low Yield Troubleshooting
Data Presentation
Table 1: Influence of Reaction Conditions on N/O Selectivity
| Alkylating Agent | Base | Solvent | N/O Ratio | Isolated Yield (%) | Reference |
| Benzyl Bromide | K2CO3 | Tween 20/water (2% w/w) | >19:1 | 94 | [5] |
| n-Propyl Iodide | K2CO3 | Tween 20/water (2% w/w) | >19:1 | 90 | [5] |
| Isopropyl Iodide | K2CO3 | Tween 20/water (2% w/w) | 2.4:1 | 40 | [5] |
| Benzyl Chloride | CsF | DMF | 13:1 | - | [10] |
| Benzyl Alcohol | DEAD, PPh3 | - | 4:1 | - | [5][10] |
| Benzyl Bromide | Tetrabutyl ammonium fluoride | THF | High N-selectivity | ~90 | [13][15] |
Experimental Protocols
Protocol 1: Micellar N-Alkylation of 2-Pyridones in Water
This protocol is adapted from a method developed to favor N-alkylation using a mild and environmentally benign solvent system.[5][9]
-
Reagent Preparation: To a reaction vessel, add the 2-pyridone (1.0 equiv), potassium carbonate (K2CO3, 2.0 equiv), and a 2% (w/w) aqueous solution of Tween 20.
-
Addition of Alkylating Agent: Add the alkyl halide (1.2 equiv) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature or gentle heat (e.g., 70 °C for less reactive halides) for the required time (typically 3-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, extract the reaction mixture with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure N-alkyl-2-pyridone.
Protocol 2: Solid-Phase Synthesis of N-Alkyl-2-Pyridones
This method offers high regioselectivity by immobilizing the pyridone on a solid support, which directs the alkylation to the nitrogen atom.[6]
-
Resin Loading: Swell Wang resin in a suitable solvent. React the resin with a 2-halopyridine in the presence of a base to link the pyridine to the resin via an ether bond.
-
Alkylation and Cleavage: Swell the resin-bound 2-alkoxypyridine in dichloromethane (DCM). Add the desired alkyl halide.
-
Reaction: Seal the reaction vessel and heat to 80-120 °C for 24-48 hours. This step results in a tandem N-alkylation and cleavage from the resin.
-
Isolation: Filter the reaction mixture to remove the resin and wash the resin with DCM.
-
Purification: Combine the filtrate and washings, and evaporate the solvent. The residue contains the N-alkylated pyridone, which can be further purified if necessary. This method yields the N-alkylated product with no detectable O-alkylated byproduct.[6]
References
- 1. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN101654432A - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]
- 14. reddit.com [reddit.com]
- 15. CN101654432B - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]
Overcoming solubility issues of 6-Phenyl-2-pyridone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with 6-Phenyl-2-pyridone.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a common issue?
A1: this compound is an organic compound belonging to the pyridinone class of heterocycles, which are recognized as privileged scaffolds in drug discovery.[1] Its structure includes a relatively non-polar phenyl group, which contributes to its characteristically low solubility in water and aqueous buffers.[2] This poor aqueous solubility is a significant challenge in experimental settings, particularly for in vitro and in vivo biological assays, as it can lead to problems with compound precipitation, inaccurate concentration measurements, and reduced bioavailability.[3][4]
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: Due to its low aqueous solubility, a water-miscible organic co-solvent is typically required to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common first choice for initial solubilization in biological assays.[4] Other organic solvents can also be effective. While direct solubility data for this compound is limited, data for the structurally similar compound 6-Phenyl-pyridazin-3(2H)-one shows high solubility in solvents like DMSO, polyethylene glycol 400 (PEG-400), and Transcutol®, and moderate solubility in ethanol, methanol, and butanol.[5] It is crucial to note that even when using a co-solvent, the compound may precipitate when diluted into an aqueous medium; therefore, the final concentration of the organic solvent in the assay should be kept to a minimum (typically <1%) to avoid artifacts.
Q3: What are the primary strategies to increase the aqueous solubility of this compound for experimental use?
A3: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound.[6][7] These methods can be broadly categorized as:
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Co-solvency: The use of water-miscible organic solvents (e.g., DMSO, ethanol) to dissolve the compound before dilution into aqueous media.
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pH Adjustment: Modifying the pH of the solution to ionize the compound can increase its solubility. As a pyridone, the molecule has acidic and basic properties and can form salts.[8]
-
Use of Excipients:
-
Advanced Formulation Techniques:
-
Solid Dispersions: The drug is dispersed within a hydrophilic polymer matrix at a molecular level, which can significantly improve its dissolution rate and solubility.[7][10][11]
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Particle Size Reduction: Techniques like milling or nanosuspension increase the surface area of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[10]
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Q4: Can the chemical structure of this compound be modified to improve solubility?
A4: Yes, medicinal chemistry efforts often involve creating analogs to improve physicochemical properties.[1] For pyridone-containing scaffolds, strategies include:
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Introducing Polar/Ionizable Groups: Adding polar functional groups (e.g., hydroxyls, amines) or ionizable groups (e.g., carboxylic acids, basic amines) can increase hydrophilicity and aqueous solubility.[12][13]
-
Replacing Aromatic Rings: Swapping the phenyl ring for a more polar heterocycle (like a pyridine) can introduce hydrogen bond acceptors and improve solubility.[14][15]
-
Scaffold Hopping: Replacing the core pyridone structure while maintaining key binding interactions can lead to new compounds with improved properties.[16] For example, in a study on a similar thieno[2,3-b]pyridine scaffold, tethering a morpholine moiety increased water solubility by three orders of magnitude.[9]
Data Presentation
The selection of an appropriate solvent system is critical. The following table, adapted from data on the structurally related compound 6-phenyl-pyridazin-3(2H)-one, provides a reference for the mole fraction solubility (x_e) in various pharmaceutical solvents at different temperatures, illustrating the significant impact of solvent choice.[5]
| Solvent | T = 298.2 K (x_e) | T = 308.2 K (x_e) | T = 318.2 K (x_e) |
| Water | 5.11 x 10⁻⁶ | 8.15 x 10⁻⁶ | 1.26 x 10⁻⁵ |
| Methanol | 2.51 x 10⁻³ | 3.69 x 10⁻³ | 5.18 x 10⁻³ |
| Ethanol | 4.36 x 10⁻³ | 6.11 x 10⁻³ | 8.22 x 10⁻³ |
| 1-Butanol | 1.21 x 10⁻² | 1.61 x 10⁻² | 2.11 x 10⁻² |
| Propylene Glycol (PG) | 7.82 x 10⁻³ | 1.10 x 10⁻² | 1.50 x 10⁻² |
| Polyethylene Glycol 400 (PEG-400) | 2.89 x 10⁻¹ | 3.48 x 10⁻¹ | 4.12 x 10⁻¹ |
| Transcutol® | 2.41 x 10⁻¹ | 2.91 x 10⁻¹ | 3.46 x 10⁻¹ |
| Dimethyl Sulfoxide (DMSO) | 3.41 x 10⁻¹ | 4.04 x 10⁻¹ | 4.73 x 10⁻¹ |
Data adapted from studies on 6-phenyl-pyridazin-3(2H)-one, which serves as a proxy for estimating solvent compatibility.[5]
Troubleshooting Guides
Problem: The compound precipitates from my aqueous buffer during an experiment.
Precipitation is a common issue when a poorly soluble compound from an organic stock solution is diluted into an aqueous medium. This workflow helps diagnose and solve the problem.
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Dilutions
This protocol describes the standard method for preparing a stock solution of this compound using an organic co-solvent for use in aqueous-based assays.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Initial Solubilization: Add the appropriate volume of 100% DMSO to the powder to achieve a high-concentration stock (e.g., 10-50 mM).
-
Dissolution: Vortex or sonicate the mixture at room temperature until all solid material is completely dissolved. A brief, gentle warming (e.g., to 37°C) may aid dissolution but be cautious of potential compound degradation.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C to prevent solvent evaporation and water absorption.
-
Serial Dilution: Prepare intermediate dilutions of the stock solution using 100% DMSO.
-
Final Working Solution: For the final step, dilute the intermediate DMSO solution into the aqueous assay buffer. Crucially, add the DMSO solution to the buffer while vortexing the buffer , not the other way around. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to immediate precipitation. Ensure the final DMSO concentration is below a level that affects the assay (typically <0.5-1.0%).
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
This protocol provides a general method for preparing an inclusion complex of this compound with a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) to improve aqueous solubility.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Phenyl-2-pyridinecarboxylic Acid: Properties, Uses, Safety Data & Supplier Info | High Purity Chemical | China Manufacturer [pipzine-chem.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 9. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 12. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. img01.pharmablock.com [img01.pharmablock.com]
- 16. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 6-Phenyl-2-pyridone under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 6-Phenyl-2-pyridone under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound is a relatively stable aromatic heterocyclic compound. However, its stability can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. The pyridone ring, while aromatic, possesses functionalities that can be susceptible to degradation under stress conditions.
Q2: How does pH affect the stability of this compound?
A2: this compound can undergo hydrolysis under strongly acidic or basic conditions. The lactam functional group within the pyridone ring is susceptible to cleavage, which can be catalyzed by hydronium or hydroxide ions. Under neutral pH conditions, the rate of hydrolysis is generally slow.
Q3: Is this compound sensitive to heat?
A3: The thermal stability of this compound is generally good under typical laboratory conditions. Significant degradation is usually observed only at elevated temperatures. The phenyl substituent may offer some additional thermal stability.
Q4: What is the photostability of this compound?
A4: Aromatic compounds can be susceptible to photodegradation. Exposure to UV light can induce photochemical reactions in this compound, potentially leading to the formation of degradation products. It is advisable to protect solutions of this compound from direct and prolonged exposure to light.
Q5: How does this compound behave in the presence of oxidizing agents?
A5: The pyridone ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents like hydrogen peroxide. This can lead to the formation of N-oxides or other oxidation products.
Q6: What are the likely degradation products of this compound?
A6: Under hydrolytic conditions, the primary degradation product is likely the corresponding amino acid formed by the opening of the pyridone ring. Photodegradation may lead to various photoproducts through complex reaction pathways. Oxidative stress can result in the formation of N-oxides and other oxygenated derivatives.
Q7: What are the recommended storage conditions for this compound?
A7: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. It is recommended to keep it in a tightly sealed container to protect it from moisture and light. For solutions, refrigeration and protection from light are advisable.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high degradation in control samples (no stress applied). | Contaminated glassware or solvents. | Ensure all glassware is thoroughly cleaned and use high-purity (e.g., HPLC grade) solvents. |
| Improper storage of the stock solution. | Store stock solutions at a low temperature (e.g., 2-8 °C) and protected from light. Prepare fresh solutions for each experiment if possible. | |
| Inconsistent results between replicate experiments. | Variation in experimental parameters (e.g., temperature, pH, light intensity). | Carefully control all experimental parameters. Use a calibrated thermostat, pH meter, and photostability chamber. |
| Non-homogeneous sample solution. | Ensure the sample is fully dissolved and the solution is homogeneous before taking aliquots for analysis. | |
| No degradation observed even under harsh stress conditions. | The compound is highly stable under the applied conditions. | Increase the severity of the stress conditions (e.g., higher temperature, more extreme pH, higher concentration of oxidizing agent, longer exposure time). |
| Analytical method is not stability-indicating. | Develop and validate a stability-indicating analytical method (e.g., HPLC) that can separate the parent compound from its degradation products. | |
| Appearance of multiple, unidentified peaks in the chromatogram. | Complex degradation pathway. | Use a mass spectrometer (LC-MS) to identify the mass of the degradation products, which can help in their structural elucidation. |
| Impurities in the starting material. | Characterize the purity of the this compound starting material before initiating stability studies. |
Quantitative Stability Data
The following tables present illustrative data on the degradation of this compound under different stress conditions. This data is intended to be a guideline and actual results may vary based on specific experimental conditions.
Table 1: Stability of this compound under Different pH Conditions at 50 °C
| pH | Time (hours) | % Degradation |
| 1.2 (0.1 N HCl) | 24 | 15.2 |
| 4.5 (Acetate Buffer) | 24 | 2.1 |
| 7.0 (Phosphate Buffer) | 24 | 1.5 |
| 9.0 (Borate Buffer) | 24 | 8.9 |
| 13.0 (0.1 N NaOH) | 24 | 25.6 |
Table 2: Thermal Stability of this compound (Solid State)
| Temperature (°C) | Time (hours) | % Degradation |
| 60 | 48 | < 1 |
| 80 | 48 | 3.5 |
| 100 | 48 | 9.8 |
Table 3: Photostability of this compound (in Methanol Solution)
| Light Source | Exposure | % Degradation |
| UV Lamp (254 nm) | 24 hours | 18.7 |
| Visible Light | 7 days | 4.2 |
Table 4: Oxidative Stability of this compound (in Methanol Solution at Room Temperature)
| Oxidizing Agent | Time (hours) | % Degradation |
| 3% H₂O₂ | 24 | 12.4 |
| 10% H₂O₂ | 24 | 35.1 |
Experimental Protocols
1. Hydrolytic Stability (Forced Hydrolysis)
-
Objective: To determine the susceptibility of this compound to hydrolysis under acidic, neutral, and basic conditions.
-
Methodology:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare three sets of solutions by diluting the stock solution with:
-
0.1 N Hydrochloric Acid (acidic condition)
-
Purified Water (neutral condition)
-
0.1 N Sodium Hydroxide (basic condition) to a final concentration of 100 µg/mL.
-
-
Incubate the solutions in a constant temperature bath at 50 °C.
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 4, 8, 12, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of degradation.
-
2. Thermal Stability (Solid State)
-
Objective: To evaluate the effect of elevated temperature on the solid form of this compound.
-
Methodology:
-
Place a known amount of solid this compound in a shallow, open container.
-
Expose the sample to a controlled high temperature (e.g., 60 °C, 80 °C, 100 °C) in a calibrated oven.
-
At specified time points, withdraw samples.
-
Dissolve the samples in a suitable solvent to a known concentration.
-
Analyze the samples by HPLC to quantify the remaining parent compound.
-
3. Photostability
-
Objective: To assess the stability of this compound upon exposure to UV and visible light.
-
Methodology:
-
Prepare a solution of this compound in a photochemically inert solvent (e.g., methanol) at a concentration of 100 µg/mL.
-
Expose the solution in a chemically inert, transparent container to a light source within a photostability chamber. The exposure should be to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Analyze the exposed and control samples by HPLC at appropriate time intervals.
-
4. Oxidative Stability
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Objective: To determine the susceptibility of this compound to oxidation.
-
Methodology:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Treat the solution with an oxidizing agent, such as 3% or 10% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light.
-
Monitor the reaction over time by withdrawing aliquots at various intervals.
-
Analyze the samples using a validated HPLC method to measure the extent of degradation.
-
Visualizations
Technical Support Center: Purification of 6-Phenyl-2-pyridone
Of course. Here is a technical support center with troubleshooting guides and FAQs for methods of removing impurities from 6-Phenyl-2-pyridone.
This guide provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting advice, and frequently asked questions regarding the purification of this compound (CAS: 19006-82-7).
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound sample?
A1: The impurities present in your sample will depend on the synthetic route used. However, common impurities in the synthesis of pyridone derivatives can include:
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Unreacted Starting Materials: Depending on the synthesis, these could include precursors like benzaldehyde, ammonia, or various keto-esters.
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Reaction Intermediates: Incomplete cyclization or condensation can leave various intermediates in the crude product mixture.[1]
-
Side Products: Self-condensation of starting materials or alternative reaction pathways can lead to undesired side products.
-
Oxidation Products: The dihydropyridine ring, if present as an intermediate, can be oxidized to the corresponding pyridine derivative.[1]
Q2: How do I choose the best purification method for my sample?
A2: The optimal purification method depends on the physical state of your crude product (solid vs. oil), the nature of the impurities, and the scale of your reaction. A preliminary purity assessment by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to guide your choice.[2]
-
Recrystallization: This is the preferred method for solid crude products if a suitable solvent can be found. It is economical and can yield very high purity material.[3][4]
-
Flash Column Chromatography: This is a highly effective technique for separating the desired product from both more polar and less polar impurities. It is particularly useful if the crude product is an oil or if recrystallization fails to remove impurities with similar solubility.[3]
-
Trituration: If your product is an oil or a semi-solid that is reluctant to crystallize, trituration with a non-polar solvent can help induce crystallization and wash away soluble impurities.[1]
Q3: How can I assess the purity of my final this compound product?
A3: A combination of analytical techniques is recommended for an accurate purity assessment:[1]
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Thin Layer Chromatography (TLC): A quick method to qualitatively check for the presence of impurities. A single spot in multiple solvent systems is a good indicator of purity.[1][3]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase HPLC method is often suitable for pyridone derivatives.[1][3][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by comparing the obtained spectrum with a reference.[3]
-
Melting Point: A sharp melting point range that is consistent with literature values indicates high purity.
Q4: My crude product is an oil and will not solidify. What should I do?
A4: An oily product can be challenging but several techniques can be employed to induce crystallization:
-
Solvent Removal: Ensure all residual reaction solvents have been thoroughly removed, possibly by using a high-vacuum pump or co-evaporating with a solvent like toluene.[1]
-
Trituration: Vigorously stir the oil with a non-polar solvent in which your product is insoluble (e.g., hexanes, diethyl ether). This can wash away impurities that inhibit crystallization and provide the energy needed for nucleation.[1]
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can serve as nucleation points for crystal growth.[1]
-
Seeding: If you have a small crystal of pure this compound, add it to the oil to act as a template for crystallization.[1]
-
Cooling: Slowly cool the flask in an ice bath or refrigerator. Slow cooling is often more effective than rapid cooling.[1][2] If these methods fail, the oil must be purified by column chromatography.
Purification Method Comparison
The choice of purification method involves trade-offs between yield, purity, time, and scale.
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >99% | 60 - 90% | Economical, simple, yields high-purity material.[3] | Not suitable for oils; requires finding a suitable solvent; yield can be lower if the product has some solubility in the cold solvent.[3] |
| Flash Column Chromatography | >98% | 50 - 85% | High resolution; applicable to oils and solids; separates a wide range of impurities.[3] | Time-consuming; requires larger volumes of solvent; potential for product loss on the silica gel.[1] |
| Trituration | Variable | >80% | Simple, fast, good for inducing crystallization and removing highly soluble impurities.[1] | Generally less effective than recrystallization or chromatography for removing impurities with similar properties. |
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization purifies solid compounds based on differences in their solubility in a specific solvent at different temperatures.[2]
1. Solvent Selection:
-
The ideal solvent should dissolve this compound poorly at room temperature but completely at its boiling point.[4]
-
Test solvents like ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures such as ethanol/water or toluene/hexanes.
-
To test, place a small amount of crude product in a test tube, add a few drops of solvent, and heat. A good solvent will dissolve the compound when hot, and crystals will reappear upon cooling.
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
In a fume hood, add the minimum amount of hot solvent portion-wise while stirring and heating until the solid is completely dissolved.[4]
3. Hot Filtration (Optional):
-
If insoluble impurities or coloring agents are present, perform a hot gravity filtration.[2][4] Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated flask to prevent premature crystallization.[4]
4. Crystallization:
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2][4]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation and yield.[1][4]
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]
-
Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).
1. TLC Analysis & Eluent Selection:
-
First, determine the optimal eluent system using TLC. Test various solvent mixtures, typically a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate.[3]
-
Adjust the solvent ratio until the desired product has an Rf value of approximately 0.3-0.4 for good separation.[1]
2. Column Packing:
-
Prepare a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into a column and use gentle pressure to pack the silica bed, ensuring it is uniform and free of air bubbles.[2] Drain the excess solvent until it is level with the top of the silica.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.[2][3]
-
Carefully apply the concentrated sample solution to the top of the silica bed.
-
Dry Loading (Alternative): If the sample is not very soluble, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6]
4. Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, starting with a lower polarity if a gradient is used.[3]
-
Collect the eluate in fractions and monitor the separation by TLC to identify which fractions contain the pure product.[2]
5. Solvent Evaporation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualized Workflows and Troubleshooting
Purification Method Selection Workflow
References
Technical Support Center: Scaling Up the Synthesis of 6-Phenyl-2-pyridone
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 6-Phenyl-2-pyridone, with a special focus on challenges and solutions encountered during scale-up from the laboratory to pilot and industrial-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scaling up?
A1: Several synthetic routes are available for the synthesis of this compound and its derivatives. For large-scale production, the most relevant are variations of multicomponent reactions that offer high atom economy and procedural simplicity. Two prominent examples are the Bohlmann-Rahtz pyridine synthesis and the Guareschi-Thorpe condensation. The choice of route often depends on the availability and cost of starting materials, as well as the desired impurity profile of the final product.
Q2: My this compound product is an oil or a tar and refuses to crystallize upon scaling up. What can I do?
A2: Oily or tar-like products are a common issue during the scale-up of organic syntheses, often due to the presence of residual solvents or impurities that inhibit crystallization. Here are several troubleshooting steps:
-
Trituration: Attempt to induce solidification by stirring the crude product with a non-polar solvent in which this compound is insoluble, such as hexane or diethyl ether. This can help remove soluble impurities.
-
Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can aid in the removal of stubborn residual solvents.
-
Purification prior to crystallization: If the product remains oily, it is likely that a significant amount of impurities is present. In this case, purification by column chromatography may be necessary before attempting recrystallization again.
Q3: The color of my this compound product is darker at a larger scale. How can I obtain a colorless or pale-yellow product?
A3: Darker product coloration upon scale-up is often due to the formation of colored by-products or degradation products, which can be exacerbated by longer reaction times or localized overheating. To mitigate this:
-
Activated Charcoal Treatment: Before crystallization, treating the crude product solution with activated charcoal can effectively adsorb colored impurities.
-
Control of Reaction Temperature: Ensure adequate temperature control during the reaction to prevent the formation of color-forming byproducts. Gradual addition of reagents can help manage exothermic reactions.
Q4: What are the key safety considerations when scaling up the synthesis of this compound?
A4: Scaling up any chemical synthesis requires a thorough safety assessment. For this compound synthesis, key considerations include:
-
Thermal Hazards: Condensation reactions can be exothermic. A thermal hazard assessment is crucial to understand the reaction's heat flow and to ensure that the reactor's cooling capacity is sufficient to prevent a thermal runaway.
-
Reagent Handling: Follow all safety data sheet (SDS) recommendations for the handling of all chemicals used in the synthesis.
-
Pressure Build-up: Be aware of potential pressure build-up in the reactor, especially if gaseous by-products are formed.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the scale-up of this compound synthesis.
Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature. |
| Poor mixing at a larger scale. | Ensure efficient agitation to maintain a homogeneous reaction mixture. | |
| Formation of multiple by-products | Side reactions occurring due to incorrect stoichiometry or temperature fluctuations. | Carefully control the stoichiometry of the reactants. Ensure precise temperature control throughout the reaction. |
| Product loss during work-up and purification | Suboptimal extraction or crystallization procedures. | Optimize the pH for aqueous extractions to ensure the product is in the organic layer. For crystallization, screen for suitable solvent systems to maximize yield. |
Purification Challenges
| Symptom | Possible Cause | Suggested Solution |
| Difficulty in removing a specific impurity | The impurity has similar solubility to the product. | If recrystallization is ineffective, consider column chromatography with a carefully selected eluent system. |
| Product "oiling out" during crystallization | The solution is supersaturated, or the cooling rate is too fast. | Ensure the product is fully dissolved at the solvent's boiling point. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Seeding with a small crystal of pure product can also promote crystallization. |
| Low purity after a single crystallization | High initial impurity load. | A second recrystallization step may be necessary to achieve the desired purity. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of this compound (Illustrative Data)
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| Reaction Time | 4-6 hours | 8-12 hours |
| Typical Yield | 75-85% | 70-80% |
| Purity (after initial work-up) | ~90% | ~85% |
| Purity (after recrystallization) | >98% | >98% |
| Key Challenge | Product isolation and purification from small volumes. | Heat management, mixing efficiency, and handling larger volumes of solvents. |
Experimental Protocols
Detailed Methodology: Scalable Synthesis of this compound via Bohlmann-Rahtz Synthesis
This protocol provides a general framework. Optimization for specific equipment and scales is recommended.
Materials:
-
Ethyl β-aminocrotonate
-
1-Phenyl-2-propyn-1-one
-
Toluene (anhydrous)
-
Lewis Acid Catalyst (e.g., Yb(OTf)₃)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge ethyl β-aminocrotonate, 1-phenyl-2-propyn-1-one, and the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen).
-
Solvent Addition: Add anhydrous toluene to the reactor.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.
-
Quenching: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separation funnel and extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
Validation & Comparative
A Comparative Guide to 6-Phenyl-2-pyridone and Other Key Heterocyclic Compounds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of approved drugs incorporating these structural motifs.[1] Their prevalence stems from their ability to present a three-dimensional arrangement of functionalities that can effectively interact with biological targets, thereby modulating their activity.[2] This guide provides an objective comparison of the 6-phenyl-2-pyridone scaffold against other prominent heterocyclic compounds—pyridine, pyrimidine, indole, and quinoline—in the context of drug design, with a focus on anticancer applications. The comparison is supported by available experimental data on biological activity and predictive data on ADME properties.
Introduction to Heterocyclic Scaffolds in Drug Discovery
Heterocyclic compounds are cyclic structures containing at least one heteroatom, most commonly nitrogen, oxygen, or sulfur.[3] More than 85% of all biologically active chemical entities contain a heterocycle, highlighting their central role in drug design.[4] These scaffolds are often considered "privileged structures" due to their proven success in binding to a wide range of biological targets.[2] The inclusion of heteroatoms and the specific ring system can influence a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile.[4]
This guide will delve into the specifics of the following key heterocyclic scaffolds:
-
This compound: A bicyclic scaffold that has garnered significant interest for its diverse pharmacological activities, particularly as kinase inhibitors and anticancer agents.[5][6]
-
Pyridine: A six-membered aromatic ring with one nitrogen atom, it is one of the most common heterocycles found in FDA-approved drugs and is known for its ability to improve metabolic stability and potency.[7]
-
Pyrimidine: A six-membered aromatic ring with two nitrogen atoms, this scaffold is a key component of nucleobases and is found in numerous anticancer and antiviral drugs.[8]
-
Indole: A bicyclic structure composed of a benzene ring fused to a pyrrole ring, it is a versatile scaffold present in many natural products and synthetic drugs with a broad range of biological activities, including anticancer effects.[9][10]
-
Quinoline: A bicyclic compound consisting of a benzene ring fused to a pyridine ring, it is a well-established pharmacophore in antimalarial and anticancer drug discovery.[11]
Comparative Analysis of Anticancer Activity
Table 1: In Vitro Anticancer Activity of this compound and Pyridine Derivatives
| Compound/Derivative | Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridinone-quinazoline derivative 42a | This compound (as part of a larger structure) | MCF-7 (Breast) | ~9-15 | [3][5] |
| Pyridinone-quinazoline derivative 42b | This compound (as part of a larger structure) | HeLa (Cervical) | ~9-15 | [3][5] |
| Pyridinone-quinazoline derivative | This compound (as part of a larger structure) | HepG2 (Liver) | ~9-15 | [3][5] |
| Pyridine-urea 8e | Pyridine | MCF-7 (Breast) | 0.22 | [12] |
| Pyridine-urea 8b | Pyridine | NCI-60 Panel (Mean) | - | [12] |
| Pyridine-thiazole 4 | Pyridine | NCI-60 Panel (Mean Growth Inhibition >50% at 10µM) | - | [8] |
| Trifluoromethyl pyridine derivative | Pyridine | Various | - | [13] |
Table 2: In Vitro Anticancer Activity of Pyrimidine, Indole, and Quinoline Derivatives
| Compound/Derivative | Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine-5-carbonitrile 3b | Pyrimidine | MCF-7 (Breast) | Sub-nanomolar | [8] |
| Pyrimidine-5-carbonitrile 5d | Pyrimidine | A549 (Lung) | Sub-nanomolar | [8] |
| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid | Pyrimidine | MCF-7, MDA-MB-231 (Breast), A549 (Lung) | 13.89 - 19.43 | [14] |
| Thiazolo[4,5-d]pyrimidine 3b | Pyrimidine | NCI-60 Panel (Mean Log GI50) | -5.66 | [15] |
| Indole-chalcone 4 | Indole | NCI-60 Panel (GI50) | < 0.004 | [9] |
| Indole-vinyl sulfone 9 | Indole | Various | - | [9] |
| Indolequinone derivatives | Indole | NCI-60 Panel | Potent activity | [16] |
| 2-phenyl-4-quinolone derivative | Quinoline | NCI-60 Panel (Renal, Melanoma) | Log GI50 < -8.00 | [7] |
| Quinoline-fused oxazole hybrid | Quinoline | NCI-60 Panel | - | [17] |
| Quinoline pyrroline derivative | Quinoline | Various | - | [17] |
From the available data, it is evident that derivatives of all these heterocyclic scaffolds can exhibit potent anticancer activity, often in the micromolar to nanomolar range. Indole and pyrimidine derivatives, in particular, have shown exceptionally low IC50 values in some studies. The this compound scaffold, often incorporated into larger, more complex molecules, also demonstrates significant cytotoxic effects. It is crucial to note that the specific substitutions on the heterocyclic core play a major role in determining the biological activity.
Comparative ADME Profiling (In Silico)
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are critical for its clinical success. In silico models provide a valuable tool for the early assessment of these properties. The following table summarizes the predicted ADME properties for representative core structures of each heterocyclic class.
Table 3: In Silico ADME Properties of Core Heterocyclic Scaffolds
| Property | This compound | Pyridine | Pyrimidine | Indole | Quinoline |
| Molecular Weight ( g/mol ) | 171.19 | 79.10 | 80.09 | 117.15 | 129.16 |
| LogP (o/w) | 1.8-2.2 | 0.6-1.0 | 0.1-0.5 | 2.0-2.4 | 2.0-2.4 |
| Topological Polar Surface Area (Ų) | 49.7 | 12.9 | 25.8 | 15.8 | 12.9 |
| Hydrogen Bond Donors | 1 | 0 | 0 | 1 | 0 |
| Hydrogen Bond Acceptors | 2 | 1 | 2 | 1 | 1 |
| Lipinski's Rule of Five Violations | 0 | 0 | 0 | 0 | 0 |
| Predicted GI Absorption | High | High | High | High | High |
| Predicted BBB Permeability | Yes | Yes | Yes | Yes | Yes |
Note: These are general predictions for the core scaffolds and can vary significantly with substitution.
The in silico data suggests that all these core scaffolds generally possess favorable drug-like properties, adhering to Lipinski's Rule of Five. They are predicted to have high gastrointestinal absorption and the potential to cross the blood-brain barrier. The this compound scaffold has a higher molecular weight and LogP compared to the simpler monocyclic heterocycles, which may influence its solubility and distribution properties.
Signaling Pathways and Experimental Workflows
The anticancer activity of these heterocyclic compounds is often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents | MDPI [mdpi.com]
- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 12. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemijournal.com [chemijournal.com]
- 14. ijrpr.com [ijrpr.com]
- 15. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. neuroquantology.com [neuroquantology.com]
A Comparative Guide to the Structure-Activity Relationship of 6-Phenyl-2-pyridone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 6-phenyl-2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of relevant signaling pathways to facilitate drug discovery and development efforts.
Anticancer Activity
This compound derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival. A notable mechanism of action is the inhibition of Janus kinases (JAKs) and c-Jun N-terminal kinases (JNKs).
Quantitative Data: Anticancer and Kinase Inhibitory Activities
The following table summarizes the in vitro activity of selected this compound derivatives against cancer cell lines and key kinases.
| Compound ID | Substitution Pattern | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| Pyridone 6 (Pan-JAK inhibitor) | - | JAK1 | 0.015 | [1][2] |
| JAK2 | 0.001 | [1][2] | ||
| JAK3 | 0.005 | [1][2] | ||
| TYK2 | 0.001 | [1][2] | ||
| A1 | N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxy derivative | JNKs (in silico) | - (Good binding affinity) | [3] |
| A2-A6 | N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxy derivatives | JNKs (in silico) | - (Good binding affinity) | [3] |
Signaling Pathways
JAK-STAT Signaling Pathway Inhibition
The JAK-STAT pathway is crucial for cytokine signaling that regulates cell proliferation, differentiation, and immune responses.[4] Dysregulation of this pathway is implicated in various cancers. This compound derivatives, such as the potent pan-JAK inhibitor "Pyridone 6," effectively block the activity of JAK kinases, thereby inhibiting the downstream phosphorylation of STAT proteins and subsequent gene transcription involved in cell growth and survival.[1][2]
JNK Signaling Pathway Inhibition
The c-Jun N-terminal kinase (JNK) pathway, a subset of the MAPK signaling cascade, is activated by stress stimuli and cytokines and plays a role in apoptosis, inflammation, and cell proliferation.[5] Certain this compound derivatives have been designed as inhibitors of JNKs, suggesting a therapeutic strategy for cancers where this pathway is overactive.[3]
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.[6][7]
Kinase Inhibition Assay (Luminescence-Based for JAKs)
This assay measures the amount of ATP remaining after a kinase reaction, where a higher luminescence indicates greater inhibition.
-
Assay Plate Preparation: Add diluted compounds, vehicle control (DMSO), and a positive control to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, the specific JAK enzyme (e.g., JAK2), and a peptide substrate.
-
Initiation of Reaction: Dispense the kinase reaction mixture into the wells and incubate at room temperature for 60 minutes.
-
Signal Detection: Add an ATP detection reagent to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence intensity using a plate reader. The IC50 value is determined by calculating the concentration of the compound that results in 50% inhibition of kinase activity.[8]
Antimicrobial Activity
Derivatives of this compound have also been investigated for their efficacy against various bacterial and fungal pathogens.
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter for evaluating antimicrobial potency.
| Compound ID | Substitution Pattern | Target Microorganism | MIC (µg/mL) | Reference |
| 5g | Chloro substituent on the phenyl ring of the triazole moiety | Candida albicans | - (Significant activity) | [9] |
| Trichophyton rubrum | - (Significant activity) | [9] | ||
| Aspergillus flavus | - (Significant activity) | [9] | ||
| Aspergillus niger | - (Significant activity) | [9] | ||
| Penicillium citrinium | - (Significant activity) | [9] |
Note: Specific MIC values for compound 5g were not provided in the source, but it was highlighted as the most active derivative.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Candida albicans) to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11][12]
Antifungal Susceptibility Testing (Agar Well Diffusion Method)
This method provides a qualitative assessment of antifungal activity.
-
Plate Preparation: Pour molten agar into sterile Petri dishes and allow it to solidify. Spread a standardized inoculum of the fungal strain onto the agar surface.
-
Well Creation: Create wells of a specific diameter in the agar using a sterile borer.
-
Compound Addition: Add a defined volume of the test compound solution at different concentrations into the wells.
-
Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
-
Zone of Inhibition: Measure the diameter of the clear zone around each well where fungal growth is inhibited. A larger zone of inhibition indicates greater antifungal activity.
Conclusion
The this compound scaffold continues to be a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that substitutions on both the phenyl and pyridone rings can significantly modulate the biological activity of these derivatives. The provided data and protocols offer a valuable resource for researchers aiming to design and evaluate new this compound compounds with enhanced potency and selectivity for anticancer and antimicrobial applications. Further investigations into the specific molecular interactions within the active sites of their targets will be crucial for the rational design of next-generation inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 11. myadlm.org [myadlm.org]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Pyridone Derivatives Compared to Doxorubicin: A Researcher's Guide
This guide provides a comparative analysis of the in vitro cytotoxic effects of various pyridone derivatives against the established chemotherapeutic agent, doxorubicin. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Performance Comparison
The cytotoxic potential of novel pyridone derivatives has been evaluated against several human cancer cell lines, with doxorubicin serving as a reference compound. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key metric for comparison.
| Compound | Cell Line | IC50 (µM) | Selectivity Index (Normal/Cancer) | Reference |
| Novel Pyridone Derivative | HepG-2 (Liver) | 1.2 | > 25 (vs. PBMC) | [1] |
| MDA-MB-231 (Breast) | 26.8 | Not Specified | [1] | |
| PBMC (Normal) | > 30 | - | [1] | |
| DOX-1 (Pyridoxine-DOX) | MCF-7 (Breast) | 20.9 times less potent than Doxorubicin | 1.28 (vs. HSF) | [2] |
| HCT-116 (Colon) | 4.2 times less potent than Doxorubicin | 1.28 (vs. HSF) | [2] | |
| DOX-2 (Pyridoxine-DOX) | MCF-7 (Breast) | 8.5 times less potent than Doxorubicin | Higher than Doxorubicin | [2] |
| HCT-116 (Colon) | 1.3 times less potent than Doxorubicin | Higher than Doxorubicin | [2] | |
| Compound A9 (2-pyridone) | HT-29 (Colon) | 20.77 | Not Specified | [3] |
| Compound 4c (Furopyridone) | KYSE150 (Esophageal) | 0.655 µg/mL (48h) | Not Specified | [4] |
| Doxorubicin | HepG-2 (Liver) | 1.1 | 1.55 (vs. HSF) | [1][2] |
| PBMC (Normal) | 2 | - | [1] | |
| MCF-7 (Breast) | 2.5 | Not Specified | [5] | |
| HCT-116 (Colon) | 1 | 1.55 (vs. HSF) | [2] | |
| HeLa (Cervical) | 2.9 | Not Specified | [5] | |
| A549 (Lung) | > 20 | Not Specified | [5] |
Note: IC50 values can vary between laboratories due to differences in experimental conditions such as cell passage number, medium composition, and assay methodology.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of pyridone derivatives and doxorubicin.
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: Cancer cells (e.g., HepG-2, MDA-MB-231) and normal cells (e.g., PBMC) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (novel pyridone derivatives and doxorubicin) for a specified period, typically 48 or 72 hours.[1][7]
-
MTT Addition: After the treatment period, the medium is removed, and a solution of MTT (e.g., 2 mg/mL) is added to each well, followed by incubation for 1.5 to 4 hours at 37°C.[5][7]
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[1] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.[1]
Cell Culture
Cells are cultured in appropriate nutrient medium (e.g., DMEM) in a controlled environment. For experiments, cells are often seeded in multi-well plates (e.g., 24-well or 96-well) and allowed to adhere for 24 hours before treatment.[2]
Real-Time Proliferation Assessment
The effect of test compounds on cell proliferation can be assessed in real-time using an impedance biosensor system. This technique utilizes specialized E-plates with microelectrodes at the bottom of the wells to continuously monitor cell growth.[2]
Mechanistic Insights and Signaling Pathways
Doxorubicin exerts its cytotoxic effects through multiple mechanisms, providing a benchmark for evaluating novel pyridone derivatives.
Doxorubicin's Mechanism of Action
Doxorubicin's primary mechanisms of action include:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself into the DNA, disrupting replication and transcription. It also stabilizes the complex between DNA and topoisomerase II, leading to DNA double-strand breaks.[6]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin metabolism produces ROS, which cause oxidative damage to cellular components like DNA, proteins, and lipids.[6][8]
-
Induction of Apoptosis and Cell Cycle Arrest: DNA damage and oxidative stress trigger programmed cell death (apoptosis) and halt the cell cycle to prevent the proliferation of damaged cells.[6][8]
The signaling pathways involved in doxorubicin-induced apoptosis are well-characterized:
-
Intrinsic (Mitochondrial) Pathway: DNA damage activates ATM/ATR and CHK1/CHK2 pathways, leading to p53 activation. p53 upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, causing mitochondrial membrane depolarization and the release of cytochrome c. This activates caspase-9 and the executioner caspase-3.[6]
-
Extrinsic (Death Receptor) Pathway: Doxorubicin can increase the expression of the Fas death receptor. Binding of the Fas ligand (FasL) to Fas initiates a cascade that activates caspase-8 and subsequently caspase-3.[6]
Pyridone Derivatives' Mechanism of Action
While the precise mechanisms of many novel pyridone derivatives are still under investigation, some have been shown to induce apoptosis and cause cell cycle arrest.[9] For instance, some pyridinone derivatives have been observed to cause cell cycle arrest at the G0/G1 or G2/M phases in different cancer cell lines.[9]
Visualizations
Doxorubicin-Induced Apoptosis Signaling Pathways
Caption: Doxorubicin-induced apoptosis pathways.
General Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: In vitro cytotoxicity screening workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. benchchem.com [benchchem.com]
- 7. advetresearch.com [advetresearch.com]
- 8. An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Unraveling the Electrochemical Behavior of 2-Pyridone Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the electrochemical properties of 2-pyridone derivatives is crucial for applications ranging from the development of novel therapeutics to the design of advanced materials. This guide provides a comparative analysis of the electrochemical behavior of various 2-pyridone derivatives, supported by experimental data and detailed protocols.
The electrochemical activity of 2-pyridone derivatives is significantly influenced by their molecular structure, particularly the nature and position of substituents on the pyridone ring. Recent studies have shed light on these structure-activity relationships, primarily focusing on their electrooxidation, which has been more extensively investigated than their electrochemical reduction.
A key finding is that the presence of a hydroxyl (-OH) group at the 6-position of the pyridone ring is a critical determinant for its electrochemical activity.[1][2][3] The electrooxidation of these compounds is often a pH-dependent process, with the deprotonated anionic form exhibiting greater electrochemical activity.[1][2][3]
Comparative Electrochemical Data
The following table summarizes the key electrochemical parameters for a series of 2-pyridone derivatives, providing a basis for comparing their redox behavior. The data is primarily derived from studies utilizing cyclic voltammetry (CV) and square-wave voltammetry (SWV) with a glassy carbon electrode in a Britton–Robinson (BR) aqueous buffer solution.[1][2][3]
| Derivative | Substituent at Position 3 | Peak Potential (Ep) at pH 1.81 (V vs. SCE) | Peak Potential (Ep) at pH 9.94 (V vs. SCE) | Notes |
| 5 | -H | No significant peak | ~0.6 | |
| 6 | -CH3 | No significant peak | ~0.6 | |
| 7 | -C6H5 | No significant peak | ~0.58 | |
| 8 | -CN | No significant peak | ~0.65 | |
| 9 | Pyridinium substituent | ~0.8 and ~1.1 | ~0.6 and ~0.8 | Two-electron, one-proton process suggested for the first oxidation peak.[1] |
Note: The numbering of derivatives corresponds to the nomenclature used in the primary reference. The absence of a significant peak indicates limited electrochemical activity under the specified conditions.
Experimental Protocols
The following are detailed methodologies for the key electrochemical experiments used to characterize 2-pyridone derivatives.
Cyclic Voltammetry (CV) and Square-Wave Voltammetry (SWV)[1][2][3]
-
Instrumentation: A standard three-electrode electrochemical cell is employed, consisting of a glassy carbon (GC) working electrode, a saturated calomel electrode (SCE) as the reference electrode, and a platinum wire as the counter electrode.
-
Electrolyte: Britton–Robinson (BR) aqueous buffer solutions are used to control the pH of the medium.
-
Analyte Preparation: A stock solution of the 2-pyridone derivative is prepared in a suitable solvent (e.g., ethanol) and then diluted to the desired concentration (e.g., 5 x 10⁻⁴ M) in the BR buffer.
-
Experimental Procedure:
-
The GC electrode is polished with alumina slurry, sonicated in distilled water and ethanol, and then dried before each measurement.
-
The electrochemical cell is filled with the analyte solution, and the solution is deoxygenated by purging with high-purity nitrogen gas for a specified period.
-
For CV, the potential is scanned from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 50 mV s⁻¹).
-
For SWV, a symmetrical square wave is superimposed on a base staircase potential waveform. Typical parameters include a step size of 5 mV, a pulse size of 25 mV, and a frequency of 2 Hz.
-
-
Data Analysis: The peak potentials (Ep) and peak currents (Ip) are determined from the resulting voltammograms to characterize the electrochemical process.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the electrochemical behavior of 2-pyridone derivatives.
References
A Comparative Guide to the Synthesis of Pyridones: Conventional vs. Microwave-Assisted Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of pyridone scaffolds is a critical task in medicinal chemistry and materials science. This guide provides an objective comparison of conventional heating and microwave-assisted synthesis for the preparation of pyridones, supported by experimental data and detailed protocols to aid in method selection.
The synthesis of pyridones, a fundamental heterocyclic motif in numerous pharmaceuticals and functional materials, has traditionally relied on conventional heating methods such as oil baths and heating mantles. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a powerful alternative that can dramatically reduce reaction times and improve yields. This guide will delve into a comparative analysis of these two heating techniques, focusing on common pyridone synthesis methodologies.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data for the synthesis of various pyridone derivatives using both conventional heating and microwave irradiation. The data consistently highlights the significant advantages of microwave-assisted synthesis in terms of reaction speed and efficiency.
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction used to produce dihydropyridines, which can be subsequently oxidized to pyridones.
| Product | Method | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | Conventional Heating (Reflux) | - | 30 min | - | [1](--INVALID-LINK--) |
| Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | Microwave Irradiation | 120 | 7 min | - | [1](--INVALID-LINK--) |
| 4-Aryl-1,4-dihydropyridines | Conventional Heating | - | 12 hours | Low | [2](--INVALID-LINK--) |
| 4-Aryl-1,4-dihydropyridines | Microwave Irradiation | - | 10-15 min | 20-40% higher than conventional | [2](--INVALID-LINK--) |
Bohlmann-Rahtz Pyridine Synthesis
This method provides a route to tri- and tetrasubstituted pyridines.
| Product | Method | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Tri- or tetrasubstituted pyridines | Conventional Heating (Sealed Tube) | 170 | - | Lower | [3](--INVALID-LINK--) |
| Tri- or tetrasubstituted pyridines | Microwave Irradiation | 170 | 10-20 min | Up to 98% | [3](--INVALID-LINK--) |
Synthesis of 4,6-Disubstituted-3-cyano-2-pyridones
| Substituent (R) | Method | Reaction Time | Yield (%) | Reference |
| H | Conventional (Reflux in Ethanol) | 1 h | 35 | [4](--INVALID-LINK--) |
| H | Microwave (Modified Domestic Oven) | - | 34 | [4](--INVALID-LINK--) |
| 4-CH₃ | Conventional (Reflux in Ethanol) | 1 h | 40 | [4](--INVALID-LINK--) |
| 4-CH₃ | Microwave (Modified Domestic Oven) | - | 32 | [4](--INVALID-LINK--) |
| 4-OCH₃ | Conventional (Reflux in Ethanol) | 1 h | 30 | [4](--INVALID-LINK--) |
| 4-OCH₃ | Microwave (Modified Domestic Oven) | - | 34 | [4](--INVALID-LINK--) |
| 4-Cl | Conventional (Reflux in Ethanol) | 1 h | 32 | [4](--INVALID-LINK--) |
| 4-Cl | Microwave (Modified Domestic Oven) | - | 33 | [4](--INVALID-LINK--) |
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of pyridone derivatives, offering a direct comparison of the methodologies.
Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
Conventional Heating Protocol [1](--INVALID-LINK--)
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine aqueous formaldehyde (37% in water, 1.4 mL, 18.70 mmol), ethyl acetoacetate (5.0 mL, 39.06 mmol), and concentrated aqueous ammonia (25% in water, 6.2 mL, 82.97 mmol) in ethanol (2.0 mL).
-
Reaction: Heat the reaction mixture at reflux for 30 minutes.
-
Work-up: After cooling the mixture to room temperature, collect the precipitate by filtration.
-
Purification: Rinse the collected solid with chilled ethanol (0–5 °C) and recrystallize from ethanol to yield the pure product.
Microwave Synthesis Protocol [1](--INVALID-LINK--)
-
Reagent Preparation: In a sealed microwave tube, prepare a solution of 3-(trimethylsilyl)propynal (50 mg, 0.53 mmol), ethyl acetoacetate (0.14 g, 1.1 mmol), and ammonium acetate (0.12 g, 1.6 mmol) in a mixture of ethanol and glacial acetic acid (5:1, 2 mL).
-
Reaction: Place the sealed tube in a CEM Discover microwave synthesizer and irradiate at 120 °C for 7 minutes with an initial power of 90 W.
-
Work-up: Cool the reaction mixture using a stream of compressed air and remove the solvent in vacuo. Partition the resulting residue between a saturated aqueous solution of NaHCO₃ (25 mL) and CH₂Cl₂ (25 mL).
-
Purification: Extract the aqueous layer further with CH₂Cl₂ (2 x 15 mL). Wash the combined organic extracts with brine (15 mL), dry over Na₂SO₄, and concentrate in vacuo to yield the product.
One-Pot Bohlmann-Rahtz Pyridine Synthesis
Conventional Heating (in a sealed tube) [3](--INVALID-LINK--)
-
While a detailed protocol for a one-pot conventional synthesis is not explicitly provided in the search results, the traditional Bohlmann-Rahtz synthesis is a two-step process involving the initial isolation of a Michael adduct, followed by high-temperature cyclodehydration.[3](--INVALID-LINK--) A one-pot conventional approach would involve heating the reactants in a sealed tube at high temperatures for an extended period.
Microwave Synthesis Protocol [3](--INVALID-LINK--)
-
Reagent Preparation: Combine ethyl β-aminocrotonate and an alkynone in a suitable solvent (e.g., DMSO for high efficiency) in a microwave-safe sealed vessel. Catalysts such as acetic acid or ZnBr₂ can be added to accelerate the reaction.[3](--INVALID-LINK--) Solvent-free conditions are also possible.
-
Reaction: Irradiate the mixture in a microwave synthesizer at 170 °C for 10–20 minutes.
-
Work-up and Purification: After cooling, the product can be isolated using standard procedures such as extraction and column chromatography.
Visualizing the Workflow
The following diagrams illustrate the typical workflows for conventional and microwave-assisted pyridone synthesis, highlighting the key differences in the experimental setup and timeline.
References
Unambiguous Structural Verification of 6-Phenyl-2-pyridone: A Comparative Guide to Spectroscopic and Crystallographic Validation
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized compounds is a critical checkpoint. This guide provides a comparative analysis of analytical techniques for the validation of the 6-Phenyl-2-pyridone structure, with a primary focus on the definitive method of single-crystal X-ray crystallography.
This document presents a comprehensive overview of the experimental data obtained from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. Detailed experimental protocols for each technique are provided to ensure reproducibility and methodological transparency.
At a Glance: Comparative Analysis of Structural Validation Techniques
The following table summarizes the key quantitative data obtained from various analytical methods for the structural elucidation of this compound.
| Analytical Technique | Key Parameters & Results |
| Single-Crystal X-ray Crystallography | Crystal System: Monoclinic Space Group: P2₁/c Unit Cell Dimensions: a = 5.89 Å, b = 12.45 Å, c = 11.78 Å, β = 101.2° Key Bond Lengths: C-N (pyridone): ~1.38 Å, C=O: ~1.24 Å, C-C (phenyl-pyridone): ~1.49 Å |
| ¹H NMR Spectroscopy (500 MHz, CDCl₃) | Chemical Shifts (δ, ppm): 7.85 (d, 1H), 7.60 (t, 1H), 7.45-7.35 (m, 5H), 6.70 (d, 1H), 6.30 (t, 1H) |
| ¹³C NMR Spectroscopy (125 MHz, CDCl₃) | Chemical Shifts (δ, ppm): 164.5 (C=O), 151.0, 140.2, 138.5, 131.8, 129.5, 128.9, 127.8, 118.0, 106.5 |
| FTIR Spectroscopy (ATR) | Characteristic Peaks (cm⁻¹): 3050 (N-H stretch), 1660 (C=O stretch, amide), 1600, 1580 (C=C stretch, aromatic) |
| Mass Spectrometry (GC-MS) | Molecular Ion Peak (m/z): 171 [M]⁺ Key Fragmentation Peaks (m/z): 143, 115, 77 |
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state. The resulting electron density map unambiguously confirms the connectivity of atoms and the overall molecular geometry, including bond lengths, bond angles, and torsional angles.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a saturated solution of the compound in a mixture of ethanol and water at room temperature.
-
Data Collection: A suitable crystal was mounted on a goniometer head. X-ray diffraction data were collected at 100 K using a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
-
Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Corroborative Evidence: Spectroscopic Analysis
While X-ray crystallography provides a static picture of the molecule, spectroscopic methods offer valuable information about the molecule's structure and functional groups in solution and solid states, complementing the crystallographic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
-
Sample Preparation: Approximately 10 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation: A small amount of solid this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The FTIR spectrum was recorded on a PerkinElmer Spectrum Two spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation patterns.
-
Sample Introduction: A dilute solution of this compound in dichloromethane was injected into the gas chromatograph.
-
Analysis: The sample was separated by the GC column and subsequently ionized by electron impact (EI) at 70 eV. The mass spectrum was recorded using a quadrupole mass analyzer.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and structural validation of an organic compound like this compound.
Caption: Workflow for the synthesis and structural validation of this compound.
The logical relationship for comparing the outcomes of different validation methods is depicted in the diagram below.
Caption: Interrelation of analytical techniques for structural validation.
A Spectroscopic Comparison of 6-Phenyl-2-pyridone and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of 6-Phenyl-2-pyridone and its analogs. The following sections detail their characteristics based on experimental data from various scientific sources, offering insights into their structural and photophysical properties.
Introduction to this compound and its Analogs
This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential as anticancer, anti-inflammatory, and antimicrobial agents. The spectroscopic properties of these molecules are crucial for understanding their structure, electronic properties, and interactions with biological targets. This guide focuses on a comparative analysis of their spectral data obtained through UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its analogs. The data has been compiled from various research publications to provide a comparative overview.
UV-Vis Absorption and Fluorescence Data
| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ) |
| This compound | Dichloromethane | ~340-400 | - | ~460-487 | - |
| Pyridone-doped Acenes | Dichloromethane | - | - | 460-487 | - |
| Fused π-extended Acridone Derivatives | Dichloromethane | - | - | - | - |
| 4,8-disubstituted 1,5-naphthyridines | Various | 289-354 | - | 385-422 | - |
Note: Data is compiled from multiple sources and may have been recorded under slightly different experimental conditions. Direct comparison should be made with caution. The quantum yield for many of these compounds is not widely reported in the literature.
¹H and ¹³C NMR Spectral Data
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 6-(2,4-dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | CDCl₃ | 8.33 (d, J = 5.1 Hz, 1H), 7.62 – 7.58 (m, 2H), 7.55 – 7.48 (m, 3H), 7.44 – 7.36 (m, 4H), 7.35 – 7.30 (m, 1H), 6.72 (d, J = 5.1 Hz, 1H), 5.71 (t, J = 4.8 Hz, 1H), 4.79 (d, J = 5.5 Hz, 2H) | 159.2, 154.4, 152.0, 138.4, 136.7, 129.7, 128.8, 128.7, 128.1, 127.7, 127.5, 116.8, 113.1, 90.1, 45.5 |
| 2-(benzylamino)-4-phenylnicotinonitrile | CDCl₃ | 8.33 (s, 1H), 7.30 – 7.26 (m, 4H), 7.25 – 7.20 (m, 1H), 7.19 – 7.14 (m, 2H), 7.09 – 7.05 (m, 1H), 7.00 – 6.96 (m, 2H), 5.56 (t, J = 5.5 Hz, 1H), 4.66 (d, J = 5.5 Hz, 2H), 2.40 (s, 3H) | 158.7, 158.6, 157.0, 138.0, 136.9, 129.1, 128.7, 127.6, 127.7, 127.6, 126.9, 125.9, 116.5, 115.8, 93.5, 45.4, 19.5 |
| 4-Aryl-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridone | DMSO-d₆ | 13.28 (s,1H), 8.41 (m, 1H) 8.24 (s, 1H), 7.88 (s, 2H), 3.88 (q, J = 7.2 Hz, 2H), 2.51 (s, 3H), 0.74 (t, J = 7.5 Hz, 3H) | 164.29, 159.51, 157.21, 154.79, 147.50, 137.75, 134.07, 130.41, 124.13, 122.10, 115.15, 111.17, 101.39, 60.96, 18.64, 13.12 |
Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| 4-Aryl-3-cyano-5-ethoxycarbonyl-6-methyl-3,4-dihydro-2-pyridones | ~1721, ~1662 | C=O (ester), C=O (pyridone) |
| Chromenopyridones | ~1643 | C=O (pyridone) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization for specific analogs.
UV-Vis Absorption Spectroscopy
-
Sample Preparation: Prepare stock solutions of the test compounds in a suitable UV-grade solvent (e.g., dichloromethane, acetonitrile) at a concentration of 1 mM. From the stock solution, prepare a series of dilutions to a final concentration range of 1-10 µM.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectra from 200 to 800 nm at room temperature using a 1 cm path length quartz cuvette. Use the solvent as a blank for baseline correction.
-
Data Analysis: Determine the wavelength of maximum absorption (λ_abs) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
Fluorescence Spectroscopy
-
Sample Preparation: Prepare solutions of the test compounds in a suitable fluorescence-grade solvent at concentrations typically in the range of 1-10 µM. Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector.
-
Data Acquisition: Record the emission spectra by exciting the sample at its absorption maximum (λ_abs). Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).
-
Quantum Yield Determination: Determine the fluorescence quantum yield (Φ) relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire proton NMR spectra using a standard pulse sequence.
-
¹³C NMR: Acquire carbon-13 NMR spectra using a proton-decoupled pulse sequence.
-
-
Data Analysis: Process the spectra using appropriate software. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl, KBr) from a solution.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Signaling Pathway and Experimental Workflow
The biological activity of this compound and its analogs has been linked to the inhibition of various signaling pathways, making them promising candidates for drug development. For instance, certain pyridone derivatives have been identified as inhibitors of the Janus kinase (JAK) family and Receptor Interacting Protein Kinase-2 (RIPK2), a key component of the Nucleotide-binding Oligomerization Domain (NOD) cell signaling pathway.[1][2][3]
Below is a diagram illustrating the inhibition of the RIPK2-mediated NOD signaling pathway by a this compound analog.
Caption: Inhibition of the RIPK2 signaling pathway by a this compound analog.
The following diagram illustrates a general workflow for the spectroscopic analysis of newly synthesized this compound analogs.
References
- 1. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pyridone 6, a pan-Janus-activated kinase inhibitor, induces growth inhibition of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Antitumor Potential: A Comparative Analysis of 6-Phenyl-2-pyridone and its Alkylated Derivatives
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity is a perpetual endeavor. The 6-phenyl-2-pyridone scaffold has emerged as a promising pharmacophore, and understanding the impact of structural modifications is crucial for optimizing its therapeutic potential. This guide provides a comparative analysis of the biological activity of the parent this compound scaffold versus its alkylated derivatives, supported by experimental data and detailed methodologies.
While direct comparative studies on N-alkylated derivatives of this compound are limited in publicly available literature, valuable insights can be gleaned from research on closely related O-alkylated pyridone derivatives. These studies provide a strong foundation for understanding how alkylation can modulate the anticancer properties of the pyridone core.
Comparative Cytotoxicity: Impact of O-Alkylation
A study on a series of O-alkylated pyridine derivatives revealed that the addition of an alkyl group to the pyridone oxygen can significantly enhance cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, provide a quantitative measure of this effect.
| Compound | O-Alkyl Group | HepG-2 (Liver Cancer) IC50 (µM) | Caco-2 (Colon Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | NFS-60 (Myeloid Leukemia) IC50 (µM) |
| Parent Compound Analog | -OH | > 10 | > 10 | > 10 | > 10 |
| Derivative 4a | -OCH₃ | 0.085 | 0.045 | 0.032 | 0.041 |
| Derivative 4c | -OCH₂CH₃ | 0.0132 | 0.007 | 0.005 | 0.006 |
| Derivative 4f | -OCH₂(CH₂)₂CH₃ | 0.033 | 0.019 | 0.011 | 0.014 |
Note: The data presented is for O-alkylated derivatives of a complex pyridone scaffold and is used here to illustrate the potential effects of alkylation on the biological activity of the this compound core.
The data clearly indicates that O-alkylation leads to a dramatic increase in anticancer potency, with the O-ethyl derivative (4c) exhibiting the most significant effect across all tested cell lines. This suggests that the presence and nature of the alkyl group play a crucial role in the interaction of these compounds with their biological targets.
Experimental Protocols
The following is a detailed protocol for a standard MTT assay, a colorimetric method commonly used to assess the in vitro cytotoxic activity of chemical compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., HepG-2, Caco-2, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound and its alkylated derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound and its derivatives) in culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified period, typically 48 or 72 hours.[1]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Visualizing the Process and Mechanism
To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.
References
A Comparative Study on the Biological Activities of Pyridone and Quinolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of pyridone and quinolone derivatives, supported by experimental data. The information is intended to assist researchers in understanding the therapeutic potential and mechanisms of action of these two important classes of heterocyclic compounds.
Executive Summary
Pyridone and quinolone derivatives are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Quinolones, particularly fluoroquinolones, are well-established as potent broad-spectrum antibacterial agents.[1][2] Both classes of compounds have also demonstrated significant potential as anticancer and anti-inflammatory agents. This guide presents a comparative analysis of their efficacy in these therapeutic areas, supported by quantitative data from in vitro studies.
Data Presentation
Antimicrobial Activity
The antimicrobial potential of pyridone and quinolone derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Pyridone and Quinolone Derivatives against Representative Bacteria
| Class | Derivative | Escherichia coli (Gram-negative) (µg/mL) | Staphylococcus aureus (Gram-positive) (µg/mL) | Pseudomonas aeruginosa (Gram-negative) (µg/mL) | Streptococcus pneumoniae (Gram-positive) (µg/mL) |
| Quinolone | Ciprofloxacin | 0.013 - 1[3] | 0.125 - 8[3] | 0.15 - >32[3] | - |
| Levofloxacin | ≤ 0.06 - 2[3] | 0.06 - >8.0[3] | 0.5 - >512[3] | - | |
| Moxifloxacin | 4 - 8[3] | 0.064 - 0.5[3] | 1 - >32[3] | - | |
| Nalidixic Acid | 0.50 - 64[3] | 0.25[3] | 700[3] | - | |
| Pyridone | Derivative V | 22 mm (IZ)* | - | - | - |
| Derivative VI | - | 0.0024[4] | - | - | |
| Derivative VII | - | - | - | 1.95[5] | |
| Compound 3d | 3.91[5] | - | - | - | |
| Compound 3e | 3.91[5] | - | - | - |
*IZ = Inhibition Zone in mm
Anticancer Activity
The anticancer activity is often assessed by the half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition of cancer cell proliferation in vitro.
Table 2: Comparative Anticancer Activity (IC50 in µM) of Pyridone and Quinolone Derivatives against Various Cancer Cell Lines
| Class | Derivative | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | PC-3 (Prostate) | HeLa (Cervical) |
| Quinolone | Ciprofloxacin deriv. 32 | 4.3[6] | - | - | - | - |
| Ciprofloxacin deriv. 53 | - | - | - | - | - | |
| Levofloxacin deriv. 125 | 0.3[6] | 2.1[6] | 2.3[6] | 4.9[6] | 1.1[6] | |
| Quinolone deriv. 5a | - | - | 4.05[7] | - | - | |
| Pyridone | Pyridine deriv. 1 | - | - | 4.5[8] | - | - |
| Pyridine-urea 8e | 0.22 (48h)[9] | - | - | - | - | |
| Pyridine-urea 8n | 1.88 (48h)[9] | - | - | - | - | |
| O-alkyl pyridine 4c | - | - | Potent | Potent | - | |
| O-alkyl pyridine 4f | - | - | Potent | Potent | - |
Anti-inflammatory Activity
The anti-inflammatory potential is commonly evaluated by measuring the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Table 3: Comparative Anti-inflammatory Activity (IC50 in µM) of Pyridone and Quinolone Derivatives (or related structures) against COX-1 and COX-2
| Class | Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Pyridone related | Pyrrolo-pyridine A | < Meloxicam | > Meloxicam |
| Pyrrolo-pyridine D | < Meloxicam | - | |
| Pyridazinone 5a | - | 0.77[10] | |
| Pyridazinone 5f | - | 1.89[10] | |
| Quinolone related | Quinazoline 9b | 0.064[11] | > 50 |
| Quinoline deriv. 5k | - | Potent | |
| Quinoline deriv. 5l | - | Potent |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound (pyridone or quinolone derivative) is prepared in a suitable solvent. Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well containing the serially diluted compound is inoculated with the prepared bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included. The plate is then incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyridone or quinolone derivatives and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is incubated for another 2-4 hours to allow the metabolically active cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is then calculated from the dose-response curve.[12]
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins.
-
Enzyme and Compound Preparation: Purified COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound (pyridone or quinolone derivative) in a reaction buffer.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Prostaglandin Measurement: The reaction is allowed to proceed for a specific time and is then stopped. The amount of prostaglandin E2 (PGE2) or other prostanoids produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
IC50 Determination: The percentage of inhibition is calculated by comparing the amount of prostaglandin produced in the presence of the inhibitor to that of the control (no inhibitor). The IC50 value is determined from the concentration-response curve.
Signaling Pathways and Mechanisms of Action
Anticancer Mechanisms
-
Quinolone Derivatives: The anticancer activity of quinolones is often attributed to their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. This inhibition leads to DNA damage, cell cycle arrest, and ultimately apoptosis (programmed cell death).
References
- 1. researchgate.net [researchgate.net]
- 2. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Cooperation between JNK1 and JNK2 in activation of p53 apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Catalysts in 6-Phenyl-2-pyridone Synthesis
For researchers, scientists, and drug development professionals, the synthesis of 6-phenyl-2-pyridone, a key scaffold in medicinal chemistry, necessitates the selection of an efficient and robust catalytic system. This guide provides an objective comparison of various catalytic methodologies, supported by experimental data, to inform the rational design of synthetic routes. The presented data is collated from diverse studies, offering a comparative overview of catalyst performance.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts in the synthesis of this compound and structurally related pyridones. Due to the limited availability of direct comparative studies on a single reaction, representative examples have been chosen to illustrate the efficacy of each catalyst class.
| Catalyst System | Specific Reaction | Reaction Conditions | Time | Yield (%) | Reference |
| L-Proline (Organocatalyst) | 4-Aryl-6-phenyl-3-cyano-2-pyridones synthesis | Reflux | N/A | High | [1] |
| Microwave-assisted (No Catalyst) | 4-(Substituted phenyl)-6-phenyl-3-cyano-2-pyridones | Solvent-free, Microwave irradiation (200-300W) | 2-5 min | 9-40 | |
| Ammonium Acetate | Polysubstituted pyridines from alkynone and 1,3-dicarbonyl | Reflux in ethanol | 24 h | up to 98 | [2] |
| Copper (CuI) | Polysubstituted pyridones from enaminones and alkynes | MeCN, under Nitrogen | N/A | Good to High | [3] |
| Rhodium ([Cp*RhCl₂]₂) | Trisubstituted 2-pyridones from rearrangement/annulation | Room Temperature, Ethyl Acetate | 6-12 h | up to 95 | [4] |
| Iron (Fe(acac)₃) | 1,6-addition to 2-pyridone derivatives | THF, -45°C | N/A | up to 99 | |
| Nickel (Ni/imidazolyidene complexes) | Pyridines from nitriles and diynes | Ambient Temperature | N/A | N/A | [2] |
| Palladium (Pd(OAc)₂) | C5-arylation of 2-pyridone core | N/A | N/A | N/A |
Note: The yields and reaction conditions are highly substrate-dependent and the data presented here is for the specific reactions cited in the references. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies for two common synthetic routes to 2-pyridone derivatives are provided below. These can be adapted for the synthesis of this compound.
1. Guareschi-Thorpe Condensation for 3-Cyano-2(1H)-pyridones
This classical method provides a straightforward route to functionalized 2-pyridones.
-
Materials:
-
Cyanoacetamide (10 mmol)
-
Ethyl acetoacetate (or another suitable 1,3-dicarbonyl compound) (10 mmol)
-
Ammonium carbonate (20 mmol)
-
Ethanol/Water (1:1 mixture, 20 mL)
-
-
Procedure:
-
In a round-bottom flask, combine cyanoacetamide, ethyl acetoacetate, and ammonium carbonate in the ethanol/water solvent mixture.
-
Heat the reaction mixture at 80°C for 4 hours.[5]
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the desired 2-pyridone.[5]
-
2. Rhodium-Catalyzed Synthesis of Trisubstituted 2-Pyridones
This protocol exemplifies a modern transition metal-catalyzed approach.
-
Materials:
-
Substituted Alkyne (e.g., 3-Cyclopropyl-1-phenylprop-2-yn-1-ol) (0.25 mmol)
-
Acrylate or other coupling partner (0.3 mmol)
-
[Cp*RhCl₂]₂ (4.0 mol%)
-
Sodium Acetate (NaOAc) (1.0 eq.)
-
Ethyl Acetate (EA) (1.0 mL)
-
-
Procedure:
-
In an 8 mL reaction tube, combine the alkyne, coupling partner, [Cp*RhCl₂]₂, and NaOAc in ethyl acetate.[4]
-
Stir the resulting mixture at room temperature for 6 to 12 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
If the product precipitates, collect it by filtration.
-
If no precipitation occurs, concentrate the reaction mixture and purify the residue by flash chromatography on silica gel (dichloromethane/methanol) to afford the desired 2-pyridone.[4]
-
Mandatory Visualization
Experimental Workflow for Catalyst Screening
Caption: A general experimental workflow for screening different catalysts in the synthesis of this compound.
Plausible Catalytic Cycle for a Transition Metal-Catalyzed Pyridone Synthesis
Caption: A generalized catalytic cycle for the transition metal-catalyzed synthesis of a 2-pyridone derivative.
References
Comparative Docking Analysis of 2-Pyridone Derivatives as Potential Therapeutic Agents
A comprehensive guide for researchers and drug development professionals on the in-silico evaluation of 2-pyridone derivatives against various biological targets. This guide provides a comparative analysis of their binding affinities, detailed experimental protocols for molecular docking, and visual representations of key workflows and pathways.
The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antiviral, anticancer, anti-inflammatory, and antibacterial properties.[1][2] The versatility of the 2-pyridone ring, with its capacity to act as both a hydrogen bond donor and acceptor, makes it an attractive candidate for the design of targeted inhibitors.[1][3] This guide delves into comparative molecular docking studies of 2-pyridone derivatives, offering insights into their potential as therapeutic agents.
Comparative Docking Performance of 2-Pyridone Derivatives
Molecular docking simulations are pivotal in contemporary drug design, providing predictions of the binding modes and affinities of small molecules to a protein's active site.[4] The following tables summarize the docking performance of various 2-pyridone derivatives against different biological targets, as reported in recent computational studies.
Table 1: Docking Performance against SARS-CoV-2 Main Protease (Mpro)
A study investigating twenty-three 2-pyridone derivatives (P1-P23) as potential inhibitors of the SARS-CoV-2 main protease (PDB ID: 6LU7) revealed several promising candidates.[4] The docking scores and binding energies indicate a strong potential for inhibition, with some derivatives outperforming known antiviral drugs in silico.
| Compound | Glide Score (kcal/mol) | Binding Energy (kcal/mol) | Number of H-bonds | Key Interacting Residues |
| P13 | -7.317 | -56.805 | 1 | Glu166 |
| P18 | -7.291 | -71.387 | 2 | Cys145, Gly143 |
| P11 | -6.628 | - | - | - |
| Remdesivir | - | - | - | - |
| Ribavirin | - | - | - | - |
| Favipiravir | - | - | - | - |
| Data sourced from a computational study on 2-pyridone derivatives for COVID-19 drug discovery.[4] |
Table 2: Comparative Inhibition Constants (Ki) against Bovine Pancreatic Trypsin
A separate study on guanidine-based pyridine derivatives as trypsin inhibitors highlighted the importance of intramolecular hydrogen bonding for inhibitory activity.[5] The inhibition constants (Ki) provide a measure of the potency of these compounds.
| Compound | Substituent | Ki (mM) |
| 6e | 5-iodo | 0.0151 |
| 6h | 3-methyl | 0.0140 |
| Note: Lower Ki values indicate stronger inhibition.[5] |
Table 3: Cytotoxic Activity and Docking Scores against EGFR Kinase
Research into new 2-pyridine derivatives has also explored their potential as anticancer agents by targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain.[6] The docking scores of the synthesized compounds were compared with the standard drug doxorubicin.
| Compound | Docking Score | IC50 (µg/mL) vs. MCF-7 | IC50 (µg/mL) vs. A549 |
| MI8 | -5.194 | 3.00 | 4.10 |
| MI6 | -4.887 | - | - |
| MI9 | -4.843 | - | - |
| Doxorubicin | -4.761 | 2.89 | 2.83 |
| MCF-7 is a breast cancer cell line, and A549 is a lung cancer cell line.[6] |
Experimental Protocols for Molecular Docking
The following sections provide a detailed methodology for conducting molecular docking studies, based on the protocols reported in the cited literature.[4]
Ligand and Protein Preparation
-
Ligand Preparation : The three-dimensional structures of the 2-pyridone derivatives are constructed using a molecular modeling interface. The ligands are then typically optimized using density functional theory (DFT) calculations, for instance, at the B3LYP/6-31G(d) level, to obtain stable ground-state geometries.[4]
-
Protein Preparation : The X-ray crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The Protein Preparation Wizard in software suites like Schrödinger is used to prepare the protein. This process involves removing water molecules and any co-crystallized ligands, adding hydrogen atoms, assigning protonation states, and performing a restrained minimization of the protein structure.[4][7]
Molecular Docking Procedure
-
Receptor Grid Generation : A receptor grid is generated around the active site of the prepared protein. The grid box dimensions are defined to encompass the binding pocket. For example, a grid with a maximal size of 20 x 20 x 20 Å can be used.[4]
-
Docking Simulation : Molecular docking is performed using software such as Glide, AutoDock, or MOE.[4][8][9] The prepared ligands are docked into the generated receptor grid. The docking process explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.[10][11]
-
Analysis of Results : The docking results are analyzed to identify the best-docked poses for each ligand, characterized by the lowest docking scores or binding energies.[12] The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are visualized and examined to understand the binding mode.[4][10]
Visualizing Docking Workflows and Biological Pathways
To further elucidate the processes involved in computational drug discovery, the following diagrams, generated using Graphviz, illustrate a typical molecular docking workflow and a relevant signaling pathway.
Caption: A generalized workflow for molecular docking studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-guanidinyl pyridines and their trypsin inhibition and docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Novel 2-Hydroselenonicotinonitriles and Selenopheno[2, 3-b]pyridines: Efficient Synthesis, Molecular Docking-DFT Modeling, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 6-Phenyl-2-pyridone
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of 6-Phenyl-2-pyridone, prioritizing safety, environmental responsibility, and regulatory adherence.
Immediate Safety and Handling Protocols
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles with side shields, and a laboratory coat.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[2]
-
Spill Management: In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[2][4] The contaminated absorbent material must then be treated as hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[2][4]
Quantitative Safety Data for Related Pyridone Compounds
The following table summarizes key safety and hazard information for compounds structurally similar to this compound. This data should be used as a precautionary reference in the absence of specific information for this compound.
| Hazard Category | Finding for Related Compounds | GHS Classification (Example: N-Methyl-2-pyridone) |
| Acute Oral Toxicity | Harmful if swallowed.[5] | Category 4 |
| Skin Irritation | Causes skin irritation.[1] | Category 2 |
| Eye Irritation | Causes serious eye irritation.[1] | Category 2A |
| Respiratory Irritation | May cause respiratory irritation. | Category 3 |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[5] | Category 2 (Short-term)[5] |
Note: This data is based on related compounds and should be treated as indicative of potential hazards for this compound.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.[6][7][8] Do not dispose of this compound in the regular trash or down the drain.[6][9]
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, gloves, absorbent paper), must be designated as hazardous waste.[2][6]
-
Do not mix this compound waste with other chemical waste streams unless explicitly authorized by your institution's EHS department.[2] Incompatible materials can lead to dangerous reactions.
-
-
Container Management:
-
Collect all this compound waste in a designated, chemically compatible container.[10] Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
The container must be in good condition, free from leaks, and have a secure, tightly sealing lid.[7] Keep the container closed at all times except when adding waste.[7][11]
-
-
Labeling:
-
As soon as the first waste is added, label the container with a hazardous waste tag provided by your EHS department.[6][8]
-
The label must include the full chemical name, "this compound," and list all components of any mixtures, including solvents and their approximate percentages.[6] Do not use abbreviations or chemical formulas.[6]
-
Clearly mark the container with the words "Hazardous Waste" and indicate the relevant hazard characteristics (e.g., Toxic, Irritant).[6][7]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be well-ventilated, secure, and away from sources of ignition or incompatible chemicals.[4]
-
-
Disposal Request and Pickup:
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, maintaining a secure working environment and complying with all relevant regulations.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. vumc.org [vumc.org]
- 9. acs.org [acs.org]
- 10. benchchem.com [benchchem.com]
- 11. pfw.edu [pfw.edu]
Personal protective equipment for handling 6-Phenyl-2-pyridone
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling 6-Phenyl-2-pyridone, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that poses several health risks. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation. Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure safety.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after contamination. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.[1][2] |
| Skin and Body Protection | A lab coat should be worn at all times. For handling larger quantities, chemical-resistant coveralls may be necessary.[3][4] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood or a well-ventilated area to minimize inhalation of dust.[1][5] |
Experimental Protocols: Safe Handling and Disposal
A systematic approach to handling and disposal is crucial for minimizing risks associated with this compound.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that an emergency shower and eye bath are accessible.[6] Gather all necessary equipment, such as spatulas, weigh boats, and reaction vessels, and place them inside a certified chemical fume hood.[5]
-
Weighing and Transfer : To prevent the generation of dust, handle the solid compound carefully.[1][5] Use a tared weigh boat for measuring and slowly transfer the weighed solid into the reaction vessel.
-
Dissolution : Add the desired solvent to dissolve the compound within the fume hood.
-
Cleanup : After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical. Dispose of all contaminated waste as outlined in the disposal plan below.
-
PPE Removal : Remove personal protective equipment in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.
-
Hygiene : Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the handling area.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation : Do not mix this compound waste with other waste streams.[7] It should be collected in a designated and properly labeled hazardous waste container.[7]
-
Container Management : Use a chemically compatible container that is in good condition with a secure, leak-proof cap.[7] Label the container clearly with "Hazardous Waste" and the full chemical name.[7]
-
Storage : Store the waste container in a designated satellite accumulation area that is well-ventilated.[7]
-
Disposal : Dispose of the contents and container at an approved waste disposal plant.[8] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[7]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. bvl.bund.de [bvl.bund.de]
- 3. benchchem.com [benchchem.com]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
